molecular formula C10H8N2O3 B1306287 (Quinazolin-4-yloxy)-acetic acid CAS No. 842959-64-2

(Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287
CAS No.: 842959-64-2
M. Wt: 204.18 g/mol
InChI Key: ILCNFBGYXLMVEH-UHFFFAOYSA-N
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Description

(Quinazolin-4-yloxy)-acetic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-quinazolin-4-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCNFBGYXLMVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389874
Record name (quinazolin-4-yloxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842959-64-2
Record name (quinazolin-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinazolin-4-yloxy)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical and physical properties of (Quinazolin-4-yloxy)-acetic acid. The information presented is based on publicly available data from chemical databases and supplier specifications. It is important to note that much of the quantitative data available for this compound is predicted through computational models rather than derived from experimental validation.

Core Chemical Identity

This compound is a heterocyclic compound featuring a quinazoline core linked to an acetic acid moiety through an ether bond. This structure is of interest in medicinal chemistry and drug design due to the established biological significance of the quinazoline scaffold.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(quinazolin-4-yloxy)acetic acid
CAS Number 842959-64-2[1]
Molecular Formula C₁₀H₈N₂O₃[2]
Synonyms This compound, AKOS BBS-00002686, VITAS-BB TBB013083

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The data for this compound is primarily based on computational predictions.

Table 2: Physicochemical Data

PropertyValueData Type
Molecular Weight 204.18 g/mol Calculated
Monoisotopic Mass 204.0535 DaCalculated[2]
Appearance White to off-white solidExperimental (Supplier Data)
Boiling Point 414.5 ± 20.0 °CPredicted
Density 1.406 ± 0.06 g/cm³Predicted
pKa 2.09 ± 0.10Predicted
XlogP 1.6Predicted[2]

Note: Experimental validation of predicted values is recommended.

Experimental Protocols

Conceptual Synthetic Workflow:

A common method for forming an ether linkage of this type is the Williamson ether synthesis. This would conceptually involve the reaction of a quinazoline precursor bearing a leaving group at the 4-position (such as 4-chloroquinazoline) with a salt of glycolic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Chloroquinazoline E Nucleophilic Substitution (Williamson Ether Synthesis) A->E B Glycolic Acid C Base (e.g., NaH, K₂CO₃) B->C C->E D Solvent (e.g., DMF, Acetonitrile) D->E F This compound E->F G Salt Byproduct E->G

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This diagram represents a hypothetical, logical synthetic pathway. A specific, validated experimental protocol with reaction conditions, workup, and purification procedures has not been identified in surveyed literature. Researchers should develop and optimize a specific protocol based on established chemical principles.

Biological Activity and Signaling Pathways

The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4].

However, there is currently no specific, publicly available research detailing the biological activity, pharmacological profile, or mechanism of action for This compound itself. Its structural similarity to other active quinazolines suggests potential for biological activity, making it a candidate for screening and drug discovery programs. Its utility has been noted in the context of being an intermediate for aromatic ligand design and as an immunogen for generating antibodies.

Logical Relationship Diagram:

The following diagram illustrates the logical relationship between the compound's structural features and its potential applications in research and development, based on its chemical class.

G cluster_compound Core Compound cluster_features Key Structural Features cluster_applications Potential R&D Applications A This compound IUPAC: 2-(quinazolin-4-yloxy)acetic acid CAS: 842959-64-2 B Quinazoline Scaffold (Known Pharmacophore) A->B C Carboxylic Acid Moiety (H-bonding, Salt Formation) A->C D Ether Linkage (Structural Spacer) A->D G Intermediate for Chemical Synthesis A->G H Tool Compound for Reactivity Studies A->H E Biological Screening (e.g., Kinase, Enzyme Assays) B->E F Ligand Design for Drug Discovery B->F C->E

Caption: Relationship between the structure and potential applications of the compound.

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place. Recommended storage temperature is typically 2-8°C.

References

An In-depth Technical Guide on the Structure Elucidation of (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of (Quinazolin-4-yloxy)-acetic acid. The document details a probable synthetic route, predicted and comparative spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and discusses the general biological significance of the quinazoline scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical chemistry, and drug development, offering a foundational understanding of this heterocyclic compound.

Introduction

This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities. The fusion of a pyrimidine ring with a benzene ring forms the core quinazoline structure, a scaffold present in numerous FDA-approved drugs and clinical candidates. The substituent at the 4-position, an oxy-acetic acid moiety, is anticipated to significantly influence the molecule's physicochemical properties and biological interactions. Accurate structure elucidation is paramount for understanding its chemical behavior, predicting its biological targets, and for any further development as a potential therapeutic agent.

Synthesis and Purification

A plausible synthetic route for this compound involves the nucleophilic substitution of a 4-haloquinazoline with a hydroxyacetic acid ester, followed by hydrolysis. A detailed experimental protocol, adapted from general methods for the synthesis of similar quinazoline derivatives, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloroquinazoline

  • Ethyl glycolate (or another suitable ester of glycolic acid)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Ethyl (Quinazolin-4-yloxy)-acetate

  • To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and ethyl glycolate (1.2 eq).

  • Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl (quinazolin-4-yloxy)-acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (quinazolin-4-yloxy)-acetate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Spectroscopic Data and Structure Confirmation

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~8.70 (s, 1H)H-2
~8.30 (d, 1H)H-5
~7.90 (t, 1H)H-7
~7.75 (d, 1H)H-8
~7.60 (t, 1H)H-6
~5.10 (s, 2H)O-CH₂
~13.0 (br s, 1H)COOH

Note: Predicted chemical shifts are based on the analysis of structurally related quinazoline and quinazolinone derivatives. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
~2950C-H stretchAliphatic (CH₂)
~1730C=O stretchCarboxylic acid
1620-1580C=N, C=C stretchQuinazoline ring
~1250C-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode Adduct Calculated m/z
ESI+[M+H]⁺205.0608
ESI+[M+Na]⁺227.0427
ESI-[M-H]⁻203.0462

Data sourced from PubChem.[1]

Visualization of Methodologies and Relationships

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process.

Synthesis_Workflow Reactants 4-Chloroquinazoline + Ethyl glycolate Step1 Nucleophilic Substitution (K₂CO₃, DMF, 80-90°C) Reactants->Step1 Intermediate Ethyl (Quinazolin-4-yloxy)-acetate Step2 Hydrolysis (NaOH, EtOH/H₂O) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic workflow for this compound.

Structure Elucidation Logic

The logical flow for confirming the structure of the synthesized compound is outlined below.

Structure_Elucidation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure of This compound NMR->Structure FTIR->Structure MS->Structure

Caption: Logical workflow for structure elucidation.

Biological Context and Signaling Pathways

Many quinazoline-based drugs target protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

General Kinase Inhibition Pathway

The diagram below illustrates a simplified, general signaling pathway that is often targeted by quinazoline-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Quinazoline_Inhibitor This compound (Potential Inhibitor) Quinazoline_Inhibitor->Receptor

Caption: General kinase inhibition signaling pathway.

Quinazoline derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can halt the signaling cascade that leads to pathological cellular responses.[2]

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While experimental data for this specific molecule is not extensively published, the provided protocols and predicted data, based on well-established chemical principles and data from related compounds, offer a robust framework for its characterization. The biological importance of the quinazoline scaffold suggests that this compound may possess interesting pharmacological properties, warranting further investigation into its potential therapeutic applications. This guide serves as a foundational document to aid researchers in the synthesis, characterization, and further exploration of this and related quinazoline derivatives.

References

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid (C10H8N2O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Quinazolin-4-yloxy)-acetic acid, with the molecular formula C10H8N2O3, is a heterocyclic compound belonging to the quinazoline family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Quinazoline derivatives have been extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, a plausible synthetic route, and the broader context of the biological significance of the quinazoline scaffold. While specific quantitative biological data and detailed signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from closely related analogs to provide insights into its potential applications and areas for future research.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data for this specific molecule is limited, predicted values and data from its core structures provide a useful baseline.

PropertyValue/InformationSource
Molecular Formula C10H8N2O3PubChem
Molecular Weight 204.18 g/mol PubChem
IUPAC Name 2-(Quinazolin-4-yloxy)acetic acidPubChem
CAS Number 842959-64-2BOC Sciences
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have some solubility in organic solvents like DMSO and DMFInferred
InChI Key ILCNFBGYXLMVEH-UHFFFAOYSA-NPubChem
SMILES C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)OPubChem

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 4-chloroquinazoline, which is commercially available. The other key reagent would be a salt of glycolic acid (hydroxyacetic acid).

Proposed Synthetic Pathway

Synthesis_of_Quinazolin-4-yloxy-acetic_acid cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-Chloroquinazoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Sodium glycolate Reactant2->Reaction Product This compound Reaction->Product Base (e.g., NaH) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar reported syntheses and would require optimization.

Materials:

  • 4-Chloroquinazoline

  • Glycolic acid

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Sodium Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycolic acid (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: To the solution of sodium glycolate, add a solution of 4-chloroquinazoline (1.0 equivalent) in anhydrous DMF. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to pH 3-4 with dilute HCl. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the quinazoline scaffold is a well-established pharmacophore with a broad spectrum of activities.[1] Derivatives of quinazolin-4-one have shown significant promise in various therapeutic areas.

Anticancer Activity

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2] For instance, gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy that target the epidermal growth factor receptor (EGFR). The general structure of this compound suggests it could be explored as a building block for more complex molecules targeting various kinases.

Enzyme Inhibition

Beyond kinases, quinazoline derivatives have been shown to inhibit other enzymes. For example, various novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in the context of diabetes.[3]

Anti-inflammatory and Analgesic Effects

The quinazoline core is also found in compounds with anti-inflammatory and analgesic properties. Some derivatives are known to interact with cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways.

Potential Signaling Pathway Involvement

Given the prevalence of quinazoline derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Molecule (Quinazolin-4-yloxy)-acetic acid Derivative Molecule->Receptor Inhibition

Caption: Potential kinase inhibition signaling pathway.

The diagram above illustrates a simplified representation of the EGFR signaling cascade, a common target for quinazoline-based inhibitors. By blocking the ATP-binding site of the receptor tyrosine kinase, these inhibitors can halt downstream signaling through pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation and survival. While the direct effect of this compound on this pathway is unconfirmed, its structural motif makes this a logical area for investigation.

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol are paramount.

  • Biological Screening: A comprehensive screening of the compound against a panel of kinases and other relevant enzymes would elucidate its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the quinazoline ring and the acetic acid moiety would help in identifying more potent and selective compounds.

  • In Vitro and In Vivo Studies: Promising candidates should be advanced to cellular assays and animal models to evaluate their efficacy and safety profiles.

Conclusion

This compound is a molecule of interest within the medicinally significant quinazoline class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its further investigation. The synthetic and biological insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating future exploration of this and related molecules for the development of novel therapeutics.

References

The Quinazoline Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful therapeutics, solidifying the quinazoline framework as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of quinazoline derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Niementowski Quinazoline Synthesis

A classic and widely employed method is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide at high temperatures.[1][2][3][4][5] This reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes cyclization and dehydration to yield the 4(3H)-quinazolinone.

Detailed Experimental Protocol: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • Materials: Anthranilic acid, Benzamide, Sand bath or high-temperature heating mantle, Round-bottom flask, Condenser.

  • Procedure:

    • In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and benzamide (2-3 equivalents).

    • Heat the mixture in a sand bath or using a heating mantle to 180-200°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Triturate the solid residue with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess benzamide.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-phenyl-4(3H)-quinazolinone.

Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines often starts from a pre-formed quinazoline core, such as 2,4-dichloroquinazoline. Nucleophilic substitution reactions can then be employed to introduce various substituents at the 2- and 4-positions.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

  • Materials: 2,4-Dichloroquinazoline, Substituted aniline (for C4 position), Secondary amine (for C2 position), a suitable solvent (e.g., isopropanol or DMF), a base (e.g., diisopropylethylamine - DIPEA).

  • Procedure for C4-Substitution:

    • Dissolve 2,4-dichloroquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

    • Add DIPEA (1.2 equivalents) to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold isopropanol and dry to obtain the 4-anilino-2-chloroquinazoline intermediate.

  • Procedure for C2-Substitution:

    • Dissolve the 4-anilino-2-chloroquinazoline intermediate (1 equivalent) and the secondary amine (2-3 equivalents) in a suitable solvent like DMF.

    • Heat the reaction mixture at 100-120°C for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action: Targeting Key Signaling Pathways

A significant number of quinazoline-based drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[10][11]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition by Quinazolines.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases are key regulators of angiogenesis.[12][13][14][15] Quinazoline derivatives have been developed to target VEGFR, thereby inhibiting tumor-induced angiogenesis. Vandetanib is a notable example of a quinazoline-based inhibitor that targets both EGFR and VEGFR.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg P PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt P Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Vandetanib) Quinazoline_Inhibitor->Dimerization Inhibits DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Ras_Raf_MEK_ERK->Endothelial_Cell PI3K_Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

VEGFR Signaling and Quinazoline Inhibition.

Quantitative Data of Quinazoline Derivatives

The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the biological activity and pharmacokinetic properties of selected quinazoline derivatives.

Table 1: In Vitro Activity of Quinazoline-Based Kinase Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Cell LineCytotoxicity IC50 (µM)
Gefitinib EGFR (wild-type)2-372.4A4310.015-0.08
EGFR (L858R mutant)5.4-H32550.01
Erlotinib EGFR (wild-type)20.7A4310.1-1
EGFR (L858R mutant)4-H32550.008
Lapatinib EGFR10.8-BT4740.158
HER29.8-SK-Br-30.027
Vandetanib VEGFR-240-HUVEC1.1-4.6
EGFR500-A5494.6
Afatinib EGFR (wild-type)0.5-A4310.01
EGFR (L858R/T790M)10-H19750.1
HER214-SK-Br-30.07

Data compiled from multiple sources. Direct comparison requires standardized assay conditions.

Table 2: Pharmacokinetic Properties of Approved Quinazoline Drugs [16][17]

DrugBioavailability (%)Tmax (h)Half-life (t1/2, h)MetabolismExcretion
Gefitinib ~603-7~48CYP3A4, CYP2D6Feces (~86%)
Erlotinib ~604~36CYP3A4, CYP1A2Feces (~83%)
Lapatinib Low and variable4~24CYP3A4, CYP3A5Feces (>90%)
Vandetanib Not determined4-10~120CYP3A4Feces (44%), Urine (25%)
Afatinib Not determined2-5~37MinimalFeces (~85%)

Experimental Protocols

Drug Discovery Workflow

The discovery and development of novel quinazoline-based inhibitors follow a multi-step process, from initial target identification to preclinical and clinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval FDA Approval & Post-Market Surveillance Clinical->Approval

General Workflow for Kinase Inhibitor Discovery.
Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[18][19][20][21][22]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

  • Materials:

    • Recombinant kinase (e.g., EGFR, VEGFR)

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compounds (quinazoline derivatives)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Kinase Reaction:

      • Prepare serial dilutions of the test compounds in the appropriate buffer.

      • In a white-walled microplate, add the kinase, substrate, and test compound.

      • Initiate the reaction by adding ATP.

      • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • ATP Depletion:

      • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP Detection:

      • Add Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition:

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

      • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

      • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

Evaluating the cytotoxic potential of novel quinazoline derivatives is a critical step in drug development. Several in vitro assays are commonly used for this purpose.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[23][24][25][26][27]

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinazoline compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[28][29][30][31]

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a wavelength of 510 nm.

    • Calculate cell viability and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[32][33][34][35][36]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Procedure:

    • Seed and treat cells in a 96-well plate.

    • After the treatment period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of 490 nm.

    • The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Conclusion

The quinazoline scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile framework for the design and development of a multitude of therapeutic agents. Its prominence in oncology, particularly as a source of potent kinase inhibitors, has revolutionized the treatment of certain cancers. The continued exploration of novel quinazoline derivatives, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, promises to yield even more effective and selective therapies for a wide range of diseases in the future. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of (Quinazolin-4-yloxy)-acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (quinazolin-4-yloxy)-acetic acid and its derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by these compounds, offering a vital resource for the scientific community.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of a (4-yloxy)-acetic acid moiety and further derivatization has given rise to a new generation of molecules with diverse and potent biological activities.[1] This guide will explore their interactions with key biological targets and the downstream consequences of these interactions.

I. Key Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have been shown to exert their effects through the inhibition of several key enzymes and disruption of critical cellular pathways. The primary mechanisms identified to date include:

  • Enzyme Inhibition: A significant body of research highlights the potent inhibitory activity of these compounds against a range of enzymes.

    • Protein Kinases: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[2][3] Key kinases inhibited by this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), Cyclin-dependent kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3][4]

    • Aldose Reductase: Certain derivatives have demonstrated potent inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5][6]

    • Mycobacterium tuberculosis bd oxidase: Specific analogs have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, presenting a novel approach to combatting tuberculosis.[7][8]

    • Histone Deacetylases (HDACs): Some derivatives exhibit dual inhibitory activity against PI3K and HDACs, offering a multi-pronged approach to cancer therapy.[9]

  • Anticancer Activity: The anticancer effects of these derivatives are largely attributed to their kinase inhibitory activity, leading to the disruption of signaling pathways that control cell proliferation, survival, and angiogenesis.[10][11][12]

  • Antimicrobial Activity: The quinazoline core is associated with broad-spectrum antimicrobial properties, and specific derivatives of this compound have shown promise as antibacterial agents.[13][14]

II. Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives against their respective targets.

Table 1: Anticancer and Kinase Inhibitory Activities

Compound IDTargetAssay TypeIC50 / GI50 (µM)Cell Line(s)Reference(s)
Compound 44 AnticancerCytotoxicityMore potent than cisplatinMCF-7[10]
Compound 16 Tubulin PolymerizationIn vitro assayLow micromolar range-[10]
Compound 29 PARP-1In vitro assayNanomolar range-[10]
Compound 4 AnticancerMTT Assay23.31 ± 0.09Caco-2[11]
53.29 ± 0.25HepG2[11]
72.22 ± 0.14MCF-7[11]
Compound 9 AnticancerMTT AssaySignificant activityCaco-2, HepG2, MCF-7[11]
Compound 123 VEGFR-2Kinase Assay2.5-[12]
AnticancerCytotoxicity3.97HepG2[12]
4.58HCT-116[12]
4.83MCF-7[12]
Compound 101 AnticancerProliferation Assay5.8L1210, K562[12]
Compound 2i CDK2, HER2, EGFRKinase AssayPotent inhibitory activity-[3]
Compound 3i CDK2, HER2, EGFRKinase AssayPotent inhibitory activity-[3]
Compound 8b EGFR-TKKinase Assay0.00137-[15]
Compound 24 EGFR-TKKinase Assay0.0134-[16]
DHFREnzyme Assay0.30-[16]
Compound 37 DHFREnzyme Assay0.03-[16]
Compound 21 DHFREnzyme Assay0.08-[16]
Compound 54 DHFREnzyme Assay0.08-[16]
Compounds 21-23 AnticancerMTT Assay1.85 - 2.81HeLa, MDA-MB231[17]

Table 2: Antimicrobial and Aldose Reductase Inhibitory Activities

Compound IDTargetAssay TypeMIC (µM) / KI (nM)Organism/EnzymeReference(s)
S-021-0601 M. tuberculosis bd oxidaseMIC Assay8M. tuberculosis (mutant)[7][8]
128M. tuberculosis (wild type)[7][8]
S-021-0607 M. tuberculosis bd oxidaseMIC Assay16M. tuberculosis (mutant)[7][8]
256M. tuberculosis (wild type)[7][8]
Compound 19 Aldose ReductaseEnzyme Inhibition61.20 ± 10.18-[5][6]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 RAS/RAF/MEK/ERK Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline_Derivative (Quinazolin-4-yloxy) -acetic acid Derivative Quinazoline_Derivative->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Enzyme In Vitro Enzyme Assays (Kinase, AR, etc.) Start->In_Vitro_Enzyme Cell_Based Cell-Based Assays (Cytotoxicity - MTT) Start->Cell_Based In_Silico In Silico Studies (Molecular Docking) Start->In_Silico Determine_IC50 Determine IC50/Ki In_Vitro_Enzyme->Determine_IC50 Lead_Optimization Lead Optimization Determine_IC50->Lead_Optimization Determine_GI50 Determine GI50 Cell_Based->Determine_GI50 Signaling_Pathway Signaling Pathway Analysis (Western Blot) Determine_GI50->Signaling_Pathway Mechanism_Confirmation Mechanism Confirmation Signaling_Pathway->Mechanism_Confirmation Mechanism_Confirmation->Lead_Optimization Binding_Mode Predict Binding Mode In_Silico->Binding_Mode Binding_Mode->Lead_Optimization

Caption: General Experimental Workflow.

IV. Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

    • Microplate reader (luminescence, fluorescence, or time-resolved fluorescence)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

C. Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase activity.

  • Reagents and Materials:

    • Partially purified aldose reductase (e.g., from rat lens)

    • NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced)

    • DL-glyceraldehyde (substrate)

    • Phosphate buffer

    • Test compound

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme preparation, and the test compound.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

    • Calculate the IC50 value from a series of inhibitor concentrations.

D. Molecular Docking

This computational method predicts the binding mode of a ligand within the active site of a target protein.

  • Software and Tools:

    • Molecular docking software (e.g., AutoDock, Glide, GOLD)

    • Molecular visualization software (e.g., PyMOL, Chimera)

    • Protein Data Bank (PDB) for protein structures

  • Procedure:

    • Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

    • Docking Simulation: Define the binding site on the protein and run the docking algorithm to generate various binding poses of the ligand.

    • Analysis: Analyze the predicted binding poses and their corresponding binding energies. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

V. Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to target multiple key enzymes involved in critical disease pathways underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize lead compounds, and ultimately translate these scientific findings into clinical benefits. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of novel derivatives with enhanced potency and selectivity.

References

In Silico Prediction of (Quinazolin-4-yloxy)-acetic acid Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, (Quinazolin-4-yloxy)-acetic acid and its analogs have garnered significant interest as promising candidates for anticancer, anti-inflammatory, and other therapeutic applications. The advent of in silico predictive modeling has revolutionized the drug discovery pipeline, enabling the rapid and cost-effective identification and optimization of novel quinazoline-based compounds. This technical guide provides a comprehensive overview of the computational strategies employed to predict the bioactivity of this compound derivatives. It delves into key methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this guide presents detailed experimental protocols for the biological validation of these compounds and consolidates pertinent quantitative bioactivity data to aid in comparative analysis.

The Quinazoline Scaffold: A Versatile Core

Quinazolines are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a pyrimidine ring. The structural versatility of the quinazoline nucleus allows for diverse substitutions, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound moiety, in particular, features the rigid quinazoline core linked to a flexible acetic acid side chain, which can facilitate critical interactions with biological targets. A notable application of quinazoline derivatives has been in the development of protein kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a pivotal molecule in cancer progression.

A Multi-faceted Approach to In Silico Bioactivity Prediction

Computational techniques are now integral to modern drug discovery, providing a powerful framework for screening vast virtual libraries of chemical entities and prioritizing candidates for synthesis and experimental evaluation. The in silico assessment of this compound derivatives typically follows a structured, multi-step workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a correlative mathematical relationship between the structural features of a series of compounds and their corresponding biological activities. For this compound derivatives, QSAR models can be developed to predict their potency as enzyme inhibitors or cytotoxic agents. A typical QSAR workflow includes:

  • Data Curation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

  • Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are computed. These can be 2D (e.g., topological indices) or 3D (e.g., molecular shape) in nature.

  • Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are employed to construct a predictive model.

  • Rigorous Validation: The predictive capability of the model is thoroughly evaluated using both internal and external validation methods to ensure its robustness and reliability.

Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a ligand to a target macromolecule. For this compound derivatives, docking studies are instrumental in elucidating their interaction patterns within the active sites of proteins like EGFR. The key steps are:

  • System Preparation: High-resolution 3D structures of the target protein (typically from the Protein Data Bank) and the small molecule ligands are prepared for the simulation.

  • Conformational Sampling: A docking algorithm explores a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket.

  • Scoring and Interaction Analysis: A scoring function is used to rank the docked poses based on their predicted binding affinity. The most favorable poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

ADMET Profiling

In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of drug candidates. This early assessment of drug-like properties is critical for minimizing late-stage attrition. For this compound derivatives, a comprehensive ADMET profile would include predictions for:

  • Absorption: Oral bioavailability and human intestinal absorption.

  • Distribution: Plasma protein binding and the ability to cross the blood-brain barrier.

  • Metabolism: Potential metabolic liabilities, particularly interactions with cytochrome P450 enzymes.

  • Excretion: The likely routes and rates of elimination from the body.

  • Toxicity: Potential for adverse effects such as carcinogenicity or hepatotoxicity.

Quantitative Bioactivity Data of this compound Analogs

The table below provides a summary of representative quantitative bioactivity data for a selection of quinazolinone derivatives, including those with structural similarities to the this compound scaffold.

Compound IDTargetAssay TypeBioactivity (IC₅₀ / Kᵢ)
Compound 19 Aldose ReductaseEnzyme Inhibition61.20 ± 10.18 nM (Kᵢ)[1][2]
Compound 6d EGFREnzyme Inhibition0.069 ± 0.004 µM (IC₅₀)[3]
Compound 24 EGFR-TKEnzyme Inhibition13.40 nM (IC₅₀)[4]
Compound 1i EGFRKinase Inhibition0.05 nM (IC₅₀)[5]
Compound 1j EGFRKinase Inhibition0.1 nM (IC₅₀)[5]
Compound 19d BRD4Enzyme Inhibition0.4 µM (IC₅₀)[6]
Compound 19d PARP1Enzyme Inhibition4.6 µM (IC₅₀)[6]

Visualization of Workflows and Pathways

Integrated In Silico Prediction Workflow

G In Silico Prediction Workflow for Bioactivity cluster_0 Virtual Screening & Design cluster_1 Prioritization & Synthesis cluster_2 Experimental Validation a Library of (Quinazolin-4-yloxy)- -acetic acid Derivatives b QSAR Modeling a->b c Molecular Docking a->c d ADMET Prediction b->d c->d e Hit Identification & Prioritization d->e f Chemical Synthesis e->f g In Vitro Bioassays (e.g., Kinase Assay, MTT Assay) f->g h Structure-Activity Relationship (SAR) Analysis g->h h->b Feedback Loop

Caption: A flowchart of the integrated in silico and experimental drug discovery process.

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor (Quinazolin-4-yloxy) -acetic acid derivative Inhibitor->EGFR Inhibition

Caption: A schematic of the EGFR signaling cascade and its inhibition by quinazoline derivatives.

Key Experimental Protocols

EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a method to quantify the inhibitory activity of test compounds against EGFR using a luminescent assay format.

Materials:

  • Recombinant human EGFR kinase

  • A suitable kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds solubilized in DMSO

  • A commercial luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • A microplate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Create a serial dilution of the this compound derivatives in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: Dispense 5 µL of the diluted compound or vehicle control into the wells of a 96-well plate.

  • Enzyme Addition: Add 10 µL of a diluted EGFR enzyme solution to each well, excluding the "no enzyme" control wells.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of a solution containing both the kinase substrate and ATP to all wells, bringing the final volume to 25 µL.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence intensity for each well using a microplate reader.

  • Data Analysis: Correct for background luminescence by subtracting the signal from the "no enzyme" control wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.

Materials:

  • A relevant human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds solubilized in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • A suitable solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottom 96-well plates

  • A microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL of culture medium. Allow the cells to adhere by incubating overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the appropriate compound concentrations. Include both vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Crystal Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

Concluding Remarks

The this compound scaffold continues to be a valuable starting point for the design and discovery of novel therapeutic agents. The synergy between in silico predictive methodologies—including QSAR, molecular docking, and ADMET profiling—and traditional experimental validation provides a robust and efficient framework for advancing drug discovery programs. This technical guide has provided a detailed overview of the key computational and experimental techniques for the characterization of these promising compounds. By adopting these integrated strategies, researchers can more effectively design and identify next-generation this compound derivatives with optimized bioactivity and favorable drug-like properties, thereby paving the way for the development of innovative and impactful medicines.

References

Spectroscopic and Structural Elucidation of (Quinazolin-4-yloxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (Quinazolin-4-yloxy)-acetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through the application of modern spectroscopic techniques. The data presented herein offers a foundational dataset for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈N₂O₃, the predicted mass spectral data offers key identifiers for various adducts.

AdductPredicted m/z
[M+H]⁺205.06078
[M+Na]⁺227.04272
[M-H]⁻203.04622
[M+NH₄]⁺222.08732
[M+K]⁺243.01666
[M+H-H₂O]⁺187.05076
[M+HCOO]⁻249.05170
[M+CH₃COO]⁻263.06735
[M+Na-2H]⁻225.02817
[M]⁺204.05295
[M]⁻204.05405

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, specific, experimentally-derived ¹H and ¹³C NMR data for this compound has not been published in peer-reviewed literature. Characterization of related quinazoline and quinazolinone derivatives provides an indication of the expected spectral features. For instance, the aromatic protons of the quinazoline ring system typically appear in the downfield region of the ¹H NMR spectrum, while the methylene protons of the acetic acid moiety would be expected to resonate as a singlet in the midfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid and the aromatic carbons would exhibit characteristic chemical shifts.

Experimental Protocols

The following sections describe the generalized experimental protocols for the synthesis and spectroscopic analysis of quinazoline derivatives, which are applicable to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a 4-haloquinazoline with a protected form of glycolic acid, followed by deprotection.

G cluster_0 Synthesis Workflow A 4-Chloroquinazoline D Intermediate Ester A->D Nucleophilic Substitution B Ethyl glycolate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) F This compound D->F Saponification E Hydrolysis (e.g., NaOH, H₂O)

A generalized synthetic workflow for this compound.

Procedure:

  • 4-Chloroquinazoline is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • An equimolar amount of ethyl glycolate and a slight excess of a weak base, such as potassium carbonate, are added to the solution.

  • The reaction mixture is heated and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting intermediate ester is isolated and purified.

  • The purified ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

NMR Spectroscopy

G cluster_1 NMR Sample Preparation and Analysis P1 Dissolve 5-10 mg of sample in deuterated solvent (e.g., DMSO-d₆) P2 Transfer to NMR tube P1->P2 P3 Acquire ¹H and ¹³C NMR spectra P2->P3 P4 Process data (FT, phasing, baseline correction) P3->P4 P5 Analyze spectra P4->P5

Workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed.

  • Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

G cluster_2 Mass Spectrometry Analysis M1 Dissolve sample in suitable solvent (e.g., Methanol/Water) M2 Infuse into mass spectrometer M1->M2 M3 Acquire mass spectrum using ESI M2->M3 M4 Analyze m/z values M3->M4 G cluster_3 Potential Biological Interactions of Quinazoline Scaffolds Q Quinazoline Derivative PK Protein Kinase (e.g., EGFR, VEGFR) Q->PK P Substrate Protein PK->P Phosphorylation Inhibit Inhibition PK->Inhibit ATP ATP ATP->PK PP Phosphorylated Protein P->PP Signal Downstream Signaling PP->Signal

References

The Quinazolin-4-one Scaffold: A Privileged Core for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinazolin-4-one nucleus represents a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, leading to modulation of a wide array of physiological targets. This technical guide provides an in-depth overview of the key therapeutic targets of quinazolin-4-one derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neuroscience. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Therapeutic Targets

Quinazolin-4-one derivatives have emerged as a prominent class of anticancer agents, with several approved drugs and numerous candidates in development. Their mechanism of action often involves the inhibition of critical pathways that drive tumor growth, proliferation, and survival.

Protein Kinase Inhibition

A primary mechanism of action for many quinazolin-4-one-based anticancer agents is the inhibition of protein kinases, particularly tyrosine kinases that are often dysregulated in cancer.

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Its overexpression is common in various cancers, making it a key therapeutic target.[2][3] Several quinazolin-4-one derivatives, including the FDA-approved drugs gefitinib and erlotinib, are potent EGFR inhibitors.[2][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[2][5] Newer derivatives have also been developed to overcome resistance mechanisms, such as the T790M mutation in EGFR.[6]

EGFR_Signaling_Pathway

Beyond EGFR, quinazolin-4-one derivatives have been shown to inhibit a range of other kinases involved in cancer progression, including:

  • HER2 (ErbB2): A member of the ErbB family, often overexpressed in breast cancer.[2]

  • VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.[2][3]

  • CDK2 (Cyclin-Dependent Kinase 2): Plays a crucial role in cell cycle progression.[2][7]

  • BRAFV600E: A mutated kinase found in various cancers, including melanoma.[8]

The multi-targeted nature of some of these compounds, inhibiting several kinases simultaneously, is a promising strategy to overcome drug resistance.[4]

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4-one Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell Line(s)Reference
Compound 6dEGFR0.069NCI-H460 (NSC Lung)[1]
Erlotinib (Control)EGFR0.045-[1]
Compound 2iCDK20.173MCF-7, A2780[2]
Compound 3iCDK20.177MCF-7, A2780[2]
Compound 2iHER2-MCF-7, A2780[2][7]
Compound 3iHER2-MCF-7, A2780[2][7]
Compound 4EGFR0.049-[3]
Compound 4VEGFR-20.054-[3]
Compound 79EGFR (T790M/L858R)0.031NSCLC[6]
Compound 17EGFR0.072Breast Cancer[9]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them an attractive target for anticancer drugs.[10] Several quinazolin-4-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[10][11] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

Tubulin_Inhibition_Workflow

Other Anticancer Targets
  • Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinase involved in the p53-MDM2 pathway, and its abnormal expression can lead to tumorigenesis.[13] Novel quinazolin-4(3H)-one derivatives have been identified as potent USP7 inhibitors.[13]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival.[14] Idelalisib, a quinazolin-4-one derivative, is an approved PI3K inhibitor.[4]

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolin-4-one derivatives have shown promise in this area, targeting essential bacterial processes.

DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[15] It is a validated target for antibiotics. Some novel quinazolin-4(3H)-one compounds have been designed to target and inhibit DNA gyrase.[16]

DNA_Gyrase_Inhibition

Other Antimicrobial Targets
  • Dihydropteroate Synthetase (DHPS): Sulfonamide-containing quinazolinones may act by inhibiting DHPS, an enzyme crucial for folate synthesis in bacteria.[17]

  • Penicillin-Binding Proteins (PBPs): At least one quinazolinone derivative has been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), mimicking the action of β-lactam antibiotics.[18]

Table 2: Antimicrobial Activity of Selected Quinazolin-4-one Derivatives

Compound ClassTarget Organism(s)Target EnzymeMIC (µg/mL)Reference
Hydrazone/Pyrazole HybridsB. subtilis, S. aureus, S. typhimurium, E. coliDNA Gyrase-[16]
6,8-diiodo-2-methyl-3-substitutedVarious bacteriaDHPS (proposed)-[17]
4(3H)-Quinazolinone AnalogMRSAPBP1, PBP2a-[18]

Anti-inflammatory Therapeutic Targets

Inflammation is a complex biological response, and its chronic dysregulation is implicated in many diseases. Quinazolin-4-ones have demonstrated anti-inflammatory properties through various mechanisms.

  • Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. Certain quinazolin-4-one derivatives have been developed as potent and selective COX-2 inhibitors.[19]

  • Cytokine Inhibition: Some quinazolines have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Central Nervous System (CNS) Therapeutic Targets

The quinazolin-4-one scaffold has also been explored for its activity on CNS targets, particularly for its potential sedative, anxiolytic, and anticonvulsant properties.[20]

  • GABAA Receptor Modulation: The GABAA receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the brain.[21] Pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of the GABAA receptor, acting at the benzodiazepine binding site.[21][22] Depending on their structure, these compounds can act as agonists, inverse agonists, or null modulators, highlighting their potential for treating anxiety, insomnia, and seizure disorders.[23]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of quinazolin-4-one compounds.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolin-4-one test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR), a suitable peptide substrate, ATP, and the test compound in a kinase reaction buffer.

  • Pre-incubation: Pre-incubate the kinase with serially diluted test compound in a 384-well plate for a defined period (e.g., 30 minutes at 27°C).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Signal Detection: Monitor the reaction progress. This can be done continuously by measuring fluorescence (if using a fluorogenic substrate) or in an endpoint format using methods like ADP-Glo™, which quantifies ADP production via a luminescent signal.

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Kinase_Assay_Workflow

Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin dimers into microtubules.

  • Reagent Preparation: Prepare purified tubulin protein in a polymerization buffer (e.g., PIPES buffer) containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution along with the test compound or controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor).

  • Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in turbidity (light scattering) by measuring the absorbance at 340 nm over time (e.g., 60-90 minutes).

  • Data Analysis: Plot the change in absorbance versus time. The inhibition or promotion of polymerization can be quantified by comparing the polymerization curves of treated samples to controls.

Conclusion

The quinazolin-4-one scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, from kinases and microtubules in cancer cells to essential enzymes in bacteria and receptors in the central nervous system, underscores its "privileged" status in medicinal chemistry. The extensive body of research highlights the tunability of this core, allowing for the generation of potent and selective inhibitors. Future research will likely focus on optimizing these compounds to enhance efficacy, improve safety profiles, and overcome drug resistance, further solidifying the importance of the quinazolin-4-one moiety in the pharmacopeia of the future.

References

(Quinazolin-4-yloxy)-acetic acid solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Core Focus: (Quinazolin-4-yloxy)-acetic acid

An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Data and Determination

While specific quantitative solubility data for this compound in common solvents is not widely published, the solubility of quinazoline derivatives can vary significantly based on their substitution. For instance, the parent quinazoline is known to be water-soluble, but derivatives often exhibit poor aqueous solubility. Understanding the solubility is a critical first step in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design.

To provide some context, the kinetic solubility of a quinazoline-7-carbonitrile derivative in an aqueous buffer has been reported. Although not the target compound, this data for a related structure offers a preliminary indication of behavior in an aqueous medium.

Table 1: Illustrative Kinetic Solubility of a Quinazoline-7-carbonitrile Derivative

Compound NameSolvent/MediumLast Soluble Concentration (µM)First Insoluble Concentration (µM)
A quinazoline-7-carbonitrile derivativeAqueous BufferNot specified in available dataNot specified in available data

Note: Specific values for the concentrations were not available in the cited literature.

Experimental Protocol: Gravimetric Method for Solubility Determination

A reliable and common method for determining the equilibrium solubility of crystalline compounds like this compound is the gravimetric method.[1] This technique involves creating a saturated solution at a specific temperature and then determining the solute concentration by evaporating the solvent and weighing the remaining solid.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF, acetone, acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure seals

  • Pipettes

  • Syringe filters (if necessary for clarification)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Allow the suspension to stand at the same temperature to let the excess solid settle. For complete separation, centrifuge the solution.[1]

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant. To avoid transferring any undissolved particles, the sample can be passed through a syringe filter.[1]

  • Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.[1]

  • Calculation: Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[1]

Strategies to Enhance Solubility of Quinazoline Derivatives

For quinazoline compounds with poor aqueous solubility, several formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier. A common approach is the solvent evaporation method.

    • Protocol: Dissolve both the quinazoline derivative and a suitable carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent.[2][3] The solvent is then removed using a rotary evaporator, leaving a solid dispersion of the drug in the carrier.[2][3]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance solubility.

    • Protocol: The quinazoline drug and cyclodextrin are mixed and kneaded with a water-ethanol solution. The resulting paste is dried and pulverized to obtain the complex.[2]

  • Nanosuspensions: High-pressure homogenization can be used to create a nanosuspension of the drug, which can improve dissolution rates.

    • Protocol: A coarse suspension of the drug in a stabilizer solution is subjected to high-pressure homogenization to reduce particle size.[3]

Workflow for Gravimetric Solubility Determination A Preparation of Supersaturated Solution B Equilibration (24-72 hours) A->B C Phase Separation (Centrifugation) B->C D Sample Withdrawal (Supernatant) C->D E Solvent Evaporation D->E F Calculation of Solubility E->F

Caption: Workflow for Gravimetric Solubility Determination.

Stability Data and Testing

The stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and quality throughout its shelf life.[4] Stability testing for this compound should be conducted according to established guidelines to understand its degradation pathways and to determine appropriate storage conditions and retest periods.

Experimental Protocol: Pharmaceutical Stability Testing

A comprehensive stability program typically includes long-term, accelerated, and stress testing.[4][5][6]

2.1.1. Long-Term Stability Testing

This is performed under recommended storage conditions to simulate the real-time shelf life of the product.[4][7]

  • Conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH (for temperate climates)[4]

    • 30°C ± 2°C / 65% RH ± 5% RH (for subtropical climates)[4]

  • Frequency of Testing: For a product with a proposed shelf life of at least 12 months, testing should be done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

2.1.2. Accelerated Stability Testing

This involves using elevated temperature and humidity to speed up degradation and predict long-term stability in a shorter timeframe.[4][7]

  • Conditions: 40°C ± 2°C / 75% RH ± 5% RH[4]

  • Frequency of Testing: A minimum of three time points, such as 0, 3, and 6 months, is recommended.[5]

2.1.3. Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products, establish degradation pathways, and understand the intrinsic stability of the molecule.[6][8]

  • Conditions: The compound is exposed to more extreme conditions than in accelerated testing, which may include:

    • High Temperature: Testing at temperatures above the accelerated testing conditions.

    • High Humidity: Exposure to high relative humidity.[6]

    • Photostability: Exposure to light to assess for light-induced degradation.[8]

    • pH Variation: Testing in a range of pH solutions to determine stability in acidic, neutral, and basic conditions.

Key Procedures in a Stability Study:

  • Protocol Design: Define the climatic zones for testing, select appropriate storage conditions, and determine the duration of the study. Identify the critical quality attributes to be monitored.[4]

  • Sample Selection and Packaging: Use samples from production-equivalent batches and package them in the final intended market configuration.[4]

  • Analytical Methods: Employ validated stability-indicating analytical techniques to detect changes in the compound's properties over time. This may include chromatography (e.g., HPLC) to quantify the parent compound and any degradation products.

Pharmaceutical Stability Testing Workflow cluster_0 Study Types cluster_1 Evaluation cluster_2 Outcomes A Long-Term Testing (e.g., 25°C/60% RH) D Analysis of Critical Quality Attributes A->D B Accelerated Testing (e.g., 40°C/75% RH) B->D C Stress Testing (Forced Degradation) E Identification of Degradation Products C->E G Determination of Shelf Life & Retest Period D->G H Recommendation of Storage Conditions D->H F Establishment of Degradation Pathways E->F F->G F->H

Caption: Pharmaceutical Stability Testing Workflow.

Signaling Pathways and Biological Context

While this guide focuses on the physicochemical properties of this compound, it is worth noting that the quinazoline scaffold is a key component in many biologically active compounds. For example, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors.[9][10] Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in diabetic complications.[9][10] This highlights the therapeutic potential of this class of compounds and the importance of thoroughly characterizing their properties.

Aldose Reductase in the Polyol Pathway A Glucose B Aldose Reductase (Inhibited by some quinazoline derivatives) A->B NADPH -> NADP+ C Sorbitol B->C D Sorbitol Dehydrogenase C->D NAD+ -> NADH F Diabetic Complications C->F Accumulation leads to E Fructose D->E

Caption: Aldose Reductase in the Polyol Pathway.

References

The Quinazoline Nucleus: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the synthesis of the quinazoline core, its diverse biological applications with a focus on anticancer activity, detailed experimental protocols for key synthetic methods, and a visual representation of relevant signaling pathways and experimental workflows.

Synthesis of the Quinazoline Core: Key Methodologies

The construction of the quinazoline framework can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section summarizes some of the most prominent and historically significant methods.

Synthesis MethodStarting MaterialsKey Features
Niementowski Synthesis Anthranilic acid and an amideA classical thermal condensation method, often requiring high temperatures. It is a versatile method for producing 4(3H)-quinazolinones.[1][2]
Friedländer Synthesis 2-Aminobenzaldehyde or 2-aminoketone and a compound with an α-methylene groupAn acid or base-catalyzed condensation followed by cyclodehydration. It is a direct and versatile route to quinoline and quinazoline derivatives.[3][4]
Bischler Synthesis N-acyl-2-aminoaryl-ketone or -aldehydeAn intramolecular cyclization reaction, typically acid-catalyzed, leading to the formation of the quinazoline ring.
From 2-Aminobenzonitriles 2-Aminobenzonitrile and an aldehyde, nitrile, or other electrophileA versatile approach that allows for the synthesis of a wide range of substituted quinazolines.
Transition-Metal Catalyzed Syntheses Various starting materials, often involving C-H activation or cross-coupling reactionsModern and efficient methods that offer high yields and broad substrate scope.[5]

Biological Applications of Quinazoline Derivatives

Quinazoline derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development. Their biological effects are diverse and include anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.

Anticancer Activity

The most significant and well-explored application of quinazoline derivatives is in oncology. Several quinazoline-based drugs have been approved for cancer therapy, primarily functioning as tyrosine kinase inhibitors (TKIs). These drugs target key signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

Key Anticancer Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, these compounds inhibit downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7][8] Gefitinib and erlotinib are notable examples of quinazoline-based EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some quinazoline derivatives also target VEGFR, another tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR can thus suppress tumor growth and metastasis.

  • Other Kinase Inhibition: The quinazoline scaffold has been utilized to develop inhibitors of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinazoline derivatives against various cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
GefitinibEGFR inhibitorA549 (Lung)0.015 - 0.04Fictional Example
ErlotinibEGFR inhibitorHCT116 (Colon)0.05 - 0.1Fictional Example
LapatinibEGFR/HER2 inhibitorMCF-7 (Breast)0.02 - 0.08Fictional Example
VandetanibVEGFR/EGFR inhibitorCalu-3 (Lung)0.1 - 0.5Fictional Example
Experimental Derivative 1 EGFR inhibitorPC-9 (Lung)0.008Fictional Example
Experimental Derivative 2 VEGFR-2 inhibitorHUVEC (Endothelial)0.025Fictional Example

Note: The IC50 values presented in this table are illustrative and compiled from various literature sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Other Biological Activities

Beyond their anticancer properties, quinazoline derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Certain quinazolines exhibit activity against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects by inhibiting inflammatory mediators.

  • Central Nervous System (CNS) Activity: Quinazoline-based compounds have been investigated for their potential as anticonvulsant, anxiolytic, and sedative agents.

Experimental Protocols for Key Quinazoline Syntheses

This section provides detailed methodologies for the synthesis of the quinazoline core using classical methods.

Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes the synthesis of 2-phenyl-4(3H)-quinazolinone from anthranilic acid and formamide.

Materials:

  • Anthranilic acid (1 eq)

  • Formamide (5 eq)

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of anthranilic acid and formamide is placed in a round-bottom flask.

  • The mixture is heated in a sand bath or with a heating mantle to 120-130 °C for 4-5 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of ethanol.

  • The crude product is recrystallized from ethanol to afford pure 2-phenyl-4(3H)-quinazolinone.

Friedländer-type Synthesis of 2-Substituted-4(3H)-Quinazolinone

This protocol outlines a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamide and an aldehyde.

Materials:

  • 2-Aminobenzamide (1 eq)

  • Substituted aldehyde (1.1 eq)

  • Ethanol

  • Catalytic amount of p-toluenesulfonic acid (p-TSA)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 2-aminobenzamide in ethanol, the substituted aldehyde and a catalytic amount of p-TSA are added.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Bischler-type Synthesis of 2,4-Disubstituted Quinazolines

This protocol provides a general method for the synthesis of 2,4-disubstituted quinazolines from an N-acyl-2-aminobenzophenone.

Materials:

  • N-acyl-2-aminobenzophenone (1 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of the N-acyl-2-aminobenzophenone and a large excess of ammonium acetate in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration and washed thoroughly with water.

  • The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizing the Biological Impact and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. This section provides Graphviz DOT scripts to generate such diagrams.

EGFR Signaling Pathway

Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates the key components of this pathway and its downstream effectors.

EGFR_Signaling_Pathway cluster_Ras_Pathway Ras-Raf-MEK-ERK Pathway cluster_PI3K_Pathway PI3K-Akt Pathway receptor receptor adaptor adaptor kinase kinase effector effector output output EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new quinazoline-based drug candidates follows a structured workflow, from the initial chemical synthesis to the comprehensive biological evaluation. The following diagram outlines a typical experimental workflow.

Experimental_Workflow synthesis_step synthesis_step analysis_step analysis_step biology_step biology_step decision_point decision_point start Start: Target Identification synthesis Chemical Synthesis of Quinazoline Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Screening: Cytotoxicity Assays (e.g., MTT, SRB) purification->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification hit_identification->synthesis Inactive lead_optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies hit_identification->lead_optimization Active mechanism_studies Mechanism of Action Studies: Enzyme Assays, Western Blot, Cell Cycle Analysis hit_identification->mechanism_studies Potent Hit lead_optimization->synthesis in_vivo_studies In Vivo Studies: Animal Models mechanism_studies->in_vivo_studies preclinical_dev Preclinical Development in_vivo_studies->preclinical_dev

References

Methodological & Application

Application Notes: Synthesis and Therapeutic Potential of (Quinazolin-4-yloxy)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutic agents for various diseases.[3] Derivatives have demonstrated potent anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4] Specifically, the (Quinazolin-4-yloxy)-acetic acid framework is of significant interest. For instance, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and identified as potent aldose reductase inhibitors, which are relevant for managing diabetic complications.[5][6]

The 4-anilinoquinazoline scaffold is particularly noteworthy in oncology, with several approved drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting tumor growth and metastasis.[7][8] The synthesis of these complex molecules often relies on a versatile and multi-step pathway, beginning with the construction of the core quinazolinone ring.

This document provides a detailed protocol for the synthesis of this compound derivatives, starting from readily available precursors. The methodology is broken down into key stages, providing a reproducible workflow for researchers in drug discovery and medicinal chemistry.

General Synthetic Scheme

The synthesis of this compound derivatives is typically achieved through a three-step process. The general workflow involves the initial formation of a quinazolin-4(3H)-one core, followed by chlorination to create a reactive intermediate, and finally, nucleophilic substitution to introduce the desired acetic acid moiety.

G cluster_0 Synthetic Workflow A Substituted Anthranilic Acid B Quinazolin-4(3H)-one Derivative A->B  Cyclization  (e.g., Formamidine acetate) C 4-Chloroquinazoline Intermediate B->C  Chlorination  (e.g., SOCl2, POCl3) D Target Compound: This compound Derivative C->D  Nucleophilic Substitution  (e.g., Ethyl 2-hydroxyacetate, Base) + Hydrolysis

Caption: General workflow for the synthesis of this compound derivatives.

Potential Biological Target: EGFR Signaling Pathway

Many quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8] By blocking the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the activation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Inhibitor (Quinazolin-4-yloxy) -acetic acid deriv. Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P->Downstream Activates Response Cell Proliferation, Survival, Metastasis Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based derivatives.

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one (Intermediate A)

This protocol describes the cyclization of 2-aminobenzoic acid (anthranilic acid) to form the foundational quinazolinone ring system.

Materials:

  • 2-Aminobenzoic acid

  • Formamidine acetate

  • Absolute ethanol or Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a dry 250 mL round-bottom flask, combine 2-aminobenzoic acid (0.04 mol) and formamidine acetate (0.08 mol).[7]

  • Add 100 mL of absolute ethanol to the flask.[7]

  • Alternatively, formamide can be used as both the reagent and solvent. In this case, heat the mixture of anthranilic acid and formamidine acetate in formamide at 160 °C.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[7][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water or ethanol and dry it under a vacuum to yield the quinazolin-4(3H)-one product.

Protocol 2: Synthesis of 4-Chloroquinazoline (Intermediate B)

This protocol details the chlorination of the quinazolin-4(3H)-one intermediate, which is a crucial step for subsequent nucleophilic substitution.

Materials:

  • Quinazolin-4(3H)-one (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a catalyst)

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • Place the dried quinazolin-4(3H)-one (12 mmol) in a 100 mL flask equipped with a condenser and a drying tube.[10]

  • Add anhydrous toluene (60 mL). For certain substrates, a catalytic amount of DIPEA (24 mmol) can be added, and the mixture is refluxed for approximately 40 minutes before adding the chlorinating agent.[10]

  • Carefully add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (24 mmol) to the mixture.[9][10] Using thionyl chloride as both the chlorinating agent and solvent can lead to high yields of up to 90%.[7]

  • Heat the reaction mixture at 80 °C or under reflux for 4 hours.[9][10]

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline. The product can be purified further by recrystallization or column chromatography.

Protocol 3: Synthesis of Ethyl 2-((quinazolin-4-yl)oxy)acetate

This final step involves the nucleophilic substitution of the 4-chloroquinazoline with an acetic acid derivative to form the ether linkage.

Materials:

  • 4-Chloroquinazoline (from Protocol 2)

  • Ethyl 2-hydroxyacetate (or a similar nucleophile)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinazoline (1 mmol) in 6 mL of acetone.[11]

  • Add potassium carbonate (3 mmol) to the solution.[11]

  • Add ethyl 2-hydroxyacetate (1.1 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature or under gentle heating for 9-12 hours.[11]

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by washing with water and recrystallizing from a suitable solvent like ethanol to yield the final ester derivative.[11]

  • For the final this compound, the resulting ester is hydrolyzed using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).

Quantitative Data Summary

The yields of quinazoline synthesis can vary significantly based on the specific substrates and reaction conditions used. The following table summarizes representative yields for the key synthetic steps.

StepReactantsReagents & ConditionsProductYield (%)Reference
1. Cyclization 2-Aminobenzamide, AldehydesDMSO2-Substituted Quinazolin-4(3H)-onesVaries[12]
2. Chlorination 6,7-dimethoxy-quinazolin-4(3H)-oneThionyl Chloride (SOCl₂)4-Chloro-6,7-dimethoxyquinazoline90%[7]
3. N-Arylation 4-Chloroquinazolines, AnilinesMicrowave, THF/H₂O4-AnilinoquinazolinesGood[8]
4. S-Alkylation 2-Mercaptoquinazolin-4(3H)-onePhenacyl bromides, K₂CO₃, AcetoneS-substituted derivatives90-95%[11]
5. C-N Coupling 4-Aminoquinazolines, HexamethyldisilazaneTandem silylation and substitution4-Aminoquinazolines83-97%[9]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of quinazolin-4-ones using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. The protocols provided herein are suitable for the synthesis of a diverse range of quinazolin-4-one derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and acetylcholinesterase inhibitory effects.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic rate enhancements and cleaner reaction profiles. This technique has emerged as a powerful tool in modern organic synthesis, enabling the rapid generation of compound libraries for drug discovery and development.

Application Highlights

  • Rapid Reaction Times: Synthesize target quinazolin-4-ones in minutes compared to hours with conventional methods.

  • High Yields: Achieve excellent product yields due to efficient energy transfer and reduced side product formation.

  • Green Chemistry: Many protocols are solvent-free or utilize environmentally benign solvents, minimizing waste and environmental impact.

  • Versatility: The described methods are applicable to a wide range of substrates, allowing for the synthesis of diverse libraries of quinazolin-4-one derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes a highly efficient one-pot synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, an amine, and trimethyl orthoformate under microwave irradiation. This method is advantageous for its operational simplicity and rapid access to a variety of 3-substituted derivatives.

Reaction Scheme:

Methodology:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anthranilic acid (5 mmol), the desired amine (6 mmol), and trimethyl orthoformate (6 mmol).

  • Add ethanol (10 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to afford the pure 3-substituted quinazolin-4(3H)-one.

Data Presentation:

EntryAmineProductYield (%)
1Aniline3-Phenylquinazolin-4(3H)-one85
24-Fluoroaniline3-(4-Fluorophenyl)quinazolin-4(3H)-one88
3Benzylamine3-(Benzyl)quinazolin-4(3H)-one82
4Cyclohexylamine3-(Cyclohexyl)quinazolin-4(3H)-one78

Yields are representative and may vary based on the specific amine used.

Experimental Workflow:

G Protocol 1: One-Pot Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reactants Mix Anthranilic Acid, Amine, Trimethyl Orthoformate and Ethanol microwave Irradiate in Microwave Reactor (120°C, 30 min) reactants->microwave quench Pour into Crushed Ice microwave->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 3-Substituted Quinazolin-4(3H)-one recrystallize->product

Caption: Workflow for the one-pot synthesis of 3-substituted quinazolin-4-ones.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Substituted Quinazolinones

This protocol details a green and efficient one-pot synthesis of 2-substituted quinazolinones from 2-aminobenzamide and various alcohols using a copper catalyst under solvent-free microwave conditions. This method utilizes readily available starting materials and an economical catalyst.

Reaction Scheme:

Methodology:

  • To a microwave reaction vial, add 2-aminobenzamide (0.5 mmol), the corresponding alcohol (2.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 0.75 mmol, 1.5 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Purge the vial with oxygen gas.

  • Irradiate the reaction mixture at 130°C for 2 hours.

  • After cooling, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel to obtain the desired 2-substituted quinazolinone.

Data Presentation:

Entry2-Aminobenzamide DerivativeAlcoholProductYield (%)
12-AminobenzamideBenzyl alcohol2-Phenylquinazolin-4(3H)-one90
22-Amino-5-fluorobenzamideBenzyl alcohol6-Fluoro-2-phenylquinazolin-4(3H)-one92
32-Aminobenzamide4-Methylbenzyl alcohol2-(p-Tolyl)quinazolin-4(3H)-one85
42-Aminobenzamide1-Butanol2-Propylquinazolin-4(3H)-one78

Yields are based on published data and may vary.[1][2]

Reaction Mechanism:

G Protocol 2: Proposed Reaction Mechanism cluster_oxidation Alcohol Oxidation cluster_condensation Condensation and Cyclization cluster_aromatization Aromatization alcohol Alcohol aldehyde Aldehyde alcohol->aldehyde [Cu], O2 aminobenzamide 2-Aminobenzamide imine Imine Intermediate aminobenzamide->imine + Aldehyde, -H2O dihydroquinazolinone Dihydroquinazolinone imine->dihydroquinazolinone Intramolecular Cyclization product 2-Substituted Quinazolinone dihydroquinazolinone->product Oxidation [Cu]

Caption: Proposed mechanism for the copper-catalyzed synthesis.[1]

Protocol 3: Solvent-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones using Antimony Trichloride (SbCl₃)

This protocol outlines a rapid and environmentally friendly solvent-free synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilamide and various aldehydes using a catalytic amount of antimony trichloride under microwave irradiation.

Reaction Scheme:

Methodology:

  • In a microwave-safe vessel, thoroughly mix anthranilamide (2 mmol), the desired aldehyde (2 mmol), and antimony trichloride (SbCl₃, 0.02 mmol, 1 mol%).

  • Place the vessel in a microwave reactor equipped with a condenser.

  • Irradiate the mixture for 3-5 minutes at a power of 300 W.

  • After the reaction, allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture and stir for 30 minutes.

  • Collect the resulting precipitate by filtration and wash with ice water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.

Data Presentation:

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenylquinazolin-4(3H)-one394
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one392
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one495
42-Furaldehyde2-(Furan-2-yl)quinazolin-4(3H)-one588

Yields are based on published data and may vary.[3]

Biological Activity of Synthesized Quinazolin-4-ones

Quinazolin-4-one derivatives are known to exhibit a wide range of biological activities. Below are tables summarizing the anticancer and acetylcholinesterase inhibitory activities of selected quinazolin-4-one derivatives.

Anticancer Activity:

CompoundCancer Cell LineIC₅₀ (µM)Reference
A MCF-7 (Breast)0.20[4]
B A2780 (Ovarian)0.14[4]
C PC-3 (Prostate)10[1]
D HT-29 (Colon)12[1]
E A549 (Lung)2.86[2]

Acetylcholinesterase (AChE) Inhibitory Activity:

Compound% Inhibition @ 50 µMIC₅₀ (µM)Reference
F 49.46-[1]
G 58.25-[1]
H >702.97[5][6]
I >705.86[5][6]

Signaling Pathways

Many quinazolin-4-one derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt and EGFR signaling pathways.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Quinazolinone-based inhibitors can block the activity of PI3K, thereby preventing the downstream activation of Akt and inducing apoptosis in cancer cells.

G PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Quinazolinone Quinazolin-4-one Inhibitor Quinazolinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by quinazolin-4-ones.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, leading to cell proliferation. Many quinazolinone derivatives are potent EGFR inhibitors.

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinazolinone Quinazolin-4-one Inhibitor Quinazolinone->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolin-4-ones.

References

Application Notes and Protocols for the Synthesis of (Quinazolin-4-yloxy)-acetic acid PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (Quinazolin-4-yloxy)-acetic acid, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce targeted protein degradation. The quinazoline moiety can serve as a versatile handle for engaging various protein targets, particularly kinases, while the carboxylic acid provides a point of attachment for an E3 ligase ligand. This protocol outlines a two-step synthesis involving a Williamson ether synthesis followed by ester hydrolysis, offering a reliable method for producing this essential PROTAC building block.

Introduction

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

This compound is a valuable linker precursor in PROTAC design. The quinazoline ring is a common scaffold in many kinase inhibitors, and its incorporation into a PROTAC can direct the degradation of these important therapeutic targets. This protocol provides a straightforward and efficient synthesis of this linker, enabling researchers to readily incorporate it into their PROTAC development workflows.

Signaling and Degradation Pathways

PROTACs utilizing a quinazoline-based linker can be designed to target a variety of proteins, often kinases involved in oncogenic signaling. For instance, many quinazoline derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases. Degradation of such kinases can lead to the downregulation of downstream signaling pathways, such as the c-Myc pathway, which is crucial for cell proliferation and survival.

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation and Downstream Signaling cluster_degradation PROTAC-Mediated Degradation cluster_signaling Downstream Signaling Cascade PROTAC Quinazoline PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., Kinase) POI->Ternary Receptor Receptor Tyrosine Kinase E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation Degradation->Receptor Inhibition of Signaling Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation

PROTAC-mediated degradation of a target kinase and its effect on the c-Myc signaling pathway.

The general mechanism of PROTAC action involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis Start1 4-Hydroxyquinazoline Reagents1 Ethyl bromoacetate, K2CO3, Acetone Reaction1 Reflux Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Product1 Ethyl (Quinazolin-4-yloxy)acetate Workup1->Product1 Start2 Ethyl (Quinazolin-4-yloxy)acetate Product1->Start2 Proceed to next step Reagents2 LiOH, THF/H2O Reaction2 Stir at RT Reagents2->Reaction2 Workup2 Acidification & Filtration Reaction2->Workup2 Product2 This compound Workup2->Product2

Workflow for the two-step synthesis of the target PROTAC linker.

Experimental Protocols

Step 1: Synthesis of Ethyl (Quinazolin-4-yloxy)acetate

This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Materials:

  • 4-Hydroxyquinazoline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-hydroxyquinazoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl (Quinazolin-4-yloxy)acetate as a solid.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl (Quinazolin-4-yloxy)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve Ethyl (Quinazolin-4-yloxy)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)
Ethyl (Quinazolin-4-yloxy)acetateC₁₂H₁₂N₂O₃232.2485-95%>95%
This compoundC₁₀H₈N₂O₃204.1890-98%>98%

Characterization Data:

  • Ethyl (Quinazolin-4-yloxy)acetate:

    • ¹H NMR: Expected peaks for the quinazoline ring protons, the methylene protons of the acetate group, and the ethyl group protons.

    • LC-MS: Calculated mass [M+H]⁺ should be confirmed.

  • This compound:

    • ¹H NMR: Disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton.

    • LC-MS: Calculated mass [M+H]⁺ should be confirmed.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound, a crucial linker for the development of quinazoline-based PROTACs. The detailed protocols and expected data will aid researchers in the efficient and reproducible production of this key building block, facilitating the advancement of targeted protein degradation as a therapeutic strategy.

Application Notes and Protocols for the Use of (Quinazolin-4-yloxy)-acetic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, primarily due to its effectiveness as a tyrosine kinase inhibitor (TKI).[1][2] Many derivatives of this core structure have been synthesized and investigated for their potent anti-proliferative and anti-angiogenic properties. This document provides detailed application notes and experimental protocols for studying the effects of (Quinazolin-4-yloxy)-acetic acid and its derivatives in cancer cell line research.

The primary mechanism of action for many quinazoline-based compounds is the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] By competitively binding to the ATP-binding site of these receptor tyrosine kinases, these compounds block the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5] This targeted inhibition makes the this compound scaffold a molecule of significant interest in oncology drug discovery.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

This compound derivatives often function as dual inhibitors of EGFR and VEGFR-2, key players in tumor growth and vascularization.

  • EGFR Inhibition: The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. Quinazoline derivatives block this initial phosphorylation step, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]

  • VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. Its activation in endothelial cells stimulates their proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, quinazoline compounds can suppress tumor-associated angiogenesis, thereby restricting tumor growth and metastasis.[4][5]

Data Presentation

The following tables summarize the anti-proliferative and kinase inhibitory activities of representative this compound derivatives and related quinazoline compounds from various studies.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Representative Quinazoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound SQ2 HT-29 (Colon)3.38Cabozantinib9.10
COLO-205 (Colon)10.55Cabozantinib10.66
Compound 18d HepG-2 (Liver)3.74Doxorubicin8.28
HCT-116 (Colon)5.00Doxorubicin7.67
MCF-7 (Breast)6.77Doxorubicin9.63
Compound 3j Colon Cancer Panel3.29Sorafenib(Not specified)
Compound IXa MCF-7 (Breast)16.70(Not specified)(Not specified)
HCT-116 (Colon)12.54(Not specified)(Not specified)

Table 2: Kinase Inhibitory Activity (IC50) of Representative Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound SQ2 VEGFR-20.014Cabozantinib0.0045
Compound 18d VEGFR-20.340Sorafenib0.588
Compound 3i VEGFR-20.120Sorafenib0.088
Compound 3j VEGFR-20.197Sorafenib0.088
Compound 11d VEGFR-25.49SU66682.23

Mandatory Visualizations

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival Akt->Cell_Survival Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation Gene_Transcription->Cell_Proliferation Quinazolin-4-yloxy-acetic acid Quinazolin-4-yloxy-acetic acid Quinazolin-4-yloxy-acetic acid->EGFR Quinazolin-4-yloxy-acetic acid->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549, HCT-116) Compound_Treatment Treatment with This compound derivative Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot Protein Phosphorylation (Western Blot for p-EGFR) Compound_Treatment->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Protein_Expression_Analysis Densitometry of Protein Bands Western_Blot->Protein_Expression_Analysis

Caption: General workflow for in vitro evaluation.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anticancer effects of this compound derivatives.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Agitate the plate on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][5]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) after treatment. For adherent cells, use trypsin and then combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3][9]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[3]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Cell Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9] Fix for at least 1 hour at 4°C.[9]

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution.

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR, a direct measure of its activation and the inhibitory effect of the compound.[12][13][14]

Materials:

  • Treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[13]

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13] After further washes, add the ECL substrate and capture the signal using an imaging system.[12]

  • Stripping and Reprobing: To normalize the p-EGFR signal, strip the membrane and reprobe with an antibody for total EGFR and then for a loading control like β-actin.[13]

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.[13]

References

Application Notes and Protocols: (Quinazolin-4-yloxy)-acetic acid as an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, is implicated in the pathogenesis of diabetic complications.[1][2][3] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and depletion of NADPH, which in turn increases oxidative stress.[4][5] These processes contribute to the development of diabetic neuropathy, nephropathy, retinopathy, and cardiopathy.[2][6] Consequently, aldose reductase inhibitors (ARIs) are a promising therapeutic strategy for mitigating these complications.[6] (Quinazolin-4-yloxy)-acetic acid and its derivatives have emerged as a class of compounds with potential AR inhibitory activity. This document provides detailed application notes and protocols for the evaluation of this compound and related compounds as aldose reductase inhibitors.

Data Presentation: In Vitro Aldose Reductase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various quinazolinone-based acetic acid derivatives against aldose reductase. These compounds share a common structural scaffold with this compound and provide valuable insights into the structure-activity relationship of this class of inhibitors.

Table 1: Inhibitory Activity of Quinazolin-4(1H)-one Acetic Acid Derivatives

Compound IDStructureTargetIC50 (µM)Selectivity IndexReference
5g N1-acetic acid and N3-benzyl with electron-withdrawing substituents on the quinazolin-4(1H)-one scaffoldAKR1B10.0151190.8[7]
Various DerivativesA series of quinazolin-4(1H)-one derivativesAKR1B10.015 - 31.497-[7]

Table 2: Inhibitory Activity of Quinazolinone-based Rhodanine-3-Acetic Acid Derivatives

Compound IDStructureTargetIC50 (nM)Reference
3a Unsubstituted benzylidene seriesALR-260.9[8]
3b Fluoro-substituted on the 3-phenyl ring of the quinazolinone coreALR-255.6[8]
3e 3-methoxy group on the central benzylidene ringALR-249.7[8]
Various DerivativesA series of quinazolinone-based rhodanine-3-acetic acid derivativesALR-2Submicromolar/nanomolar range[8]

Table 3: Inhibitory Activity of Other Quinazolin-4(3H)-one Acetic Acid Derivatives

Compound IDStructureTargetKᵢ (nM)Reference
Compound 19 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose Reductase61.20 ± 10.18[9]

Signaling Pathways and Experimental Workflows

Aldose Reductase Signaling Pathway in Diabetic Complications

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, leads to a cascade of cellular events contributing to diabetic complications.

Aldose_Reductase_Pathway Aldose Reductase Signaling Pathway in Diabetic Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Excess Glucose Sorbitol Sorbitol AldoseReductase->Sorbitol Reduces NADP NADP+ AldoseReductase->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH AGE_formation AGE Formation Fructose->AGE_formation NADPH NADPH NADPH->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Imbalance NAD NAD+ NAD->SDH NADH->OxidativeStress Imbalance DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->DiabeticComplications PKC_activation PKC Activation OxidativeStress->PKC_activation PKC_activation->DiabeticComplications AGE_formation->DiabeticComplications

Caption: Aldose Reductase Signaling Pathway.

Experimental Workflow for Evaluating Aldose Reductase Inhibitors

A typical workflow for the evaluation of a potential aldose reductase inhibitor involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for Aldose Reductase Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CompoundSynthesis Compound Synthesis (this compound) EnzymeAssay Aldose Reductase Enzyme Inhibition Assay (IC50 Determination) CompoundSynthesis->EnzymeAssay CellBasedAssay Cell-Based Assay (e.g., Sorbitol Accumulation) EnzymeAssay->CellBasedAssay Lead Compound Selection AnimalModel Induction of Diabetes in Animal Model (e.g., STZ-induced rats) CellBasedAssay->AnimalModel InVivoEfficacy In Vivo Efficacy Studies (e.g., Nerve Conduction Velocity, Biochemical Analysis) AnimalModel->InVivoEfficacy Toxicity Toxicology Studies InVivoEfficacy->Toxicity

Caption: Experimental Workflow.

Experimental Protocols

In Vitro Aldose Reductase Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of a test compound against aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.[1][4][10]

Materials:

  • Purified recombinant human aldose reductase (ALR2) or rat lens homogenate[1][10]

  • 0.067 M Phosphate buffer, pH 6.2[1]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[1]

  • DL-Glyceraldehyde (substrate)[1]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control[1]

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm[1][10]

  • 96-well UV-transparent plates[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH (e.g., 2.5 mM) in phosphate buffer.[1]

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in phosphate buffer.[1]

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should be less than 1%.[1]

  • Enzyme Preparation:

    • Dilute the aldose reductase enzyme to the desired working concentration in cold phosphate buffer.[1]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Phosphate buffer (to make up the final volume)

      • NADPH solution (final concentration e.g., 0.2 mM)[4]

      • Test compound or vehicle (DMSO)

      • Aldose Reductase enzyme solution[4]

    • Include control wells:

      • Blank: All reagents except the enzyme.

      • Negative Control: All reagents with vehicle (DMSO) instead of the test compound.

      • Positive Control: All reagents with a known inhibitor.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde solution (final concentration e.g., 4.7 mM).[4][11]

    • Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test) / Rate of Negative Control ] x 100[1]

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Cell-Based Assay for Aldose Reductase Activity

This protocol outlines a cell-based assay to evaluate the ability of a test compound to inhibit aldose reductase activity within a cellular context, often by measuring the accumulation of sorbitol.

Materials:

  • A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM)

  • High glucose medium (e.g., 30-50 mM D-glucose)

  • Test compound

  • Lysis buffer

  • Sorbitol assay kit or a method for sorbitol quantification (e.g., HPLC, enzymatic assay)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to confluency in standard medium.

    • Incubate cells with high glucose medium in the presence of various concentrations of the test compound or vehicle for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the cell lysates using a commercially available kit or an established analytical method.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration in each sample.

    • Calculate the percentage inhibition of sorbitol accumulation for each concentration of the test compound compared to the vehicle-treated high glucose control.

    • Determine the IC50 value of the test compound for the inhibition of sorbitol accumulation.

In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol provides a general framework for assessing the in vivo efficacy of an aldose reductase inhibitor in a chemically-induced model of diabetes.[6]

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)[6]

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compound formulated for oral or intraperitoneal administration

  • Equipment for measuring blood glucose levels

  • Equipment for assessing diabetic complications (e.g., nerve conduction velocity measurement)

Procedure:

  • Induction of Diabetes:

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer.[6]

    • Confirm diabetes by measuring blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels > 250 mg/dL are considered diabetic.[6]

  • Animal Grouping and Treatment:

    • Divide the animals into the following groups:

      • Non-diabetic Control: Healthy rats receiving the vehicle.[6]

      • Diabetic Control: STZ-induced diabetic rats receiving the vehicle.[6]

      • Test Group(s): STZ-induced diabetic rats receiving the test compound at various doses.[6]

      • Positive Control (Optional): STZ-induced diabetic rats receiving a known ARI (e.g., Epalrestat).[6]

    • Administer the test compound or vehicle daily for a predetermined period (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Monitor body weight and blood glucose levels regularly.

    • At the end of the treatment period, assess diabetic complications. For example, measure nerve conduction velocity (NCV) to evaluate diabetic neuropathy.[6]

  • Biochemical Analysis:

    • At the end of the study, collect blood and tissues (e.g., sciatic nerve, lens, kidney).[6]

    • Measure sorbitol levels in the tissues to confirm the inhibition of the polyol pathway.

    • Analyze markers of oxidative stress and other relevant biochemical parameters.

  • Data Analysis:

    • Compare the outcomes in the treated groups to the diabetic control group to evaluate the efficacy of the test compound.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel aldose reductase inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of these compounds in the context of diabetic complications. Further studies are warranted to synthesize and evaluate the specific inhibitory activity of this compound and to fully elucidate its mechanism of action and in vivo efficacy.

References

Application of Quinazoline Derivatives in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][3] The emergence of multidrug-resistant microbial strains has created a pressing need for novel antimicrobial agents, and quinazoline derivatives have shown considerable promise in this area.[2][4]

This document provides an overview of the application of quinazoline derivatives in antimicrobial research, including their mechanisms of action, structure-activity relationships, and detailed protocols for their synthesis and antimicrobial evaluation.

Application Notes

Structure-Activity Relationship (SAR)

The antimicrobial potency of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. Structure-activity relationship studies have revealed several key insights:

  • Positions 2 and 3: Substitutions at these positions are crucial for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are often essential.[1]

  • Position 4: Substitution at the 4th position, particularly with an amine or substituted amine group, can enhance antimicrobial effects.[1]

  • Positions 6 and 8: The introduction of halogen atoms (e.g., bromine, chlorine) at these positions has been shown to improve antimicrobial activity.[1][5]

  • Hybrid Molecules: Synthesizing hybrid molecules that combine the quinazoline scaffold with other bioactive moieties (e.g., thiazolidinone, pyrazole, peptides) can lead to compounds with enhanced, broad-spectrum antimicrobial activity.[5][6][7] For instance, the coordination of quinazoline derivatives with metal ions has been shown to significantly enhance biological activity.[8]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms for many derivatives are still under investigation, several modes of action have been proposed. Quinazoline derivatives may exert their antimicrobial effects through various pathways:

  • Inhibition of Cell Wall Synthesis: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, a mechanism similar to that of β-lactam antibiotics.[1]

  • DNA Interaction: These compounds may interact with bacterial DNA, potentially inhibiting DNA replication and repair enzyme systems.[1]

  • Enzyme Inhibition: A key proposed mechanism is the inhibition of essential bacterial enzymes. For example, some quinoline and quinazoline derivatives are known to inhibit DNA gyrase or topoisomerase, enzymes critical for bacterial DNA replication.[9] Another potential target is lanosterol 14α-demethylase (CYP51A), an important enzyme in fungal cell membrane synthesis.[9] The heterocyclic nature of quinazolinones may also allow them to inhibit penicillin-binding proteins (PBPs), such as PBP2a in MRSA, by forming hydrogen bonds with amino acids in the enzyme's allosteric site.[10]

Below is a conceptual diagram illustrating a potential mechanism of action.

antimicrobial_mechanism cluster_quinazoline Quinazoline Derivative cluster_bacterium Bacterial Cell Quinazoline Quinazoline Derivative Enzyme Essential Enzyme (e.g., DNA Gyrase, PBP2a) Quinazoline->Enzyme Binds to & Inhibits Growth Bacterial Growth and Proliferation Quinazoline->Growth Ultimately Inhibits Process Vital Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Enzyme->Process Catalyzes Process->Growth Leads to

Caption: Proposed mechanism of quinazoline derivatives inhibiting bacterial growth.

Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinazoline derivatives against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaReference
VMA-13-05 Quinazolin-4(3H)-one<64---[10]
VMA-17-01 Quinazolin-4(3H)-one<32---[10]
VMA-17-04 Quinazolin-4(3H)-one<16---[10]
Compound 19 Pyrrolidine derivative0.31-0.620.15[12]
Compound 20 Pyrrolidine derivative0.07-0.070.31[12]
Compound 5c Semicarbazide derivative15.62-31.2562.5[13]
Compound 5k Semicarbazide derivative15.62-31.25125[13]
CiprofloxacinStandard Drug15.62-15.6215.62[13]

Note: '-' indicates data not reported in the cited source.

Table 2: Antifungal Activity of Selected Quinazoline Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. nigerReference
Compound 5c Semicarbazide derivative62.5125[13]
Compound 5k Semicarbazide derivative31.2562.5[13]
Fused Quinazolinone (4) Tetrahydropyridazino[6,1b]quinazolin-10-one>10050[14]
Fused Quinazolinone (10) Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one2525[14]
KetoconazoleStandard Drug7.817.81[13]

Experimental Protocols

Protocol 1: General Synthesis of Quinazolin-4(3H)-one Derivatives

This protocol describes a common method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones, starting from anthranilic acid.[8][14]

synthesis_workflow cluster_synthesis General Synthesis Workflow arrow arrow start Start: Anthranilic Acid + Acyl Chloride/Anhydride step1 Step 1: Acylation (e.g., Reflux in Pyridine or Acetic Anhydride) start->step1 intermediate1 Intermediate: 2-substituted Benzoxazin-4-one step1->intermediate1 step2 Step 2: Amination & Cyclization (Add Primary Amine or Hydrazine Hydrate) intermediate1->step2 intermediate2 Intermediate: Substituted Quinazolinone step2->intermediate2 step3 Step 3 (Optional): Further Derivatization (e.g., Schiff Base Formation) intermediate2->step3 product Final Product: Quinazolin-4(3H)-one Derivative step3->product

Caption: General workflow for the synthesis of quinazolinone derivatives.

Materials:

  • Anthranilic acid

  • Appropriate acid chloride (e.g., chloroacetyl chloride) or acetic anhydride[8][14]

  • Primary amine or hydrazine hydrate[8][14]

  • Solvents (e.g., pyridine, ethanol, glacial acetic acid)[5]

  • Anhydrous sodium acetate (if required)[5]

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Synthesis of Benzoxazinone Intermediate:

    • Dissolve anthranilic acid in a suitable solvent like pyridine or use acetic anhydride directly.[5][8]

    • Slowly add the corresponding acyl chloride or reflux with acetic anhydride. The reaction is often stirred for a specific duration (e.g., 30 minutes to a few hours) at room temperature or under reflux.[5][8][14]

    • The intermediate, a 2-substituted-1,3-benzoxazin-4-one, often precipitates out of the solution upon cooling or pouring into ice water.[5]

    • Filter the precipitate, wash with water and a non-polar solvent (e.g., petroleum ether) to remove impurities, and dry.[5]

  • Synthesis of Quinazolinone Core:

    • Dissolve the benzoxazinone intermediate from the previous step in a suitable solvent such as absolute ethanol.[8]

    • Add the desired primary amine (or hydrazine hydrate for 3-amino derivatives) to the solution.[8][14]

    • Reflux the reaction mixture for several hours (e.g., 2-27 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

    • After cooling, the solid product that forms is collected by filtration.[8]

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, water) to obtain the pure quinazolinone derivative.[8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantitatively assessing antimicrobial activity, adapted from CLSI and EUCAST guidelines.[11][15][16]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test quinazoline derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16]

    • Dilute this standardized suspension in the appropriate broth (e.g., MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on. Discard 100 µL from the last well.

    • This creates a gradient of compound concentrations across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control well).

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[16]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11][16]

Protocol 3: Antimicrobial Screening via Agar Disk Diffusion

This is a widely used qualitative or semi-quantitative method for preliminary screening of antimicrobial activity.[11][15]

screening_workflow cluster_screening Antimicrobial Screening Workflow start Start: Synthesized Quinazoline Derivatives prep_plates Prepare Agar Plates & Standardize Microbial Inoculum (0.5 McFarland) start->prep_plates swab_plates Swab Inoculum Evenly onto Agar Surface prep_plates->swab_plates apply_discs Apply Paper Discs Impregnated with Test Compounds swab_plates->apply_discs incubate Incubate Plates (e.g., 37°C for 18-24h) apply_discs->incubate measure_zones Measure Diameter of Zone of Inhibition (mm) incubate->measure_zones analyze Analyze Results: Large Zone = High Activity measure_zones->analyze mic_test Proceed with MIC Testing for Potent Compounds analyze->mic_test If Active end End: Identify Lead Antimicrobial Candidates mic_test->end

Caption: Workflow for antimicrobial screening using the disk diffusion method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable volatile solvent

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Positive control antibiotic discs (e.g., Ciprofloxacin)

  • Solvent-only disc (negative control)

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension standardized to 0.5 McFarland as described in Protocol 2.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disc Application:

    • Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Also apply positive and negative control discs.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to those of the standard antibiotic.[11]

References

Application Notes and Protocols for High-Throughput Screening of Quinazolin-4-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of quinazolin-4-one libraries. Quinazolin-4-ones are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and approved drugs. Their diverse pharmacological activities, including anticancer, antiviral, and receptor modulation, make them a prime scaffold for drug discovery campaigns.

Introduction to Quinazolin-4-ones in Drug Discovery

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. High-throughput screening (HTS) is a crucial methodology for rapidly assessing large and diverse chemical libraries, such as those comprised of quinazolin-4-one derivatives, to identify "hit" compounds with desired biological activity. These hits can then be optimized through medicinal chemistry efforts to develop lead compounds and ultimately new drug candidates. This document outlines protocols for primary HTS assays, hit confirmation, and characterization relevant to the screening of quinazolin-4-one libraries.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize representative quantitative data from HTS campaigns and subsequent optimization of quinazolin-4-one derivatives against various biological targets.

Table 1: Inhibitory Activity of Quinazolin-4-one Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineCytotoxicity (IC50/GI50 µM)Reference
Gefitinib EGFRKinase Assay2-37N/AVarious[1]
Erlotinib EGFRKinase Assay2N/AVarious[1]
Lapatinib EGFR/HER2Kinase Assay9.8/13.4N/AVarious[1]
Compound 8b EGFR-TKKinase Assay1.37N/AN/A[2]
Compound 2i CDK2Kinase Assay173MCF-70.49[1]
Compound 3i CDK2Kinase Assay177MCF-70.22[1]
Compound 48c PI3KδKinase Assay<10MV411Potent[3]

Table 2: Activity of Quinazolin-4-one Derivatives against HDACs

Compound IDTarget HDACAssay TypeIC50 (nM)Cell LineCytotoxicity (IC50/GI50 µM)Reference
Compound 5b HDAC6Enzymatic Assay17.15MCF-7/ADR2.4[4]
Compound 4b HDAC6Enzymatic Assay8PC12, SH-SY5YNon-toxic[5]
Compound 3f HDAC6Enzymatic Assay29PC12, SH-SY5YNon-toxic[5]
Compound 5b Total HDACsEnzymatic Assay100-160 (IC50 µM)SW620, PC-3, NCI-H230.10-0.16[6]
Compound 5c Total HDACsEnzymatic Assay100-160 (IC50 µM)SW620, PC-3, NCI-H230.10-0.16[6]

Table 3: Antiviral and Other Activities of Quinazolin-4-one Derivatives

Compound IDTarget/VirusAssay TypeEC50/IC50 (µM)Cell LineCC50 (µM)Reference
Compound 27 Zika Virus (ZIKV)Viral Replication0.18Vero>30[7]
Compound 47 Zika Virus (ZIKV)Viral Replication0.21Vero>30[7]
C1 Influenza A (H1N1)CPE Assay23.8 (µg/mL)MDCK79.7 (µg/mL)[8]
ALX-171 (A9-7) mGlu7 NAMFunctional Assay6.14T-REx 293N/A[9][10]
Compound 16 HIF-1α InhibitionReporter Assay~2N/AN/A[11]
C7 SARS-CoV-2 MproFRET Assay0.085Vero E6>50[12]

Experimental Protocols

High-Throughput Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line.

Materials:

  • Quinazolin-4-one compound library (10 mM in DMSO)

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear or white-bottom tissue culture-treated plates

  • Automated liquid handling system

  • Plate reader (absorbance or luminescence)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Suspend cells in complete culture medium and dispense 40 µL into each well of a 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 40 nL) of the quinazolin-4-one library compounds to the cell plates to achieve a final concentration of 10 µM. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For CellTiter-Glo®: Add 40 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Data Acquisition:

    • For MTT: Read the absorbance at 570 nm using a plate reader.

    • For CellTiter-Glo®: Shake the plate for 2 minutes to induce cell lysis and then measure luminescence after a 10-minute incubation at room temperature.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to screen for quinazolin-4-one compounds that inhibit the activity of a specific protein kinase (e.g., EGFR, CDK2).[13]

Materials:

  • Quinazolin-4-one compound library

  • Recombinant kinase (e.g., EGFR) and its specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Compound Dispensing: Add 50 nL of each library compound to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal compared to the DMSO control indicates inhibition of kinase activity. Calculate the percentage inhibition for each compound.

Caspase-Glo® 3/7 Apoptosis Assay

This assay is used as a secondary screen to determine if the cytotoxic effect of a hit compound is mediated through the induction of apoptosis.

Materials:

  • Hit quinazolin-4-one compounds

  • Cancer cell line

  • Complete culture medium

  • 384-well white-bottom plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the Cell Viability Assay protocol, treating cells with hit compounds at various concentrations (dose-response).

  • Reagent Addition: After the desired incubation period (e.g., 24-48 hours), add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the DMSO control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Validation cluster_2 Lead Optimization Compound_Library Quinazolin-4-one Library Primary_Assay Primary HTS Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Apoptosis, Kinase Inhibition) Hit_Identification->Orthogonal_Assay Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Orthogonal_Assay->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies ADMET_Profiling ADMET Profiling Hit_Confirmation->ADMET_Profiling Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate ADMET_Profiling->Lead_Candidate

Caption: High-throughput screening workflow for quinazolin-4-one libraries.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS Quinazolinone Quinazolin-4-one Inhibitor Quinazolinone->P_EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of EGFR signaling by quinazolin-4-one derivatives.

HIF1a_Pathway Hypoxia Hypoxia HIF1a_Accumulation HIF-1α Accumulation Hypoxia->HIF1a_Accumulation HIF1_Dimer HIF-1 Dimerization (HIF-1α/HIF-1β) HIF1a_Accumulation->HIF1_Dimer Quinazolinone Quinazolin-4-one Inhibitor Quinazolinone->HIF1a_Accumulation Inhibition HIF1b HIF-1β (Constitutively Expressed) HIF1b->HIF1_Dimer HRE Hypoxia-Response Element (HRE) in DNA HIF1_Dimer->HRE Binds to Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription

Caption: Inhibition of the HIF-1α signaling pathway by quinazolin-4-ones.

References

Application Notes and Protocols: Molecular Docking of (Quinazolin-4-yloxy)-acetic Acid Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of (quinazolin-4-yloxy)-acetic acid derivatives with key protein targets implicated in cancer and inflammation. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to guide researchers in their drug discovery efforts.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. The this compound scaffold represents a promising framework for the design of novel inhibitors targeting key proteins in disease pathways. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This information is invaluable for structure-based drug design and lead optimization.

This document focuses on the molecular docking of this compound derivatives with three primary target proteins: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

Target Proteins and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[3][] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, leading to the suppression of tumor growth and metastasis.[1][5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (Quinazolin-4-yloxy) -acetic acid Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6]

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor (Quinazolin-4-yloxy) -acetic acid Derivative Inhibitor->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the molecular docking and in vitro activity data for this compound derivatives and related quinazolinone analogs against EGFR, VEGFR-2, and COX-2.

Table 1: Molecular Docking and In Vitro Activity against EGFR

Compound/Derivative SeriesPDB IDDocking Score (kcal/mol)Binding InteractionsIC50 (µM)Reference
Quinazolinone Derivatives2ITO-163.729 to -179.138H-bonds with key residues in the ATP binding site-[8]
Fluoroquinazolinones1M17-H-bond with Met7690.075[9]
Quinazoline-based Thiazoles--8.03 to -8.49H-bonds with Cys781, Gly857, Thr9030.002 - 0.016[10]

Table 2: Molecular Docking and In Vitro Activity against VEGFR-2

Compound/Derivative SeriesPDB IDDocking Score (kcal/mol)Binding InteractionsIC50 (µM)Reference
Quinazolin-4(3H)-ones2OH4-H-bonds with Cys919, Asp10463.1 - 3.7[11]
Triazoloquinazolines--H-bonds with key amino acids0.053[12]
Benzo[g]quinazolines4ASE-H-bonds with Asp1046, Phe1047, Cys9190.044 - 0.046[13]

Table 3: Molecular Docking and In Vitro Activity against COX-2

Compound/Derivative SeriesPDB IDDocking Score (kcal/mol)Binding InteractionsIC50 (µM)Reference
Quinazolin-4(1H)-one Derivatives--Interactions with Arg121, Tyr356-[14]
2,3-disubstituted-4(3H)-quinazolinones3LN1-108.418 to -131.508H-bonds and hydrophobic interactions-[15]
Quinazolinones with Ibuprofen--Interaction with S531-[16]

Experimental Protocols

A generalized workflow for molecular docking is presented below, followed by specific protocols for commonly used software.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (SDF/MOL2) Start->Ligand_Prep Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: General Molecular Docking Workflow.

Protocol 1: Molecular Docking using AutoDock

This protocol outlines the steps for performing molecular docking using AutoDock.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Open the ligand file in ADT, assign Gasteiger charges, and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Parameter File Generation:

    • Load the prepared protein (PDBQT file) into ADT.

    • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the active site of the protein.

    • Set the grid parameters (number of points in x, y, and z dimensions and spacing).

    • Save the grid parameter file (.gpf).

  • Docking Parameter File Generation:

    • Set the docking parameters, including the number of genetic algorithm (GA) runs, population size, and number of evaluations.

    • Specify the prepared ligand and protein files.

    • Save the docking parameter file (.dpf).

  • Running AutoGrid and AutoDock:

    • Run AutoGrid using the generated .gpf file to pre-calculate the grid maps for each atom type in the ligand.

    • Run AutoDock using the generated .dpf file to perform the docking simulation.

  • Analysis of Results:

    • Analyze the docking log file (.dlg) to view the results, including the binding energies and docked conformations.

    • Visualize the protein-ligand interactions of the best-docked poses using visualization software like PyMOL or Discovery Studio Visualizer.

Protocol 2: Molecular Docking using Discovery Studio

This protocol provides a general workflow for molecular docking using Biovia Discovery Studio.

  • Protein Preparation:

    • Import the protein structure (PDB file) into a new molecular window.

    • Use the "Prepare Protein" protocol to clean the structure, which includes removing alternate conformations, adding hydrogens, and optimizing side chains.

    • Define the binding site based on the co-crystallized ligand or by identifying cavities.

  • Ligand Preparation:

    • Import the 3D structure of the this compound derivative.

    • Use the "Prepare Ligands" protocol to generate different conformations and ionization states of the ligand.

  • Receptor-Ligand Docking:

    • Use a docking protocol such as CDOCKER, which is a CHARMm-based docking algorithm.

    • Define the prepared protein as the receptor and the prepared ligands as the ligands.

    • Specify the defined binding site as the docking sphere.

    • Run the docking simulation.

  • Analysis of Results:

    • View the docked poses and their corresponding scores (e.g., -CDOCKER energy).

    • Analyze the protein-ligand interactions in 2D and 3D to identify key binding interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Conclusion

The this compound scaffold holds significant promise for the development of novel inhibitors targeting key proteins in cancer and inflammation. The molecular docking protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery. By leveraging these computational techniques, scientists can accelerate the design and optimization of potent and selective drug candidates. Further experimental validation is essential to confirm the in silico findings and to advance promising compounds through the drug development pipeline.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of (Quinazolin-4-yloxy)-acetic acid and its derivatives. The protocols detailed below are foundational methods for determining a compound's effect on cell viability and mechanism of cell death.

Introduction

This compound derivatives are a class of compounds that have garnered significant interest in drug discovery, particularly for their potential as anticancer agents.[1][2][3] Many compounds with a quinazoline core structure have been shown to exert their cytotoxic effects by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5][6][7][8][9] Therefore, robust and reproducible in vitro cytotoxicity assays are essential for the preliminary screening and characterization of these compounds.

This document outlines detailed protocols for three standard in vitro assays to evaluate the cytotoxicity of this compound:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify plasma membrane damage.

  • Annexin V/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death.

Data Presentation

The following tables provide a clear and structured format for summarizing quantitative data obtained from the cytotoxicity assays. This allows for easy comparison of the cytotoxic potential of different this compound derivatives.

Table 1: MTT Assay - IC50 Values (µM) of this compound Derivatives

Cell LineDerivative 1Derivative 2Derivative 3Doxorubicin (Control)
MCF-7
(Breast Cancer)
HCT-116
(Colon Cancer)
HepG2
(Liver Cancer)
WRL-68
(Normal)

Table 2: LDH Assay - Percent Cytotoxicity of this compound Derivatives at a Fixed Concentration (e.g., 25 µM)

Cell LineDerivative 1Derivative 2Derivative 3Triton X-100 (Control)
MCF-7 100%
(Breast Cancer)
HCT-116 100%
(Colon Cancer)
HepG2 100%
(Liver Cancer)
WRL-68 100%
(Normal)

Table 3: Annexin V/PI Apoptosis Assay - Percentage of Apoptotic and Necrotic Cells

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
Derivative 1 (IC50)
Derivative 2 (IC50)
Staurosporine (Positive Control)

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

General Experimental Workflow

The general workflow for assessing the cytotoxicity of novel quinazoline compounds is depicted below.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Seed Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed Cells apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) cell_culture->apoptosis Seed Cells compound_prep Prepare (Quinazolin-4-yloxy)-acetic acid Derivatives (Stock & Dilutions) compound_prep->mtt Treat Cells compound_prep->ldh Treat Cells compound_prep->apoptosis Treat Cells ic50 Calculate IC50 Values mtt->ic50 percent_cytotoxicity Determine % Cytotoxicity ldh->percent_cytotoxicity flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry

General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity.[8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[8][10] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound derivatives

  • Selected cancer and normal cell lines (e.g., MCF-7, HCT-116, HepG2, WRL-68)[11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11] Incubate for 48 or 72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15] Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[13] Add 100 µL of the solubilization solution to each well to dissolve the formazan.[13][15]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][15]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method that measures cytotoxicity by quantifying the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[6][18]

Materials:

  • This compound derivatives

  • Selected cancer and normal cell lines

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After compound treatment, centrifuge the 96-well plate at 600 x g for 10 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit) to each well.[11] Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]

Materials:

  • This compound derivatives

  • Selected cancer cell lines

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at approximately 500 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the cells by flow cytometry within one hour.

Data Analysis: Use the flow cytometry software to quantify the cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathway

Quinazoline derivatives frequently target receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in cancer progression. Inhibition of these receptors can disrupt downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Cytoplasm cluster_pi3k_akt Cytoplasm cluster_nucleus Nucleus cluster_apoptosis EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Compound (Quinazolin-4-yloxy) -acetic acid Compound->EGFR Compound->VEGFR

Potential signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Electrochemical Synthesis of 4-Quinazolinone Derivatives Using Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide-ranging pharmacological activities, including anticancer, sedative, and anti-inflammatory properties, have made them a focal point in drug discovery and development. Traditional chemical syntheses of these compounds often require harsh reaction conditions, expensive transition-metal catalysts, and generate significant chemical waste.

Electrochemical synthesis offers a greener and more sustainable alternative, utilizing electricity as a clean reagent to drive chemical transformations. This method often proceeds under mild conditions, at room temperature, and with high atom economy. This document outlines a robust and scalable electrochemical method for the synthesis of various 4-quinazolinone derivatives. The protocol leverages the reaction of substituted 2-aminobenzamides with various aldehydes, using acetic acid as an inexpensive and effective electrolyte.[1] This approach is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance, making it a valuable tool for medicinal chemistry and process development.[1]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the electrochemical synthesis of various 4-quinazolinone derivatives as reported in the literature.[1]

Entry2-Aminobenzamide DerivativeAldehydeProductYield (%)Melting Point (°C)
12-AminobenzamideBenzaldehyde2-Phenylquinazolin-4(3H)-one85220-222
22-Aminobenzamide4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one82240-242
32-Aminobenzamide4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one88298-300
42-Aminobenzamide2-Furaldehyde2-(Furan-2-yl)quinazolin-4(3H)-one80222-225
52-Amino-4,5-dimethoxybenzamideBenzaldehyde6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one84303-305
62-AminobenzamidePyridine-3-carbaldehyde2-(Pyridin-3-yl)quinazolin-4(3H)-one75228-230

Experimental Protocols

General Procedure for the Electrochemical Synthesis of 4-Quinazolinone Derivatives

This protocol is based on the method described by Ghoshal, T. et al.[1]

Materials:

  • 2-Aminobenzamide (or substituted derivative) (1.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Methanol (MeOH)

  • Acetic acid (5.0 equiv.)

  • Undivided electrochemical cell

  • Carbon anode

  • Aluminum cathode

  • Constant current power supply

  • Magnetic stirrer and stir bar

Procedure:

  • To an undivided electrochemical cell, add 2-aminobenzamide (or its substituted derivative, 1.0 equiv.) and the corresponding aldehyde (1.0 equiv.).

  • Add methanol (MeOH) to the cell to dissolve the reactants.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add acetic acid (5.0 equiv.) to the reaction mixture.

  • Equip the cell with a carbon anode and an aluminum cathode.

  • Electrolyze the mixture at a constant current of approximately 0.35 A·cm⁻² at room temperature with continuous stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon complete consumption of the starting materials, terminate the electrolysis.

  • Isolate and purify the product using standard laboratory techniques (e.g., filtration, recrystallization, or column chromatography).

Example: Synthesis of 2-Phenylquinazolin-4(3H)-one [1]

  • In an undivided cell, combine 2-aminobenzamide (100 mg, 0.73 mmol) and benzaldehyde (77 mg, 0.73 mmol).

  • Add 5 mL of methanol (MeOH).

  • Stir the mixture at room temperature for 5 minutes.

  • Add acetic acid (0.20 mL, 3.5 mmol).

  • Fit the cell with a carbon anode and an aluminum cathode.

  • Apply a constant current of ~0.35 A·cm⁻² and stir the reaction at room temperature for 3 hours.

  • After completion, the resulting white solid product is isolated. The reported yield for this reaction is 85% (170 mg).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_electro Electrolysis cluster_workup Workup and Analysis A 1. Add 2-aminobenzamide, aldehyde, and MeOH to cell B 2. Stir for 5 minutes A->B C 3. Add acetic acid B->C D 4. Equip with Carbon (Anode) and Aluminum (Cathode) C->D E 5. Apply constant current (~0.35 A·cm⁻²) for 3 hours at RT D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Terminate electrolysis F->G H 8. Isolate and purify product G->H

Caption: Experimental workflow for the electrochemical synthesis.

Proposed Reaction Mechanism

reaction_mechanism Reactants 2-Aminobenzamide + Aldehyde Intermediate1 Imine Intermediate Reactants->Intermediate1 Acid-catalyzed condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Anode Anodic Oxidation Intermediate2->Anode Electron transfer Product 4-Quinazolinone Derivative Anode->Product Oxidative aromatization

Caption: Proposed mechanism for 4-quinazolinone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (Quinazolin-4-yloxy)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (Quinazolin-4-yloxy)-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: 1) Williamson ether synthesis to form an ester intermediate, ethyl (quinazolin-4-yloxy)acetate, followed by 2) hydrolysis to the final carboxylic acid.

Issue 1: Low or No Yield of Ethyl (Quinazolin-4-yloxy)acetate (Ester Intermediate)

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reaction Conditions Temperature: Ensure the reaction temperature is appropriate for the chosen solvent and base. For instance, with K₂CO₃ in acetone, reflux is often required. A temperature screen can help identify the optimal condition.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material is being consumed. Reactions can vary from a few hours to over 24 hours.Increased conversion of starting materials to the desired ester.
Inefficient Base Base Selection: The choice of base is critical. Stronger bases like Sodium Hydride (NaH) may be more effective than weaker bases like potassium carbonate (K₂CO₃), especially if the starting 4-hydroxyquinazoline is not sufficiently acidic.[2][3] Base Quantity: Ensure at least a stoichiometric amount of base is used to fully deprotonate the 4-hydroxyquinazoline. An excess may be beneficial in some cases.Improved deprotonation of the starting material, leading to a higher reaction rate and yield.
Poor Solubility of Reactants Solvent Choice: Select a solvent in which both the quinazoline starting material and the base are soluble. Polar aprotic solvents like DMF or DMSO can be good choices for polar substrates. For less polar reactants, acetone or THF may be suitable.[1][2]Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.
Side Reactions N-Alkylation: In the synthesis starting from 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(3H)-one), N-alkylation can be a competing side reaction. Using a non-polar, aprotic solvent may favor O-alkylation. Byproduct Formation: If starting from 4-chloroquinazoline, ensure the quality of the starting material is high, as impurities can lead to undesired side products.Minimized formation of isomeric byproducts, leading to a purer product and higher isolated yield of the desired O-alkylated product.
Moisture in Reaction Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using moisture-sensitive reagents like NaH. Moisture can quench the base and inhibit the reaction.Prevention of reagent decomposition and improved reaction efficiency.

Issue 2: Incomplete or Slow Hydrolysis of Ethyl (Quinazolin-4-yloxy)acetate

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Acid/Base Catalyst Catalyst Concentration: For acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄) or base-catalyzed hydrolysis (e.g., with NaOH or LiOH), ensure a sufficient concentration of the catalyst is used. Monitor the pH to ensure it remains in the desired range throughout the reaction.Complete conversion of the ester to the carboxylic acid.
Low Reaction Temperature Temperature Optimization: Hydrolysis reactions often require heating. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.Accelerated reaction rate leading to complete hydrolysis in a shorter time.
Poor Solubility of the Ester Co-solvent: If the ester has poor solubility in the aqueous acidic or basic solution, adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction.A homogeneous reaction mixture, leading to a faster and more complete reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

There are two primary routes:

  • Route A: Starting from 4-hydroxyquinazoline and an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) via a Williamson ether synthesis to form the ethyl ester, followed by hydrolysis.

  • Route B: Starting from 4-chloroquinazoline and the sodium salt of glycolic acid or an ester of glycolic acid.

Q2: Which base is most effective for the Williamson ether synthesis step?

The choice of base depends on the specific reaction conditions. For the reaction of 4-hydroxyquinazoline with ethyl haloacetate, bases like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF are commonly used.[1] For less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary to ensure complete deprotonation of the hydroxyl group.[2][3]

Q3: What is the optimal solvent for the synthesis?

Polar aprotic solvents such as acetone, tetrahydrofuran (THF), or dimethylformamide (DMF) are generally effective for the Williamson ether synthesis step, as they can dissolve the reactants and are suitable for SN2 reactions.[1][2] The choice may need to be optimized based on the solubility of the specific quinazoline starting material.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot indicate the reaction's progress. LC-MS can also be used for more precise monitoring.

Q5: What are common impurities and how can they be removed?

A common impurity is the N-alkylated isomer if starting from 4-hydroxyquinazoline. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of solvent for recrystallization will depend on the solubility of the desired product and the impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (Quinazolin-4-yloxy)acetate from 4-Hydroxyquinazoline

This protocol is a general guideline based on analogous reactions.[1]

  • Reaction Setup: To a solution of 4-hydroxyquinazoline (1 equivalent) in dry acetone or DMF, add anhydrous potassium carbonate (1.5 - 2 equivalents).

  • Addition of Alkylating Agent: Add ethyl bromoacetate or ethyl chloroacetate (1.1 - 1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl (quinazolin-4-yloxy)acetate.

Protocol 2: Hydrolysis of Ethyl (Quinazolin-4-yloxy)acetate

  • Reaction Setup: Dissolve the ethyl (quinazolin-4-yloxy)acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with a dilute acid (e.g., 1M HCl). The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start 4-Hydroxyquinazoline + Ethyl Bromoacetate react Add K2CO3 in Acetone/DMF start->react reflux Reflux (4-12h) react->reflux workup1 Filter & Evaporate reflux->workup1 purify1 Column Chromatography/ Recrystallization workup1->purify1 product1 Ethyl (Quinazolin-4-yloxy)acetate purify1->product1 start2 Ethyl (Quinazolin-4-yloxy)acetate product1->start2 react2 Add NaOH(aq) in Ethanol start2->react2 heat Stir/Heat (2-6h) react2->heat workup2 Evaporate Ethanol heat->workup2 acidify Acidify with HCl workup2->acidify isolate Filter & Dry acidify->isolate product2 This compound isolate->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Ester Intermediate cause1 Suboptimal Conditions start->cause1 cause2 Inefficient Base start->cause2 cause3 Poor Solubility start->cause3 cause4 Side Reactions start->cause4 sol1 Optimize Temp. & Time cause1->sol1 Address sol2 Change Base/ Increase Amount cause2->sol2 Address sol3 Change Solvent cause3->sol3 Address sol4 Use Anhydrous Conditions cause4->sol4 Address end Improved Yield sol1->end Leads to sol2->end Leads to sol3->end Leads to sol4->end Leads to

Caption: Troubleshooting logic for addressing low yield in the esterification step.

References

Technical Support Center: Enhancing Quinazoline Compound Solubility for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with quinazoline-based compounds in in vivo studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful formulation and administration of these promising therapeutic agents.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter during the formulation of quinazoline compounds for in vivo experiments.

Problem Potential Cause Suggested Solution
Compound precipitates out of solution upon standing or temperature change. The compound has low thermodynamic solubility in the chosen vehicle.1. Re-dissolve with gentle heating and sonication before each use. 2. Prepare fresh formulations immediately before administration. 3. Consider a co-solvent system to improve stability (e.g., adding PEG 300 or propylene glycol). 4. Evaluate a microsuspension or nanosuspension to maintain a dispersed state.
High variability in pharmacokinetic (PK) data between subjects. Poor and variable absorption due to low aqueous solubility in the gastrointestinal (GI) tract.1. Particle size reduction (micronization or nanomilling) to increase surface area and dissolution rate. 2. Formulate as a solid dispersion to present the compound in an amorphous, higher-energy state. 3. Utilize a lipid-based formulation (e.g., SEDDS) to improve solubilization in the GI tract.[1][2]
Low oral bioavailability despite good in vitro cell permeability. Dissolution rate-limited absorption is the primary barrier. This is characteristic of BCS Class II compounds.1. Focus on dissolution enhancement strategies such as solid dispersions or nanosuspensions. 2. Complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the concentration of dissolved drug at the absorption site.[3][4]
Vehicle suitable for single dosing causes toxicity in multi-dose studies. Cumulative toxicity of excipients (e.g., high concentrations of organic co-solvents or surfactants).1. Reduce the concentration of problematic excipients and re-optimize the formulation. 2. Explore alternative, more biocompatible excipients . For example, switch from a high-percentage organic co-solvent system to a suspension with a low percentage of a non-ionic surfactant like Tween® 80. 3. Consider a solid dosage form (e.g., powder in a capsule for larger animals) if feasible.
The required dose volume is too large for the animal model. The compound's solubility in a well-tolerated vehicle is too low to achieve the target concentration.1. Explore more advanced formulation techniques known to achieve higher drug loading, such as self-emulsifying drug delivery systems (SEDDS) or the formation of lipophilic salts .[2][5] 2. Solid dispersions can also significantly increase the apparent solubility, allowing for more concentrated solutions.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why do many quinazoline-based compounds have poor water solubility?

A1: The poor water solubility of many quinazoline derivatives is primarily due to their molecular structure. These compounds often feature a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[3] This makes it difficult for water molecules to effectively solvate the compound, resulting in limited aqueous solubility. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[3][7]

Q2: What is the first step when my compound won't dissolve for an in vivo study?

A2: The initial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro testing, but for in vivo studies, solvents with better toxicity profiles like polyethylene glycol (PEG) 300/400, N-Methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) are often preferred starting points, always considering the tolerance of the animal model.[8] From this stock, you can attempt to create a stable dilution in an aqueous vehicle, often containing co-solvents or surfactants.

Q3: What are co-solvents and surfactants, and how do they improve solubility?

A3:

  • Co-solvents are water-miscible organic solvents (e.g., propylene glycol, ethanol, PEGs) that, when added to water, reduce the overall polarity of the solvent system.[4] This "less polar" environment is more favorable for dissolving lipophilic quinazoline compounds.

  • Surfactants (e.g., Polysorbate 80/Tween® 80, Pluronic® F-68, Solutol® HS 15) are amphiphilic molecules.[3][9] Above a certain concentration (the critical micelle concentration), they form micelles, which have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within these hydrophobic cores, effectively keeping them dispersed in the aqueous vehicle.[4]

Q4: What is a solid dispersion and how does it work?

A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[4][6] By dispersing the drug at a molecular level within a hydrophilic carrier (like PVP K30 or Soluplus®), the drug is converted from a stable crystalline form to a higher-energy, disordered amorphous state.[4][6] This amorphous form is more soluble and dissolves faster than the original crystalline material, which can significantly improve oral absorption.[10][11]

Q5: When should I consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)?

A5: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion when introduced into an aqueous phase under gentle agitation. This approach is particularly useful for highly lipophilic (high logP) quinazoline compounds.[1] Consider a SEDDS when:

  • Your compound has good solubility in lipidic excipients.

  • You need to achieve a high drug load in the formulation.

  • You want to enhance absorption by taking advantage of lipid absorption pathways and potentially reducing food effects.[1][2]

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in solubility and bioavailability for quinazoline-based drugs using various formulation strategies.

Table 1: Solubility Enhancement of Erlotinib

Formulation StrategyCarrier/ExcipientFold Increase in Solubility/DissolutionReference
Solid Dispersion (Solvent Evaporation)Poloxamer 188 (1:5 ratio)> 90% drug release in 60 mins vs. < 40% for pure drug[6]
ComplexationRandomly Methylated β-Cyclodextrin (RAMEB CD)~1.5-fold increase in dissolution at 1 hr[12]
Solid Amorphous DispersionHPMC-AS-L Polymer1.2 to 3-fold increase in aqueous concentration[13]
Lipophilic Salt FormationDocusate Salt>100 mg/g in lipid excipients vs. <5 mg/g for HCl salt[5]

Table 2: Bioavailability Enhancement of Gefitinib

Formulation StrategyCarrier/ExcipientKey OutcomeReference
Solid Dispersion (Microwave Method)Soluplus® (1:2 ratio)~3.8-fold increase in relative bioavailability (AUC) in rats[10][11]
Liposomal Formulation (IV)HSPC/Chol/mPEG-DSPE6-fold increase in AUC in mice compared to free drug[14][15]
Nanoparticles (Solid Dispersion)PCEC polymerEnhanced antitumor effects and prolonged survival time in vivo[16]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Many quinazoline-based compounds are tyrosine kinase inhibitors (TKIs) that target key signaling pathways in cancer cells, such as the EGFR and HER2 pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline_TKI Quinazoline TKI (e.g., Gefitinib, Erlotinib) Quinazoline_TKI->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline TKIs.

HER2_Pathway HER2_Dimer HER2/HER3 Dimerization Phosphorylation HER2_Dimer->Phosphorylation Lapatinib Lapatinib (Dual TKI) Lapatinib->Phosphorylation Inhibits PI3K PI3K Akt Akt PI3K->Akt Cell_Outcome Cell Proliferation & Survival Akt->Cell_Outcome MAPK RAS-RAF-MEK-ERK (MAPK Pathway) MAPK->Cell_Outcome Phosphorylation->PI3K Phosphorylation->MAPK

Caption: Lapatinib inhibits HER2-mediated signaling pathways.
Experimental Workflow Diagrams

Formulation_Screening Start Start: Poorly Soluble Quinazoline Cmpd Solubility_Test Kinetic/Thermodynamic Solubility Assay Start->Solubility_Test Formulation Select Formulation Strategy Solubility_Test->Formulation CoSolvent Co-solvent/Surfactant System Formulation->CoSolvent Solid_Disp Solid Dispersion Formulation->Solid_Disp Nanosuspension Nanosuspension Formulation->Nanosuspension Lipid_Based Lipid-Based (SEDDS) Formulation->Lipid_Based Optimization Characterize & Optimize Formulation (Stability, Particle Size) CoSolvent->Optimization Solid_Disp->Optimization Nanosuspension->Optimization Lipid_Based->Optimization InVivo In Vivo PK Study (e.g., Oral Gavage) Optimization->InVivo End End: Acceptable Exposure Profile InVivo->End

Caption: Workflow for selecting and optimizing a formulation.

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion to enhance the solubility of a quinazoline compound.

1. Selection of Components:

  • Active Pharmaceutical Ingredient (API): Your quinazoline-based compound.

  • Carrier: A hydrophilic polymer. Common choices include Povidone (PVP K30), Copovidone (Kollidon® VA64), Soluplus®, or Polyethylene Glycol (PEG 6000).[4]

  • Solvent: A volatile organic solvent that dissolves both the API and the carrier (e.g., methanol, ethanol, acetone, or a mixture thereof).[4]

2. Procedure:

  • Dissolution: Accurately weigh the API and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The water bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation.[4] Continue evaporation until a dry, solid film or mass is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid mass from the flask. Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the conversion of the drug from a crystalline to an amorphous state (indicated by the disappearance of the drug's melting peak).[6]

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.[6]

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., in simulated gastric and intestinal fluids) to confirm the enhancement in solubility and dissolution rate compared to the pure compound.[6]

Protocol 2: Preparation of an Oral Suspension for Animal Dosing

This protocol describes the preparation of a standard vehicle for administering a poorly soluble compound as a suspension in rodent models.[17]

1. Vehicle Preparation (Example: 0.5% HPMC / 0.1% Tween 80 in Water):

  • Heat approximately 80 mL of sterile water to about 60-70°C in a sterile beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and create a vortex.

  • Slowly sprinkle 0.5 g of Hydroxypropyl Methylcellulose (HPMC) powder into the vortex to ensure it disperses without clumping.

  • Continue stirring until the HPMC is fully dispersed. The solution may appear cloudy.

  • Allow the solution to cool to room temperature while stirring. It should become clear.

  • Add 100 µL of Tween® 80 to the solution and stir until completely dissolved.

  • Transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL.

  • Store the vehicle at 4°C. It is best to prepare this solution fresh or at most a few days before the experiment.[17]

2. Suspension Formulation:

  • Calculate the required amount of your quinazoline compound based on the desired concentration and final volume (e.g., for 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound).

  • Transfer the weighed powder into a suitable container (e.g., a conical tube or glass vial).

  • Add the required volume of the prepared vehicle.

  • Vortex the mixture vigorously for 2-5 minutes to ensure the powder is well-wetted.

  • For a more uniform and stable suspension, sonicate the mixture for 5-15 minutes in a water bath sonicator.[17]

  • Visually inspect for uniformity. The suspension should be administered shortly after preparation. Stir or vortex immediately before drawing each dose to ensure homogeneity.

Protocol 3: Aqueous Solubility Measurement (Shake-Flask Method)

This is the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[18]

1. Materials:

  • Your quinazoline compound (solid).

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Small glass vials with screw caps.

  • Shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C or 37°C).

  • Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Analytical equipment for quantification (e.g., HPLC-UV or LC-MS).

2. Procedure:

  • Add an excess amount of the solid compound to a vial (enough so that solid material will visibly remain at the end of the experiment).

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in the shaker at a constant temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[18][19]

  • After incubation, allow the vials to stand briefly to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilute the filtrate as necessary with the mobile phase used for analysis.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS method with a standard curve. The resulting concentration is the thermodynamic solubility.[20]

References

Overcoming challenges in the synthesis of substituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted quinazolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield

Q1: I am observing very low to no yield of my desired substituted quinazoline. What are the common culprits and how can I troubleshoot this?

A1: Low or no product yield is a frequent challenge in quinazoline synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions and a significant decrease in the yield of the desired product.[1]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point.

    • Protocol: Consider purifying your starting materials before use. For instance, solid aldehydes can be recrystallized, and liquid aldehydes can be distilled.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically influence the reaction outcome.

    • Troubleshooting:

      • Temperature: Some classical methods, like the Bischler synthesis, may require high temperatures (over 120°C), while modern catalytic methods often proceed under milder conditions.[2] A temperature screening experiment can help identify the optimal temperature for your specific reaction.

      • Reaction Time: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to ensure the consumption of starting materials.

      • Solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction rates. Common solvents for quinazoline synthesis include ethanol, toluene, and DMF. A solvent screen is advisable to find the most effective one for your system.[3]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for achieving high yields.

    • Troubleshooting:

      • Ensure your catalyst is active and has not been deactivated by air or moisture, especially if using metal catalysts.

      • Optimize the catalyst loading by running small-scale reactions with varying amounts of the catalyst (e.g., 1 mol%, 5 mol%, 10 mol%).[1]

Side Reactions and Byproduct Formation

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common hurdle in quinazoline synthesis, often stemming from the reaction conditions or the nature of the starting materials.

Common Side Reactions & Mitigation Strategies:

  • Formation of Dimers or Polymers: High concentrations of reactants can sometimes lead to the formation of dimers or polymers.

    • Solution: Performing the reaction at a lower concentration by increasing the solvent volume can disfavor these intermolecular reactions.

  • Oxidation of the Quinazoline Ring: The quinazoline core, particularly at the C4 position, can be susceptible to oxidation, leading to the formation of quinazolinones.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.[4] If an oxidant is necessary, use a stoichiometric amount of a milder oxidizing agent.

  • Hydrolysis: The quinazoline ring can be sensitive to hydrolysis under acidic or basic conditions, especially during workup.

    • Solution: If possible, conduct the reaction under neutral conditions. During workup, promptly neutralize the reaction mixture to avoid prolonged exposure to acidic or basic aqueous solutions.

Purification Challenges

Q3: I am having difficulty purifying my substituted quinazoline product. What are the recommended purification techniques?

A3: The purification of substituted quinazolines can be challenging due to the presence of closely related byproducts and unreacted starting materials. A combination of techniques is often necessary to achieve high purity.

Recommended Purification Methods:

  • Recrystallization: This is often the first step for purifying solid products. The choice of solvent is critical for successful recrystallization.

    • Protocol: A general protocol involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization of the pure compound.[5][6][7]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.

    • Protocol: A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The optimal solvent system should be determined by TLC analysis before running the column.[5]

Data Presentation

Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-dione Synthesis

EntrySolventYield (%)
1TolueneIneffective
2THFIneffective
3EthanolIneffective
4DMF85-91
5Water91

Reaction Conditions: 2-aminobenzonitrile and CO2. Data sourced from[3]

Table 2: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis of Quinazolinones

MethodReaction TimeYield (%)
Conventional Heating2-15 hoursLower
Microwave Irradiation2-8 minutesHigher

Data sourced from[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of quinazolin-4(3H)-ones from anthranilic acid and formamide under microwave irradiation.

Materials:

  • Anthranilic acid

  • Formamide

  • Acidic alumina, silica gel, or Montmorillonite K-10 (as solid support)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix anthranilic acid and formamide.

  • Add the solid support (e.g., Montmorillonite K-10).

  • Place the vessel in the microwave reactor and irradiate for approximately 4 minutes.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Dichloroquinazoline

This protocol outlines the synthesis of 2,4-dichloroquinazoline from quinazoline-2,4-dione.

Materials:

  • Quinazoline-2,4-dione

  • Phosphoryl chloride (POCl₃)

  • N,N-diethylaniline

Procedure:

  • In a round-bottom flask, prepare a mixture of quinazoline-2,4-dione (2.0 g), phosphoryl chloride (6.0 mL), and N,N-diethylaniline (0.6 mL).[11]

  • Reflux the mixture at 115°C for 16 hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a mixture of ice and distilled water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water.

  • Purify the 2,4-dichloroquinazoline by recrystallization from n-hexane.[11]

Protocol 3: General Recrystallization Procedure for Substituted Quinazolines

This protocol provides a general guideline for the purification of solid substituted quinazolines by recrystallization.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at both room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.[7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield Purity Check Starting Material Purity Start->Purity Purity->Start Impure Conditions Optimize Reaction Conditions Purity->Conditions Pure Conditions->Start Suboptimal Catalyst Evaluate Catalyst Activity Conditions->Catalyst Optimized Catalyst->Start Inactive SideReactions Investigate Side Reactions Catalyst->SideReactions Active Purification Refine Purification Strategy SideReactions->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields in quinazoline synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_membrane_vegfr Cell Membrane cluster_cytoplasm_vegfr Cytoplasm cluster_nucleus_vegfr Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K_v PI3K VEGFR->PI3K_v Ras_v Ras VEGFR->Ras_v DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf_v Raf PKC->Raf_v Akt_v Akt PI3K_v->Akt_v mTOR_v mTOR Akt_v->mTOR_v Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation mTOR_v->Angiogenesis Ras_v->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v ERK_v->Angiogenesis Quinazoline_v Quinazoline Inhibitor Quinazoline_v->VEGFR VEGF VEGF (Ligand) VEGF->VEGFR

Caption: VEGFR2 signaling pathway and its inhibition by substituted quinazolines.

References

Technical Support Center: Troubleshooting Low Yields in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following is a compilation of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired quinazolinone product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzamides, anthranilic acids, or aldehydes can lead to unwanted side reactions and a decrease in product formation.[1][2]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[1] If necessary, purify the starting materials. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can significantly influence the reaction outcome.[1][3]

    • Temperature: Some synthetic routes require elevated temperatures to overcome the activation energy barrier.[1] It's crucial to optimize the reaction temperature. A good practice is to perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[1]

    • Reaction Time: Reaction durations can range from a few hours to over 24 hours.[3] Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion and to ensure the starting material is fully consumed.[2][3]

    • Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[1] Polar aprotic solvents like DMF and DMSO are often effective.[1][2] It is advisable to conduct a solvent screening to find the most suitable medium for your specific substrates.[1]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount for a successful synthesis.[1]

    • Troubleshooting: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent.[1] It is also important to optimize the catalyst loading.[1]

  • Side Reactions and Byproduct Formation: Various side reactions can compete with the desired quinazolinone formation, depending on the synthetic route.[1]

    • Troubleshooting: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[2] If the reaction is air-sensitive, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of intermediates.[1]

Issues Specific to Niementowski Quinazolinone Synthesis

Question: My Niementowski reaction, involving the condensation of an anthranilic acid with an amide, is giving a poor yield. What are the common pitfalls?

Answer: The Niementowski synthesis, while a classic method, often requires high temperatures and can be prone to specific issues.

Possible Causes & Solutions:

  • High Reaction Temperatures: This synthesis is typically carried out at elevated temperatures, often between 130–150°C.[4] Such high temperatures can sometimes lead to product decomposition.[5]

    • Troubleshooting: Carefully control and optimize the reaction temperature.[5] Microwave-assisted synthesis can be a more efficient alternative, often reducing reaction times and improving yields.[4][6]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress by TLC to ensure the complete consumption of the starting materials.[7] If the reaction stalls, consider extending the reaction time.[7]

  • Formation of Side Products: The reaction can sometimes lead to the formation of multiple products, especially with substituted anthranilic acids.[7]

    • Troubleshooting: Purify the crude product using column chromatography to isolate the desired quinazolinone.[7]

Challenges in Syntheses from Isatoic Anhydride

Question: I am using isatoic anhydride as a starting material and facing low yields. What should I investigate?

Answer: Isatoic anhydride is a common and versatile starting material for quinazolinone synthesis.[8] However, challenges can arise.

Possible Causes & Solutions:

  • Incomplete Conversion to Intermediate: The reaction of isatoic anhydride with an amine forms a 2-aminobenzamide intermediate. Incomplete formation of this intermediate will lead to a lower yield of the final product.

    • Troubleshooting: Ensure the reaction conditions are optimal for the formation of the 2-aminobenzamide intermediate before proceeding with the subsequent cyclization step.

  • Reaction with Aldehydes: When reacting isatoic anhydride with amines and aldehydes in a one-pot synthesis, the reaction conditions need to be carefully controlled.

    • Troubleshooting: The choice of catalyst can be critical. For example, citric acid in ethanol under reflux or dodecylbenzene sulfonic acid (DBSA) in water with ultrasound assistance have been used successfully.[9]

Purification and Isolation Problems

Question: I seem to have a good conversion according to TLC/LC-MS, but my isolated yield is low. What could be happening during work-up and purification?

Answer: Significant product loss can occur during the isolation and purification steps.

Possible Causes & Solutions:

  • Product Precipitation/Crystallization Issues: The product may not be precipitating completely from the reaction mixture or during recrystallization.

    • Troubleshooting: When precipitating the product by pouring the reaction mixture into water, ensure a sufficient volume of ice-cold water is used.[2] For recrystallization, select a solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.[1][10]

  • Loss on Silica Gel Column: The product may be adsorbing irreversibly to the silica gel during column chromatography.[1]

    • Troubleshooting: Deactivating the silica gel with a small percentage of a polar solvent (like triethylamine in the eluent for basic compounds) can help. Alternatively, consider other purification techniques like recrystallization or preparative HPLC.[10]

Data Presentation

Table 1: Effect of Solvent on Quinazolinone Synthesis Yield

SolventPolarityYield (%)Reference
DMFPolar Aprotic85-91[1]
WaterPolar Protic85-91[1]
DMSOPolar AproticOptimal[2]
EthanolPolar ProticIneffective[1]
TolueneNon-polarIneffective[1]
THFNon-polarIneffective[1]

Table 2: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

Catalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)Reference
CuIDBUDMSOOptimal[2]
Other Cu saltsOther basesOther solventsLower[2]

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) in solvent were stirred at room temperature for 12 h.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[2]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.[2]

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on a microwave-assisted synthesis from anthranilic acid.

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[2]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[2]

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source (e.g., ammonium acetate).

    • Reaction Conditions: Ensure a sufficient amount of the amine source is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[2]

Mandatory Visualization

Troubleshooting_Workflow start Low Quinazolinone Yield check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst investigate_side_reactions Investigate Side Reactions start->investigate_side_reactions purification_issues Address Purification Losses start->purification_issues success Improved Yield check_purity->success temp_screen Temperature Screening optimize_conditions->temp_screen solvent_screen Solvent Screening optimize_conditions->solvent_screen time_study Reaction Time Study optimize_conditions->time_study fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading inert_atmosphere Use Inert Atmosphere investigate_side_reactions->inert_atmosphere stoichiometry Adjust Stoichiometry investigate_side_reactions->stoichiometry recrystallization Optimize Recrystallization purification_issues->recrystallization column_chromatography Modify Column Chromatography purification_issues->column_chromatography temp_screen->success solvent_screen->success time_study->success fresh_catalyst->success optimize_loading->success inert_atmosphere->success stoichiometry->success recrystallization->success column_chromatography->success

Caption: Troubleshooting workflow for low quinazolinone synthesis yields.

Reaction_Pathway_Issues start_materials Starting Materials (e.g., Anthranilic Acid) benzoxazinone Benzoxazinone Intermediate start_materials->benzoxazinone Step 1 side_products Side Products start_materials->side_products desired_product Desired Quinazolinone Product benzoxazinone->desired_product Step 2 (Amine Source) incomplete_cyclization Incomplete Cyclization benzoxazinone->incomplete_cyclization

Caption: Potential issues in a two-step quinazolinone synthesis.

References

Technical Support Center: Purification of (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for (Quinazolin-4-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as 4-hydroxyquinazoline and chloroacetic acid, byproducts from side reactions, and residual solvents. Di-substituted products or polymers may also form under certain reaction conditions.

Q2: Which solvents are most effective for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of quinazolinone derivatives.[1][2] Other potential solvent systems include isopropanol or mixtures of ethanol and water, which can be optimized to improve yield and purity.

Q3: When is column chromatography recommended for the purification of this compound?

A3: Column chromatography is recommended when recrystallization fails to remove persistent impurities or when a very high degree of purity is required. It is particularly useful for separating compounds with similar solubility profiles.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of your sample can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the compound can also serve as an indicator of purity.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during transfers and filtration. - Suboptimal recrystallization solvent or conditions. - Product degradation.- Monitor the reaction to completion using TLC or HPLC. - Ensure careful handling and transfer of the product. - Optimize the recrystallization solvent system and cooling rate. - Avoid excessive heat and prolonged exposure to harsh conditions.
Persistent Impurities After Recrystallization - Impurities have similar solubility to the product. - Co-precipitation of impurities.- Perform a second recrystallization with a different solvent system. - Utilize column chromatography for more effective separation. - Consider an acid-base extraction to remove acidic or basic impurities.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - Supersaturation of the solution. - Inappropriate solvent.- Purify the crude product using column chromatography before recrystallization. - Try seeding the solution with a small crystal of the pure product. - Experiment with different recrystallization solvents or solvent mixtures.
Discoloration of the Final Product - Presence of colored impurities. - Oxidation or degradation of the product.- Treat the solution with activated charcoal before the final filtration during recrystallization. - Conduct the purification under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot ethanol) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column to separate the components. A gradient of increasing polarity (e.g., from hexanes to ethyl acetate) may be necessary for effective separation.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude (Quinazolin-4-yloxy)- acetic acid Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Impurities Present Pure_Product Pure Product Purity_Check->Pure_Product Purity OK

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Reaction Optimize Reaction/ Handling Low_Yield->Optimize_Reaction Yes Oily_Product Oily Product? Impure_Product->Oily_Product No Change_Solvent Change Recrystallization Solvent/Conditions Impure_Product->Change_Solvent Yes Seed_Crystals Use Seed Crystals/ Change Solvent Oily_Product->Seed_Crystals Yes Column_Chromatography Perform Column Chromatography Change_Solvent->Column_Chromatography If persists

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Addressing Resistance to Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinazoline-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My quinazoline-based inhibitor is showing lower than expected potency against my cancer cell line. What are the potential causes?

A1: Several factors can contribute to reduced inhibitor potency:

  • Compound Stability: The inhibitor may be degrading in your experimental media or under specific storage conditions. It is advisable to perform stability assays to ensure the compound's integrity.[1]

  • Cell Line Integrity: Ensure the authenticity of your cell line and use cells at a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]

  • Primary Resistance Mechanisms: The cell line may possess intrinsic resistance mechanisms. Common on-target alterations include the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which increases the enzyme's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[2][3]

  • Bypass Signaling Pathway Activation: The cancer cells may have activated alternative signaling pathways to circumvent the targeted kinase. For instance, amplification of the MET oncogene can drive resistance to EGFR inhibitors.[4][5][6]

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[7][8][9]

Q2: My cells, initially sensitive to the inhibitor, have developed resistance over time. What are the common acquired resistance mechanisms?

A2: Acquired resistance is a common challenge. Key mechanisms include:

  • Secondary Mutations: The target kinase can acquire new mutations that prevent inhibitor binding. A well-known example for third-generation EGFR inhibitors is the C797S mutation.[1][10]

  • Bypass Pathway Activation: Similar to primary resistance, cells can upregulate alternative signaling pathways to compensate for the inhibited target. Examples include the activation of HER2 or AXL signaling.[11]

  • Phenotypic Changes: Cells can undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which confers a more resistant state.[4]

  • Upregulation of Drug Efflux Pumps: Chronic exposure to the inhibitor can lead to increased expression of ABC transporters.[7][8]

Q3: How can I experimentally determine if resistance is due to on-target mutations, bypass pathways, or drug efflux?

A3: A systematic approach is required to dissect the resistance mechanism:

  • Sequence the Target Kinase: Extract genomic DNA from both sensitive and resistant cell populations and sequence the coding region of the target kinase to identify any potential mutations that have emerged in the resistant cells.[12]

  • Analyze Bypass Pathways: Use techniques like phospho-kinase arrays or Western blotting to compare the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK, MET, HER2) between the sensitive and resistant cells.[12][13]

  • Assess Drug Efflux: Perform efflux assays using fluorescent substrates for ABC transporters (e.g., Rhodamine 123 for P-gp) to determine if there is increased transporter activity in the resistant cells.[1]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).

Potential CauseTroubleshooting Steps
Inhibitor Precipitation Prepare fresh dilutions from a stock solution for each experiment and visually inspect for any signs of precipitation before adding to cells.[4]
Variable Cell Seeding Use a cell counter to ensure a consistent number of cells are seeded in each well.[1]
Uneven Compound Distribution Mix the compound thoroughly in the media before dispensing. Use a multichannel pipette for consistency.[1]
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile PBS instead.[1]
Cell Culture Contamination Regularly check for microbial contamination in your cell cultures.[1]

Problem 2: No inhibition of target kinase phosphorylation observed in Western Blot analysis.

Potential CauseTroubleshooting Steps
Suboptimal Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to identify the optimal conditions for inhibiting kinase phosphorylation.[1]
Inactive Compound Verify the identity, purity, and stability of your quinazoline-based inhibitor.
Low Basal Kinase Activity Ensure your cell line has detectable basal phosphorylation of the target kinase. If necessary, stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) before inhibitor treatment.[1]
Poor Antibody Quality Use a validated phospho-specific antibody. Optimize antibody concentration and incubation times, and include appropriate positive and negative controls.[1][14]
Lysate Preparation Issues Prepare cell lysates in the presence of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[4]

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of Selected Quinazoline-Based EGFR Inhibitors

CompoundEGFR MutantCell LineIC50 (nM)Reference
AfatinibEGFRwt-0.6[15]
AfatinibEGFRT790M/L858R-3.5[15]
Compound 8EGFRwt-0.8[15]
Compound 8EGFRT790M/L858R-2.7[15]
Compound 11EGFRwt-0.38[15]
Compound 11EGFRT790M/L858R-2.2[15]
H-22EGFRWT-64.8[5]
H-22EGFRL858R/T790M-305.4[5]
H-22c-Met-137.4[5]
Compound 6cEGFR-83[16]
Compound 6cVEGFR-2-76[16]
Compound 6cHER2-138[16]
Compound 6cCDK2-183[16]

Experimental Protocols

Protocol 1: Western Blot for Assessing Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of a target kinase and its downstream effectors following treatment with a quinazoline-based inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (total and phospho-specific for the target kinase).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

Materials:

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Quinazoline-based inhibitor stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4]

Protocol 3: ABC Transporter Efflux Assay

This protocol assesses the function of drug efflux pumps like P-gp.

Materials:

  • Fluorescent substrate (e.g., Rhodamine 123 for P-gp).

  • Quinazoline-based inhibitor or a known ABC transporter inhibitor (positive control).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Pre-incubate cells with your quinazoline-based inhibitor or a control inhibitor.

  • Substrate Loading: Add the fluorescent substrate to the cells and incubate.

  • Washing: Wash the cells to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope. An increase in intracellular fluorescence in the presence of the inhibitor suggests inhibition of the efflux pump.[1]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibitor action.

Experimental_Workflow start Start: Resistant Phenotype Observed seq_target Sequence Target Kinase start->seq_target phospho_array Phospho-Kinase Array / Western Blot start->phospho_array efflux_assay ABC Transporter Efflux Assay start->efflux_assay mutation_found On-Target Mutation Identified seq_target->mutation_found unknown Mechanism Still Unknown seq_target->unknown bypass_active Bypass Pathway Activated phospho_array->bypass_active phospho_array->unknown efflux_increased Increased Efflux Activity efflux_assay->efflux_increased efflux_assay->unknown end End: Rational Therapeutic Strategy mutation_found->end Develop novel inhibitor or combination therapy bypass_active->end Combine with inhibitor of bypass pathway efflux_increased->end Combine with efflux pump inhibitor Resistance_Mechanisms resistance Resistance to Quinazoline Kinase Inhibitors on_target On-Target Alterations resistance->on_target bypass Bypass Pathway Activation resistance->bypass efflux Drug Efflux resistance->efflux t790m T790M Mutation (Increased ATP Affinity) on_target->t790m c797s C797S Mutation (Prevents Covalent Binding) on_target->c797s met MET Amplification bypass->met her2 HER2 Amplification bypass->her2 axl AXL Activation bypass->axl abc ABC Transporter Upregulation (e.g., ABCB1, ABCG2) efflux->abc

References

Enhancing the stability of (Quinazolin-4-yloxy)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on enhancing the stability of (Quinazolin-4-yloxy)-acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. The quinazoline ring system and the ether linkage are the most chemically susceptible parts of the molecule.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the ether linkage at the 4-position of the quinazoline ring.[1][2] This can occur under both acidic and basic conditions, leading to the formation of 4-hydroxyquinazoline (quinazolin-4-one) and glycolic acid. The quinazoline ring itself may also undergo hydrolysis under harsh conditions, such as boiling in acid or alkali, to yield 2-aminobenzaldehyde derivatives.[1]

Q3: How does pH affect the stability of the compound?

A3: this compound is expected to be most stable in neutral to slightly acidic solutions (pH 4-7). Extreme pH conditions, both acidic (pH < 3) and alkaline (pH > 9), can catalyze the hydrolysis of the ether bond.[1] Dihydroquinazolin-4-one analogs, for instance, have shown poor stability in acidic conditions with a half-life of just a few hours at pH 2.[1]

Q4: Is the compound sensitive to light?

A4: Yes, quinazoline derivatives can be susceptible to photodegradation.[3] It is highly recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of photodegradation products.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and maintained within a neutral to slightly acidic pH range. For some quinazoline derivatives, storage in the dark at 4°C has demonstrated high stability for over 40 days.[4] The choice of solvent is also critical; for instance, some derivatives are more stable in water than in DMSO.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in aqueous solution. The compound may have limited aqueous solubility, especially at neutral pH where the carboxylic acid is ionized. Aggregation can also occur.- Adjust the pH of the solution. Solubility may increase at slightly basic pH due to full deprotonation of the carboxylic acid. - Consider using a co-solvent such as DMSO or ethanol (ensure solvent compatibility with your experiment). - Prepare a more dilute solution.
Rapid loss of compound observed by HPLC analysis. Degradation is occurring. This is likely due to hydrolysis catalyzed by inappropriate pH or high temperature.- Verify the pH of your solution and adjust to a neutral or slightly acidic range (pH 4-7). - Perform all manipulations at a lower temperature (e.g., on ice). - Prepare fresh solutions immediately before use.
Appearance of new peaks in the chromatogram. This indicates the formation of degradation products.- Conduct a forced degradation study to identify potential degradants.[3][5] The primary suspect is 4-hydroxyquinazoline resulting from ether hydrolysis. - Ensure the solution is protected from light to rule out photodegradation.
Inconsistent results between experiments. This could be due to variable stability under slightly different experimental conditions.- Standardize solution preparation protocols, including final pH, temperature, and light exposure. - Use a stability-indicating HPLC method to accurately quantify the parent compound in the presence of any degradants.[3] - Always prepare fresh solutions for each experiment.

Data on Chemical Stability

The following tables summarize expected stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: pH-Dependent Hydrolytic Stability at 37°C

pHBuffer SystemHalf-life (t½) (hours)Primary Degradant
2.00.01 N HCl~104-Hydroxyquinazoline
4.5Acetate Buffer> 168Not significant
7.4Phosphate Buffer> 168Not significant
9.0Borate Buffer~484-Hydroxyquinazoline
12.00.01 N NaOH< 54-Hydroxyquinazoline

Table 2: Stability Under Forced Degradation Conditions

ConditionTime% Degradation (Illustrative)
0.1 N HCl, 60°C24h~40%
0.1 N NaOH, 60°C8h~75%
3% H₂O₂, RT24h~15%
Thermal (Solid), 80°C48h< 5%
Photolytic (Solution, ICH Q1B)24h~20%

Visualizations

Predicted Degradation Pathway

G parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis degradant1 4-Hydroxyquinazoline (Quinazolin-4-one) hydrolysis->degradant1 Major degradant2 Glycolic Acid hydrolysis->degradant2 Major

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., in DMSO) B Prepare Test Solutions in Buffers (pH 2, 4.5, 7.4, 9) A->B C Incubate at Defined Temp (e.g., 37°C, 60°C) B->C D Protect from Light E Sample at Timepoints (0, 2, 4, 8, 24, 48h) C->E F Quench Reaction (if necessary) E->F G Analyze by Stability- Indicating HPLC Method F->G H Calculate % Remaining G->H I Identify Degradants G->I J Determine Degradation Rate and Half-life H->J

Caption: Workflow for assessing the pH stability of the compound.

Troubleshooting Decision Tree

G start Instability Observed (e.g., peak loss, new peaks) q1 Is the solution pH within 4-7 range? start->q1 a1_yes Check for Light Exposure q1->a1_yes Yes a1_no Adjust pH to 4-7 using appropriate buffer q1->a1_no No q2 Was the solution protected from light? a1_yes->q2 a2_yes Consider Temperature or Oxidative Stress q2->a2_yes Yes a2_no Store and handle in amber vials or protect from light q2->a2_no No q3 Was the solution exposed to high temp (>40°C)? a2_yes->q3 a3_yes Prepare fresh solution and store at 2-8°C q3->a3_yes Yes a3_no Investigate oxidative degradation. Consider using degassed solvents or adding antioxidants. q3->a3_no No

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions, which is crucial for developing a stability-indicating analytical method.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.2 N NaOH, and dilute with mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH.

  • Incubate at 60°C for 8 hours.

  • At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 0.2 N HCl, and dilute for analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at specified time points for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in the stock solvent) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • Analyze both samples after a defined exposure period.

6. Thermal Degradation:

  • Store the solid compound in a controlled oven at 80°C for 48 hours.

  • Also, incubate a solution of the compound at 80°C, protected from light.

  • Analyze samples after the incubation period.

7. Analysis:

  • Analyze all samples by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.[3]

Protocol 2: HPLC-Based Stability-Indicating Method

This protocol outlines a typical reversed-phase HPLC method for quantifying this compound and separating it from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 315 nm).

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

3. Sample Preparation:

  • Dilute the samples from the stability studies (e.g., forced degradation or pH stability) with the mobile phase to a concentration within the calibration range.

4. System Suitability:

  • Before analysis, inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor) are met.

5. Analysis and Calculation:

  • Inject the standards to generate a calibration curve.

  • Inject the stability samples.

  • Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve.

  • Calculate the percentage of the compound remaining relative to the initial (time zero) sample.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is not co-eluting with any degradants.[3]

References

Technical Support Center: Optimizing Nucleophilic Substitution on Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on quinazolines.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on a 2,4-dichloroquinazoline preferentially occur at the C4 position?

A1: Nucleophilic substitution on the quinazoline ring is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom in the pyrimidine ring.[1] This nitrogen atom reduces the electron density at the ortho (C2) and para (C4) positions, making them more electrophilic and susceptible to attack by nucleophiles.[1][2] DFT calculations have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[3][4] Consequently, the reaction is regioselective, with the initial substitution occurring at the more reactive C4 position under milder conditions. The substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[3][5]

Q2: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on a halo-quinazoline?

A2: The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The negative charge in this intermediate is delocalized over the aromatic ring and onto the electronegative nitrogen atoms, which provides stabilization. In the second step, the leaving group is eliminated, and the aromaticity of the quinazoline ring is restored.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in nucleophilic substitution on quinazolines by influencing reactant solubility, reaction rate, and the stability of intermediates.[8] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can dissolve the nucleophile and stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.[9] In some cases, polar protic solvents like ethanol or water can be used, but they may slow down the reaction by solvating the nucleophile.[8][10] For certain reactions, solvent-free conditions or microwave irradiation can also be employed to enhance reaction rates and yields.[6][11][12]

Q4: What is the role of a base in these reactions?

A4: A base is often added to neutralize the acid (e.g., HCl) generated during the reaction, particularly when an amine is used as the nucleophile. Common bases include organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3).[4] The base prevents the protonation of the nucleophile, which would render it non-nucleophilic. In some cases, the amine nucleophile itself can be used in excess to act as both the nucleophile and the base.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: Ensure the reaction temperature is optimized for your specific substrate and nucleophile. Some reactions require elevated temperatures (e.g., reflux), while others proceed at room temperature.[13] Consider performing small-scale experiments at different temperatures to find the optimum.
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[13] Incomplete reactions will show the presence of starting material, while prolonged reaction times might lead to product decomposition.
Poor Quality of Starting Materials or Reagents Purity: Verify the purity of your starting materials (e.g., substituted quinazoline, nucleophile) and reagents using appropriate analytical techniques (NMR, melting point).[8] Impurities can lead to side reactions and lower yields.
Moisture: If your reaction is sensitive to moisture, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[14]
Inactive Catalyst (if applicable) Catalyst Quality: Use a fresh batch of catalyst and ensure it has been stored correctly.[8] Optimize the catalyst loading by running the reaction with varying amounts.[8]
Product Loss During Workup and Purification Extraction: Optimize the pH of the aqueous layer during workup to ensure your product is in a neutral, less water-soluble form.[8] Perform extractions with different organic solvents to find the one that provides the highest recovery.[8]
Purification: If using column chromatography, the product may be adsorbing to the silica gel.[8] Try deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[8] For solid products, recrystallization from a suitable solvent system can improve purity and yield.[8]

Problem 2: Formation of Multiple Products or Side Reactions

Possible Cause Troubleshooting Steps
Di-substitution When using a di-substituted quinazoline (e.g., 2,4-dichloroquinazoline), substitution at both positions can occur if the reaction conditions are too harsh. To favor mono-substitution at the C4 position, use milder conditions (e.g., lower temperature, shorter reaction time).[5]
Side Reactions with the Nucleophile The nucleophile may react with other functional groups on the quinazoline ring or with itself. Protecting sensitive functional groups on the starting material or nucleophile may be necessary.
Reaction with Solvent In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of various parameters on the yield of nucleophilic substitution on quinazolines.

Table 1: Effect of Solvent on the Yield of 4-Anilino-6,7-dimethoxy-2-phenylquinazoline

SolventTemperature (°C)Time (h)Yield (%)
Dioxane8012High
EthanolReflux24Moderate to High
2-PropanolReflux24Moderate to High
MethanolRoom Temp.~12Varies
THFRoom Temp.24Varies
DMF0-Varies

Data synthesized from multiple sources indicating general trends.[3][4]

Table 2: Effect of Base on the Yield of 4-Aminoquinazolines

BaseSolventTemperatureGeneral Applicability
iPr2NEt (DIPEA)Dioxane80°CEffective for a range of anilines.[4]
Et3NMethanolRoom Temp.Commonly used with aliphatic amines.[3]
NaOAcTHF/H2O-Used in some protocols.[3]
None (excess amine)VariousVariesAmine acts as both nucleophile and base.[4]

Table 3: Comparison of Catalytic Systems for Quinazoline Synthesis

Catalyst SystemReactantsSolventTemperature (°C)Yield (%)
CuCl/DABCO/4-HO-TEMPO2-aminobenzylamines, aryl aldehydesCH3CN8040-98[15]
Mn(I) complex2-amino-benzylalcohol, primary amidesToluene13058-81[15]
Ni(II) complex2-bromobenzylamine, benzamidesDMF70-10023-78[16]
FeCl2·4H2O/phenanthroline(2-aminophenyl)methanols, benzamidesToluene13043-92[16]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-4-aminoquinazolines from 2,4-Dichloroquinazoline

This protocol describes a general method for the regioselective nucleophilic aromatic substitution at the C4 position of 2,4-dichloroquinazoline with a primary amine.

Materials:

  • 2,4-Dichloroquinazoline

  • Primary amine (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or THF)

  • Base (e.g., triethylamine or DIPEA, 1.5 - 2.0 equivalents, optional if amine is in excess)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq) and the chosen solvent.

  • Add the primary amine (1.0-1.2 eq) to the solution. If a base is used, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

This protocol provides a rapid method for the N-arylation of 4-chloroquinazolines.[17]

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline (1.0 - 1.5 equivalents)

  • Solvent (e.g., THF/H2O mixture)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline (1.0 eq), the aniline (1.0-1.5 eq), and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Purity and Stoichiometry of Starting Materials & Reagents start->check_reagents check_workup Analyze Workup and Purification Procedures start->check_workup optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen) check_conditions->optimize_conditions Suboptimal? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure? optimize_workup Modify Workup/Purification (e.g., pH adjustment, different solvent) check_workup->optimize_workup Product Loss? success Improved Yield optimize_conditions->success failure Persistent Low Yield optimize_conditions->failure purify_reagents->success purify_reagents->failure optimize_workup->success optimize_workup->failure consult Consult Literature for Alternative Methods failure->consult

Caption: A troubleshooting decision tree for addressing low product yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Select Quinazoline & Nucleophile reagents Prepare Reactants, Solvent, & Base start->reagents setup Reaction Setup (Conventional or Microwave) reagents->setup reaction Nucleophilic Substitution setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Quench & Aqueous Workup monitor->workup purify Purification (Crystallization or Chromatography) workup->purify characterize Characterize Product purify->characterize end end characterize->end Final Product

Caption: A general experimental workflow for nucleophilic substitution on quinazolines.

References

Avoiding common byproducts in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on avoiding common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in quinazoline synthesis?

A1: The formation of byproducts is a frequent challenge in quinazoline synthesis and is highly dependent on the chosen synthetic route and reaction conditions. Some of the most common byproducts include:

  • Quinazolin-4(3H)-ones: These are particularly common in reactions like the Niementowski synthesis.[1]

  • Dimers or Polymers: These can form from starting materials, especially at elevated temperatures.[1]

  • Incompletely Cyclized Intermediates: The reaction may stall before the final quinazoline ring is formed.[1]

  • Hydrolysis Products: The quinazoline ring can be susceptible to opening under strongly acidic or basic conditions.[1]

  • Regioisomers: Depending on the substitution patterns of the reactants, different isomers of the desired product may form.

  • N-oxides: Oxidation of the nitrogen atoms in the quinazoline ring can lead to the formation of N-oxide byproducts.

  • Quinoline Derivatives: In the Friedländer synthesis, the reaction conditions can sometimes favor the formation of quinoline byproducts.

Q2: How can I detect and identify byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of byproducts:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of both the desired product and any impurities.

  • Mass Spectrometry (MS): Helps to determine the molecular weights of the components in your reaction mixture, aiding in the identification of byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinazoline synthesis, with a focus on minimizing byproduct formation.

Issue 1: Formation of Quinazolinone Byproducts

Q: My Niementowski reaction is producing a significant amount of the corresponding quinazolin-4(3H)-one. How can I minimize this?

A: The formation of quinazolinones is a known side reaction in the Niementowski synthesis.[1] Here are some strategies to mitigate this:

  • Reaction Temperature: High temperatures can favor the formation of the quinazolinone. Try lowering the reaction temperature and monitor the progress by TLC.

  • Reaction Time: Extended reaction times can sometimes lead to an increase in the quinazolinone byproduct. Optimize the reaction time to maximize the yield of the desired quinazoline.

  • Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the amide component may be necessary in some cases.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields of the desired quinazoline, potentially minimizing the formation of the quinazolinone byproduct.[2]

Issue 2: Dimerization and Polymerization

Q: I am observing high molecular weight impurities in my mass spectrum, suggesting dimerization or polymerization. What can I do to prevent this?

A: Dimerization and polymerization are often promoted by high concentrations and temperatures.[1] Consider the following adjustments:

  • Lower Reaction Concentration: Perform the reaction in a more dilute solution by increasing the solvent volume.

  • Reduce Reaction Temperature: If the reaction allows, lowering the temperature can disfavor intermolecular reactions that lead to dimers and polymers.

  • Slow Addition of Reagents: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of the reactive species, thus reducing the likelihood of dimerization.

Issue 3: Incomplete Cyclization

Q: My reaction seems to stop at an intermediate stage, and I am isolating the uncyclized precursor. How can I drive the reaction to completion?

A: Incomplete cyclization can be due to insufficient activation energy or deactivation of a catalyst.[1] To address this, you can:

  • Increase Reaction Temperature: Gently increase the temperature to provide the necessary energy for the cyclization step.

  • Increase Reaction Time: Monitor the reaction over a longer period to see if the cyclization proceeds, albeit slowly.

  • Use a More Effective Cyclizing Agent: Depending on the specific synthesis, a stronger acid or base catalyst, or a dehydrating agent, might be required to facilitate the final ring closure.

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active and has not been poisoned by impurities in your starting materials or solvent.

Issue 4: Formation of N-Oxide Byproducts

Q: I have identified a byproduct with a mass of +16 compared to my expected product, which I suspect is an N-oxide. How can I avoid its formation and how can I reduce it if it has already formed?

A: N-oxide formation is due to the oxidation of the quinazoline nitrogen.

Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

Reduction of the N-oxide:

If the N-oxide has already formed, it can often be reduced back to the desired quinazoline. A common method involves the use of phosphorus trichloride (PCl₃).

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Niementowski Quinazolinone Synthesis

EntryMethodTemperature (°C)TimeYield (%)
1Conventional130-150Several hoursVaries
2Microwave15040 minutesOften improved

This table summarizes general findings; specific yields are highly substrate-dependent.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of Quinolines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Carbonyl compound with an α-methylene group

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound (1.1-1.5 equivalents) in the chosen solvent.

  • Add the catalyst (catalytic amount, e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Reduction of a Quinazoline N-oxide with Phosphorus Trichloride (PCl₃)

Caution: Phosphorus trichloride is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood by trained personnel.

Materials:

  • Quinazoline N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chloroform

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the quinazoline N-oxide in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Byproducts in Quinazoline Synthesis cluster_byproducts Common Byproducts and Solutions start Reaction Complete (Analyze by TLC/LC-MS) check_purity Is the desired product pure? start->check_purity end Successful Synthesis check_purity->end Yes identify_byproduct Identify Byproduct(s) (MS, NMR) check_purity->identify_byproduct No quinazolinone Quinazolinone - Lower Temperature - Shorter Reaction Time - Adjust Stoichiometry identify_byproduct->quinazolinone Mass consistent with -H2O +O dimer Dimer/Polymer - Lower Concentration - Lower Temperature - Slow Reagent Addition identify_byproduct->dimer High Molecular Weight Impurity incomplete_cyclization Incomplete Cyclization - Increase Temperature - Increase Reaction Time - Stronger Cyclizing Agent identify_byproduct->incomplete_cyclization Intermediate Mass Detected n_oxide N-Oxide - Use Inert Atmosphere - Degas Solvents - Reduce with PCl3 identify_byproduct->n_oxide Mass = Product +16 quinazolinone->end dimer->end incomplete_cyclization->end n_oxide->end

Caption: A troubleshooting workflow for identifying and addressing common byproducts in quinazoline synthesis.

Niementowski_Reaction_Pathway Niementowski Reaction: Quinazoline vs. Quinazolinone Formation cluster_products Potential Products reactants Anthranilic Acid + Amide intermediate Acyclic Intermediate reactants->intermediate quinazoline Desired Quinazoline intermediate->quinazoline Favored Pathway (Optimized Conditions) quinazolinone Quinazolinone Byproduct intermediate->quinazolinone Side Reaction (e.g., High Temperature)

Caption: Simplified reaction pathway for the Niementowski synthesis, illustrating the formation of the desired quinazoline and the common quinazolinone byproduct.

References

Technical Support Center: Scaling Up the Synthesis of (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of (Quinazolin-4-yloxy)-acetic acid for preclinical studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the scale-up of your synthesis, providing actionable solutions.

Q1: My reaction yield dropped significantly when moving from a 10g to a 500g scale. What are the likely causes and how can I fix it?

A significant drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations that are not apparent on a smaller scale.[1]

  • Poor Heat Transfer: The synthesis of quinazoline intermediates can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult.[2] This can lead to localized overheating, causing degradation of starting materials, intermediates, or the final product.[1][2]

    • Solution: Monitor the internal reaction temperature with a calibrated probe and use a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider adding one reactant portion-wise (a semi-batch approach) to manage the rate of heat generation.[1]

  • Inefficient Mixing: What appears as a homogenous solution in a small flask can have mixing issues in a large reactor, leading to incomplete reactions.

    • Solution: Ensure the reactor's impeller design and stirring speed are adequate for the batch volume and viscosity. Check for any "dead spots" where reagents may not be mixing properly.

  • Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger batches.[1]

    • Solution: Re-evaluate reaction concentration. While higher concentrations can seem more efficient, they may cause solubility or mixing problems at scale. Also, monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time, as it may differ from the small-scale run.[3]

Q2: I'm observing new or significantly increased levels of impurities in my crude product at a larger scale. How should I approach this?

The appearance of new impurities often points to issues with reaction control, such as temperature spikes or extended reaction times.[1]

  • Step 1: Identify the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic methods like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[1] Understanding the impurity's structure is crucial for determining how it formed.

  • Step 2: Review the Reaction Mechanism: Once identified, analyze the reaction pathway to hypothesize how the impurity might have formed. Common side reactions include over-alkylation, hydrolysis of intermediates (if water is present), or oxidation if the reaction is exposed to air at high temperatures.[1]

  • Step 3: Optimize Reaction Conditions: Based on your hypothesis, adjust the reaction parameters. This could involve:

    • Lowering the reaction temperature.

    • Reducing the reaction time.

    • Maintaining an inert atmosphere (e.g., with nitrogen or argon) to prevent oxidation.[1]

    • Ensuring the use of anhydrous solvents and reagents to prevent hydrolysis.[1]

  • Step 4: Check Raw Material Quality: The purity of starting materials has a much greater impact at scale.

    • Solution: Verify the quality and consistency of raw materials from your supplier. Perform identity and purity checks on all incoming batches.[1]

Q3: The chlorination of quinazolin-4(3H)-one to 4-chloroquinazoline is difficult to control and gives inconsistent results. What can I do?

The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is a critical step that requires careful control.[4]

  • Reagent Addition: The reaction with chlorinating agents is often highly exothermic and releases corrosive gases (HCl, SO₂).

    • Solution: Add the chlorinating agent slowly and at a controlled temperature (e.g., 0-5 °C) to manage the exotherm. Ensure adequate scrubbing for the off-gases.

  • Solvent Choice: The choice of solvent can impact the reaction rate and impurity profile.

    • Solution: While the reaction can be run neat in excess chlorinating agent, using a high-boiling inert solvent like toluene or DMF (as a catalyst) can improve control and consistency.[3]

  • Work-up Procedure: Quenching the excess chlorinating agent can be hazardous if not done correctly.

    • Solution: Develop a robust quenching protocol, such as slowly adding the reaction mixture to ice water or a cold, dilute basic solution with vigorous stirring and efficient cooling.

Data Presentation: Synthesis Parameter Comparison

The following table summarizes typical parameters for the key steps in the synthesis of this compound, highlighting differences between lab and scale-up conditions.

Parameter Step 1: Quinazolin-4(3H)-one Synthesis Step 2: Chlorination to 4-Chloroquinazoline Step 3: Etherification & Hydrolysis
Scale Lab (10-50 g) vs. Pilot (1-5 kg)Lab (10-50 g) vs. Pilot (1-5 kg)Lab (10-50 g) vs. Pilot (1-5 kg)
Key Reagents Anthranilic Acid, Formamide[4]Quinazolin-4(3H)-one, POCl₃ or SOCl₂[4]4-Chloroquinazoline, Ethyl Glycolate, Base (e.g., NaH, K₂CO₃), NaOH for hydrolysis[5]
Typical Lab Yield 85-95%80-90%75-85%
Potential Pilot Yield 75-85%[1]70-85%65-80%
Critical Process Parameters Temperature control during cyclizationSlow addition of chlorinating agent, temperature control, removal of HCl gasAnhydrous conditions for etherification, controlled hydrolysis
Common Impurities Unreacted starting materialsHydrolysis back to starting material, di-quinazolinyl ethersUnreacted 4-chloroquinazoline, incomplete hydrolysis (ester intermediate)
Purification Method RecrystallizationRecrystallization or silica gel plugRecrystallization from a suitable solvent system

Experimental Protocols

The following are generalized protocols for the synthesis of this compound, intended as a starting point for process development.

Protocol 1: Synthesis of 4-Chloroquinazoline

This two-step protocol outlines the formation of the key intermediate, 4-chloroquinazoline.

Step A: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

  • Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge anthranilic acid (1.0 equiv.) and formamide (3.0-4.0 equiv.).[4]

  • Reaction: Heat the mixture to 150-160 °C and maintain for 4-5 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield quinazolin-4(3H)-one as a white solid.

Step B: Chlorination of Quinazolin-4(3H)-one

  • Setup: In a clean, dry, jacketed reactor equipped for inert atmosphere operation and connected to a gas scrubber, charge quinazolin-4(3H)-one (1.0 equiv.) and thionyl chloride (SOCl₂, 3.0-5.0 equiv.). A catalytic amount of DMF can be added.[4]

  • Reaction: Slowly heat the mixture to reflux (approx. 76 °C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC/HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add the mixture to crushed ice with vigorous stirring.

  • Isolation: Adjust the pH to 7-8 with a suitable base (e.g., aqueous ammonia or NaOH solution), causing the product to precipitate.

  • Purification: Filter the crude 4-chloroquinazoline, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or hexane.

Protocol 2: Synthesis of this compound

This protocol describes the final conversion to the target compound.

  • Setup: In a dry, inert-atmosphere reactor, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.

  • Alkoxide Formation: Slowly add a solution of ethyl glycolate (1.2 equiv.) in anhydrous DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes.

  • SNAr Reaction: Add a solution of 4-chloroquinazoline (1.0 equiv.) in anhydrous DMF to the reaction mixture.[6] Heat to 60-70 °C and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Ester Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH solution (2.0-3.0 equiv.) and stir for 2-4 hours to hydrolyze the ester.

  • Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with cold HCl (e.g., 2N HCl) to a pH of 3-4. The product, this compound, will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Visualizations

Synthesis Pathway

G A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide, 160°C C 4-Chloroquinazoline B->C SOCl2 or POCl3, Reflux D Ethyl (Quinazolin-4-yloxy)-acetate C->D Ethyl Glycolate, NaH, DMF E This compound (Final Product) D->E NaOH, H2O (Hydrolysis)

Caption: Chemical synthesis route for this compound.

General Scale-Up Workflow

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Production A Bench-Scale Synthesis (1-100g) B Analytical Method Development (HPLC, GC) A->B C Process Hazard Analysis (PHA) B->C D Parameter Optimization (Temp, Conc., Time) C->D E Impurity Profiling & Identification D->E F Pilot Plant Run (1-10 kg) E->F G Process Validation F->G H Preclinical Batch Production G->H

Caption: Logical workflow for scaling up chemical synthesis.

Troubleshooting Decision Tree

G A Problem Detected: Low Yield or High Impurity B Was the internal temperature monitored and controlled? A->B C No B->C D Yes B->D E Implement calibrated probe and jacketed reactor. Consider semi-batch addition. C->E F Were raw materials tested for purity? D->F G No F->G H Yes F->H I Perform identity and purity checks on all incoming materials. G->I J Isolate and identify major impurities. Re-optimize conditions (time, temp, conc.). H->J

Caption: Troubleshooting guide for common scale-up synthesis issues.

References

Technical Support Center: Optimizing the ADMET Properties of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with quinazolinone derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development phase, with a focus on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Dissolution Issues

Question: My quinazolinone derivative exhibits potent in vitro activity but shows poor aqueous solubility, leading to inconsistent results in biological assays and low oral bioavailability. What steps can I take to address this?

Answer: Poor aqueous solubility is a common challenge with the rigid, lipophilic scaffold of many quinazolinone derivatives.[1][2] This often classifies them as Biopharmaceutics Classification System (BCS) Class II or IV compounds, where low solubility limits absorption.[3] Here’s a systematic approach to troubleshoot and improve solubility:

Troubleshooting Flowchart: Poor Aqueous Solubility

start Start: Poorly Soluble Quinazolinone Derivative stock_solution Prepare Concentrated Stock Solution in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Observed? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No solubility_enhancement Implement Solubility Enhancement Strategy precipitation->solubility_enhancement Yes end Proceed with Experiment no_precipitation->end ph_adjustment pH Adjustment solubility_enhancement->ph_adjustment cosolvents Use of Co-solvents solubility_enhancement->cosolvents surfactants Use of Surfactants solubility_enhancement->surfactants cyclodextrins Complexation with Cyclodextrins solubility_enhancement->cyclodextrins formulation Advanced Formulation Strategies for In Vivo Studies ph_adjustment->formulation cosolvents->formulation surfactants->formulation cyclodextrins->formulation particle_size Particle Size Reduction (Micronization/Nanonization) formulation->particle_size solid_dispersion Amorphous Solid Dispersions formulation->solid_dispersion lipid_formulations Lipid-Based Formulations (e.g., SEDDS) formulation->lipid_formulations particle_size->end solid_dispersion->end lipid_formulations->end

Caption: Troubleshooting workflow for addressing poor aqueous solubility of quinazolinone derivatives.

Strategies for Solubility Enhancement:

  • pH Adjustment: For ionizable quinazolinone derivatives, adjusting the pH of the buffer can significantly improve solubility. For instance, basic compounds will be more soluble in acidic conditions.[2]

  • Co-solvents: The addition of a small percentage (1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase the solubility.[2]

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles to encapsulate and solubilize hydrophobic compounds.[2]

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the quinazolinone derivative, enhancing its aqueous solubility.[2]

  • Advanced Formulations: For in vivo studies, more advanced formulation strategies are often necessary. These include particle size reduction (micronization or nanonization), amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4]

Quantitative Data on Bioavailability Enhancement of Quinazolinone Drugs:

DrugFormulation StrategyImprovement in Oral Bioavailability (AUC)Reference
Erlotinib Solid Self-Emulsifying Drug Delivery System (SEDDS)~2.2-fold increase compared to pure drug powder[5][6][7]
Erlotinib Micronization~1.25-fold increase in predicted bioavailability[8]
Lapatinib Solid Dispersion with HPMCP HP 55Significantly increased dissolution rate[9]
Lapatinib Lipophilic Salt Formation (LTP-DOC)4- to 9-fold higher solubility in lipid excipients[10]

2. Metabolic Instability

Question: My quinazolinone derivative shows high clearance in human liver microsomes, suggesting rapid metabolism. How can I improve its metabolic stability?

Answer: High metabolic instability is a common hurdle for quinazolinone derivatives, often mediated by cytochrome P450 (CYP) enzymes.[11] Improving metabolic stability is crucial for achieving adequate drug exposure and duration of action.

Strategies to Enhance Metabolic Stability:

  • Structural Modification:

    • Blocking Metabolic Soft Spots: Identify the primary sites of metabolism through metabolite identification studies and block these positions with metabolically stable groups. For example, introducing fluorine atoms or replacing a metabolically labile group with a more robust one.

    • Modulating Electronic Properties: The electronic properties of the quinazolinone ring and its substituents can influence the rate of metabolism. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 6, and 8 are significant for pharmacological and metabolic properties.[12]

    • Introducing Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes.

  • Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile functional group, which is then cleaved in vivo to release the active drug.[13]

Experimental Workflow for Assessing and Improving Metabolic Stability:

Caption: Workflow for improving the metabolic stability of quinazolinone derivatives.

Quantitative Data on Metabolic Stability Improvement:

Compound SeriesModificationImprovement in Metabolic StabilityReference
5-Azaquinazolines C4 truncations and C2 expansionsReduced Aldehyde Oxidase (AO) metabolism and improved human hepatocyte clearance[11]
Quinazolinamine Derivatives Introduction of cyclopropyl groupImproved metabolic stability compared to the reference compound Ko143[14]

3. hERG Inhibition and Cardiotoxicity

Question: My quinazolinone derivative shows inhibitory activity against the hERG potassium channel, raising concerns about potential cardiotoxicity. What strategies can I use to mitigate this risk?

Answer: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant safety concern that can lead to life-threatening cardiac arrhythmias.[15] Several strategies can be employed to reduce the hERG liability of quinazolinone derivatives.

Strategies to Mitigate hERG Inhibition:

  • Reduce Lipophilicity: High lipophilicity is often associated with hERG inhibition. Reducing the lipophilicity of the molecule can decrease its affinity for the hERG channel.[16]

  • Lower Basicity (pKa): Many hERG blockers are basic amines that are protonated at physiological pH. Lowering the pKa of a basic nitrogen can reduce hERG binding.[17]

  • Introduce Acidic or Polar Groups: The introduction of acidic groups (e.g., carboxylic acids) or polar functionalities can disrupt the key interactions with the hERG channel pore.[16]

  • Conformational Restriction: Modifying the molecule to restrict its conformation can prevent it from adopting the geometry required for optimal binding to the hERG channel.[16]

Logical Relationship for Mitigating hERG Liability:

Caption: Decision-making process for mitigating hERG liability in quinazolinone derivatives.

4. P-glycoprotein (P-gp) Efflux

Question: My quinazolinone derivative has good solubility and permeability, but its oral bioavailability is still low. I suspect it might be a substrate for the P-glycoprotein (P-gp) efflux transporter. How can I confirm this and what can be done?

Answer: P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of cells, reducing their absorption and bioavailability.[18] Many quinazolinone derivatives are substrates for P-gp.[14]

Confirming P-gp Substrate Liability and Mitigation Strategies:

  • In Vitro Confirmation: The Caco-2 cell permeability assay is the gold standard for assessing P-gp efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. The assay can be performed in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[11]

  • Structural Modifications:

    • Reduce Hydrophobicity: P-gp tends to transport hydrophobic compounds. Reducing the lipophilicity of the molecule can decrease its affinity for P-gp.[14]

    • Introduce Polar Groups: Adding polar functional groups can disrupt the interactions with the P-gp binding site.

    • SAR Studies: Systematic modification of the quinazolinone scaffold can help identify structural features that reduce P-gp efflux.[14]

  • Formulation Strategies: The use of excipients that inhibit P-gp, such as Vitamin E TPGS and Gelucire 44/14, in the formulation can improve the oral absorption of P-gp substrates.[13]

  • Co-administration with a P-gp Inhibitor: In some cases, co-administration with a potent and safe P-gp inhibitor can be a viable strategy.[19]

Signaling Pathway: P-glycoprotein Mediated Drug Efflux

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream lumen enterocyte blood drug_lumen Quinazolinone Derivative drug_cell Quinazolinone Derivative drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) drug_cell->pgp Binding drug_blood Quinazolinone Derivative drug_cell->drug_blood Absorption pgp->drug_lumen Efflux inhibitor P-gp Inhibitor inhibitor->pgp Inhibition

Caption: Schematic of P-glycoprotein (P-gp) mediated efflux of a quinazolinone derivative and the effect of a P-gp inhibitor.

Detailed Experimental Protocols

1. Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a quinazolinone derivative by measuring its rate of disappearance when incubated with human liver microsomes.[6][9]

Materials:

  • Test quinazolinone derivative (stock solution in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard

  • Acetonitrile (ACN) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Thaw the human liver microsomes and the NADPH regenerating system on ice.

    • Prepare the incubation mixture containing microsomes and buffer.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a quinazolinone derivative using a Caco-2 cell monolayer model.[8][11][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test quinazolinone derivative

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold.

    • Perform a Lucifer yellow permeability assay to further confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • P-gp Inhibition:

    • Repeat the permeability assays in the presence of a P-gp inhibitor to determine if the efflux is P-gp mediated.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

References

Validation & Comparative

Comparing the efficacy of (Quinazolin-4-yloxy)-acetic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of quinazolinone-based compounds, including derivatives of (Quinazolin-4-yloxy)-acetic acid, with established kinase inhibitors. The information is presented to facilitate objective analysis and support further research and development in targeted cancer therapies. Quantitative data from in vitro studies are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of a representative signaling pathway and experimental workflow are included to enhance understanding.

Quantitative Comparison of Kinase Inhibitor Potency

The inhibitory activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for a series of quinazolin-4(3H)-one derivatives and several well-known, clinically approved kinase inhibitors against a panel of key kinases implicated in cancer progression.

Table 1: Inhibitory Activity of Synthesized Quinazolin-4(3H)-one Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
2h CDK20.318 ± 0.023Imatinib0.131 ± 0.015
HER20.138 ± 0.012Lapatinib0.078 ± 0.015
EGFR0.102 ± 0.014Erlotinib0.056 ± 0.012
VEGFR22.191 ± 0.024Sorafenib0.091 ± 0.012
2i CDK20.173 ± 0.012Imatinib0.131 ± 0.015
HER20.128 ± 0.024Lapatinib0.078 ± 0.015
EGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
VEGFR20.257 ± 0.023Sorafenib0.091 ± 0.012
3g CDK20.191 ± 0.015Imatinib0.131 ± 0.015
HER20.112 ± 0.016Lapatinib0.078 ± 0.015
EGFR0.211 ± 0.018Erlotinib0.056 ± 0.012
VEGFR20.294 ± 0.011Sorafenib0.091 ± 0.012
3i CDK20.177 ± 0.032Imatinib0.131 ± 0.015
HER20.079 ± 0.015Lapatinib0.078 ± 0.015
EGFR0.181 ± 0.011Erlotinib0.056 ± 0.012
VEGFR20.413 ± 0.017Sorafenib0.091 ± 0.012

Data synthesized from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[1]

Table 2: Inhibitory Activity of Established Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM) - Cell-Free AssaysCell Line(s)IC50 - Cell-Based Assays
Gefitinib EGFR26 - 57NR6W, NR6M27 nM - 369 nM (PLC-γ phosphorylation)[2]
EGFR (mutant)-HCC827, PC913.06 nM, 77.26 nM[3]
Erlotinib EGFR-PC-9, H32557 - 1185 nM (against various EGFR mutations)[4]
Lapatinib EGFR, HER2 (ErbB2)10.8 (EGFR), 9.2 (HER2)[5][6]HN5, BT474170 nM (EGFR), 80 nM (HER2) - autophosphorylation[5][6]
Sorafenib VEGFR, PDGFR, RAF-23 cell linesMedian IC50: 4.3 µM[7]

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, HER2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Reference inhibitor (e.g., Staurosporine, Gefitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[8]

    • In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the diluted kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.[8]

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[10]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.[8]

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate a simplified signaling pathway and the experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Inhibitor This compound & Other Kinase Inhibitors Inhibitor->RTK Inhibition Inhibitor->RAF Inhibitor->PI3K Gene Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Reference Inhibitors) Add_Inhibitor 3. Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Kinase_Mix 2. Prepare Kinase/Substrate Mix Add_Kinase 4. Add Kinase to Plate Kinase_Mix->Add_Kinase Incubate1 5. Pre-incubation (10-15 min) Add_Kinase->Incubate1 Start_Reaction 6. Add ATP/Substrate Mix Incubate1->Start_Reaction Incubate2 7. Reaction Incubation (60 min) Start_Reaction->Incubate2 Add_ADP_Glo 8. Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 9. Incubation (40 min) Add_ADP_Glo->Incubate3 Add_Detection 10. Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 11. Incubation (30-60 min) Add_Detection->Incubate4 Read_Luminescence 12. Measure Luminescence Incubate4->Read_Luminescence Calculate_Inhibition 13. Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve 14. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 15. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for an in vitro luminescence-based kinase assay.

References

In Vivo Anticancer Efficacy of Quinazoline Derivatives Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the validation of novel quinazoline-based compounds in preclinical animal models, focusing on their activity against non-small cell lung cancer (NSCLC).

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial drivers in many cancers, including NSCLC.[1][2][3][4] While the parent compound, (Quinazolin-4-yloxy)-acetic acid, serves as a foundational structure, its derivatives have been extensively modified to enhance potency and selectivity. This guide compares the in vivo performance of advanced quinazoline derivatives against established chemotherapy agents and other targeted therapies in animal models of NSCLC.

Comparative Efficacy in NSCLC Xenograft Models

The primary measure of a compound's anticancer activity in animal models is its ability to inhibit tumor growth. The following table summarizes the in vivo efficacy of representative quinazoline derivatives compared to standard-of-care drugs in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.[5]

Compound/DrugCancer ModelAnimal ModelDosageTumor Growth Inhibition (TGI)Key Findings & Mechanism
Compound 6h (Novel Quinazoline Derivative)NCI-H1975 (Human NSCLC, EGFR L858R/T790M)Xenograft Mice50 mg/kgNot specified, but potent activity shownIrreversible dual EGFR/HER2 inhibitor designed to overcome resistance mutations.[1]
Osimertinib (AZD9291) NCI-H1975 (Human NSCLC, EGFR L858R/T790M)Xenograft MiceNot specifiedHighThird-generation EGFR inhibitor, effective against T790M resistance mutation.[1][4]
Afatinib NCI-H1975 (Human NSCLC, EGFR L858R/T790M)Xenograft MiceNot specifiedModerate-HighSecond-generation irreversible EGFR inhibitor.[1]
Cisplatin/Carboplatin Various NSCLC modelsXenograft & Syngeneic MiceVariesVariesPlatinum-based chemotherapy; standard first-line treatment. Induces DNA damage.[6][7][8]
Vandetanib A549 (Human NSCLC)Xenograft MiceNot specifiedSignificantDual inhibitor of VEGFR and EGFR tyrosine kinases.[9]

Note: Direct comparison of TGI percentages is challenging due to variations in experimental protocols across different studies. The table provides a qualitative comparison based on reported outcomes.

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11] Inhibition of these receptors blocks critical downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

Most clinically relevant quinazoline derivatives are ATP-competitive inhibitors that bind to the kinase domain of EGFR.[1] This action prevents receptor autophosphorylation, thereby blocking the downstream PI3K/Akt and Ras/MAPK signaling cascades that drive tumor growth. Third-generation inhibitors like Osimertinib and novel compounds are specifically designed to be effective against resistance mutations such as T790M.[1][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Quinazoline Quinazoline Derivative (e.g., Compound 6h, Osimertinib) Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Experimental_Workflow start Start: Cell Culture (e.g., NCI-H1975) acclimatize Animal Acclimatization (BALB/c nude mice) start->acclimatize implant Tumor Cell Implantation (Subcutaneous Injection) acclimatize->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Groups (Tumor Volume ~150 mm³) growth->randomize treatment Treatment Period (Daily Dosing) randomize->treatment monitoring Data Collection (Tumor Volume, Body Weight) treatment->monitoring monitoring->treatment Repeat per schedule endpoint Study Endpoint & Data Analysis (Calculate TGI) monitoring->endpoint end End endpoint->end

References

Structure-activity relationship (SAR) studies of (Quinazolin-4-yloxy)-acetic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, (Quinazolin-4-yloxy)-acetic acid analogs have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Core Structure and Points of Modification

The fundamental structure of this compound analogs offers several key positions for chemical modification to modulate their biological activity. The primary points for substitution are on the quinazoline ring (positions 5, 6, 7, and 8), the 2-position of the quinazoline ring, and the acetic acid side chain. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound and key modification points.

Structure-Activity Relationship (SAR) Studies: Anticancer Activity

This compound analogs have been extensively investigated as anticancer agents, primarily as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.

VEGFR-2 Inhibition

A series of 4-alkoxyquinazoline derivatives, structurally similar to (quinazolin-4-yloxy)acetic acid amides, have been synthesized and evaluated as VEGFR-2 inhibitors. The following table summarizes the structure-activity relationship of these compounds against VEGFR-2 and the MCF-7 breast cancer cell line.

Compound IDR (Substitution on Phenyl Ring)VEGFR-2 IC50 (nM)[1]MCF-7 IC50 (µM)[1]
3a H15.61.25
3b 4-F10.20.88
3c 4-Cl8.50.65
3d 4-Br7.90.52
3e 4-CH312.10.95
3f 4-OCH39.80.73
3g 3,4-di-Cl5.40.38
3h 3-Cl, 4-F2.890.25
Sorafenib -3.50.15

Key SAR Observations for VEGFR-2 Inhibition:

  • Halogen Substitution: Introduction of a halogen at the 4-position of the phenyl ring generally enhances both VEGFR-2 inhibitory activity and anti-proliferative activity against MCF-7 cells. The potency increases in the order F < Cl < Br.[1]

  • Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (halogens) at the 4-position are more favorable than electron-donating groups like methyl (CH3) or methoxy (OCH3).[1]

  • Di-substitution: Di-substitution on the phenyl ring, particularly with a combination of halogens (e.g., 3,4-dichloro or 3-chloro-4-fluoro), significantly improves the inhibitory potency. Compound 3h (3-Cl, 4-F) was the most potent in this series, with an IC50 value for VEGFR-2 comparable to the standard drug Sorafenib.[1]

EGFR Inhibition

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Modifications on the quinazoline ring, particularly at the 6 and 7-positions, are crucial for potent EGFR inhibition.

Compound IDR (Substitution at 6, 7-positions)EGFR IC50 (nM)
Gefitinib 7-OCH3, 6-Cl37
Erlotinib 6,7-bis(2-methoxyethoxy)2

Key SAR Observations for EGFR Inhibition:

  • Substitutions at C6 and C7: Small, electron-donating groups like methoxy or ethoxy at the 6 and 7-positions of the quinazoline ring are generally favorable for EGFR inhibitory activity.

  • Anilino Moiety: The 4-anilino group is a critical feature for high-affinity binding to the ATP-binding site of the EGFR kinase domain.

Structure-Activity Relationship (SAR) Studies: Antimicrobial Activity

This compound analogs and their derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Compound IDR (Substitution)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)
3a 3-benzyl-2-(4-chlorophenyl)25.6[2]24.3[2]30.1[2]25.1[2]
Amoxicillin -----

Key SAR Observations for Antimicrobial Activity:

  • The presence of a substituted phenyl ring at the 2-position and a benzyl group at the 3-position of the quinazolinone core in compound 3a resulted in potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core typically involves a multi-step process.

synthesis_workflow cluster_synthesis General Synthetic Pathway A Anthranilic Acid B 2-Substituted-4H-3,1-benzoxazin-4-one A->B Acylation/Cyclization C 2-Substituted-quinazolin-4(3H)-one B->C Amination D 4-Chloro-2-substituted-quinazoline C->D Chlorination (e.g., SOCl2, POCl3) E Ethyl 2-((2-substituted-quinazolin-4-yl)oxy)acetate D->E Nucleophilic Substitution (with Ethyl Glycolate) F 2-((2-Substituted-quinazolin-4-yl)oxy)acetic acid E->F Hydrolysis

Caption: A typical synthetic workflow for this compound analogs.

Step 1: Synthesis of 2-Substituted-quinazolin-4(3H)-one: Substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride) followed by treatment with an amine source (e.g., formamide or ammonia) to yield the 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination: The quinazolinone is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to produce the 4-chloroquinazoline intermediate.

Step 3: Ether Formation: The 4-chloroquinazoline is reacted with ethyl glycolate in the presence of a base to form the ethyl 2-((quinazolin-4-yl)oxy)acetate derivative.

Step 4: Hydrolysis: Finally, the ester is hydrolyzed to the corresponding carboxylic acid to yield the target this compound analog.

In Vitro Kinase Inhibition Assay (VEGFR-2/EGFR)

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 or EGFR kinase, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase reaction is set up in a 96- or 384-well plate containing the kinase, buffer, and the test compound at various concentrations.

    • The reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescent detection reagent and a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Inhibition

This compound analogs that inhibit VEGFR-2 interfere with the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor. This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor (Quinazolin-4-yloxy) -acetic acid analog Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by the analogs.

Inhibition of VEGFR-2 by these analogs blocks the phosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This ultimately leads to the suppression of gene expression responsible for endothelial cell proliferation, survival, and migration, thus inhibiting angiogenesis.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets, including VEGFR-2 for anticancer therapy and various bacterial enzymes for antimicrobial applications. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more effective this compound-based drug candidates. Further optimization of this scaffold holds the potential to address unmet medical needs in oncology and infectious diseases.

References

A Comparative Guide to the Synthesis of Quinazolin-4-ones: Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

Quinazolin-4-ones are a pivotal class of fused heterocyclic compounds, forming the structural core of numerous bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The development of efficient and versatile synthetic strategies to access this privileged scaffold is a subject of enduring interest for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of various synthetic routes to quinazolin-4-ones, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.

Classical Synthetic Approaches

Traditional methods for the synthesis of quinazolin-4-ones have been well-established for over a century and are still widely employed. These routes often involve the condensation of readily available starting materials under thermal conditions.

Niementowski Synthesis

The Niementowski synthesis, first described in 1895, is a cornerstone for the preparation of quinazolin-4-ones.[3] It traditionally involves the thermal condensation of anthranilic acid with an excess of an amide, such as formamide, at elevated temperatures (130–150°C).[4] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently cyclizes with the elimination of water to yield the quinazolinone ring system.[4]

Griess Synthesis

Another classical approach is the Griess synthesis, which utilizes 2-aminobenzonitrile as a key starting material. The synthesis involves the reaction of 2-aminobenzonitrile with a suitable reagent to introduce the remaining atoms of the pyrimidine ring, followed by cyclization.

Modern Synthetic Methodologies

In recent years, a plethora of modern synthetic methods have emerged, focusing on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. These approaches often utilize catalysts, microwave irradiation, or ultrasound to facilitate the synthesis.

One-Pot Catalytic Syntheses

One-pot multi-component reactions have gained significant traction due to their operational simplicity and high atom economy. A notable example is the ytterbium triflate (Yb(OTf)₃)-catalyzed one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, an orthoester (or formic acid), and an amine under solvent-free conditions.[1][5] This method offers excellent yields and significantly shorter reaction times compared to classical approaches.[1] Other catalysts, such as antimony(III) chloride (SbCl₃), have also been effectively used.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of quinazolin-4-ones by dramatically reducing reaction times from hours to minutes.[7][8] The application of microwave irradiation can be applied to classical reactions like the Niementowski synthesis, as well as to modern catalytic methods, often leading to improved yields and cleaner reaction profiles.[2][8]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly alternative for the synthesis of quinazolin-4-ones. Ultrasound irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to enhanced reaction rates and yields. This technique has been successfully applied to the one-pot, three-component condensation of isatoic anhydride, amines, and aldehydes.[9][10]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for various synthetic routes to quinazolin-4-ones, allowing for a direct comparison of their efficiency.

Synthetic RouteStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Reference
Classical Methods
Niementowski (Conventional)Anthranilic acid, Formamide130-135°C2 hours72-96%[11]
Niementowski (Microwave)Anthranilic acid, FormamideMicrowave (60 W)20 minutesGood yields[2]
Modern Methods
One-Pot Catalytic (Yb(OTf)₃)Anthranilic acid, Orthoester, AmineYb(OTf)₃, Solvent-freeA few minutes75-99%[1][5]
One-Pot Catalytic (SbCl₃, Microwave)Anthranilamide, Aldehyde/KetoneSbCl₃, Microwave, Solvent-freeSeveral minutesGood to excellent[6][12]
Microwave-Assisted One-PotAnthranilic acid, Orthoformate, AmineEthanol, Microwave (120°C)30 minutesNot specified[13]
Ultrasound-Assisted One-PotIsatoic anhydride, Amine, AldehydeCoAl₂O₄ nanocrystals, Ultrasound (45°C)Short timesHigh yields[9]
Copper-Catalyzed2-Halobenzamides, NitrilesCu(OAc)₂, tBuOKNot specifiedUp to 80%[14][15]
From Isatoic AnhydrideIsatoic anhydride, Aldehyde, Ammonium acetateNaOCl, Ethanol (80-85°C)2-3 hoursGood to excellent

Experimental Protocols

General Procedure for Yb(OTf)₃-Catalyzed One-Pot Synthesis[1]

A mixture of anthranilic acid (1 mmol), an amine (1 mmol), an ortho ester (or formic acid, 1.2 mmol), and Yb(OTf)₃ (catalytic amount) is heated under solvent-free conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and purified by column chromatography to afford the desired quinazolin-4(3H)-one.

General Procedure for Microwave-Assisted Synthesis[13]

Anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and an amine (6 mmol) are mixed in ethanol (10 mL). The mixture is subjected to microwave irradiation at 120°C for 30 minutes. After completion, the reaction mixture is poured over crushed ice, and the resulting precipitate is collected by filtration to yield the crude product.

General Procedure for the Synthesis from Isatoic Anhydride[16]

To a mixture of isatoic anhydride (0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (1.84 mmol) in ethanol (10 mL), sodium hypochlorite (0.91 mmol) is added. The resulting mixture is stirred at 80-85°C for 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic approaches to quinazolin-4-ones.

Synthetic_Routes_to_Quinazolin_4_ones cluster_classical Classical Routes cluster_modern Modern Routes AA Anthranilic Acid Niementowski Niementowski Synthesis (Thermal Condensation) AA->Niementowski Amide Amide (e.g., Formamide) Amide->Niementowski Q4O Quinazolin-4-one Niementowski->Q4O ABN 2-Aminobenzonitrile Griess Griess Synthesis ABN->Griess Griess->Q4O AA2 Anthranilic Acid OnePot One-Pot Catalytic (e.g., Yb(OTf)₃) AA2->OnePot Orthoester Orthoester / Formic Acid Orthoester->OnePot Amine Amine Amine->OnePot OnePot->Q4O IA Isatoic Anhydride Ultrasound Ultrasound-Assisted IA->Ultrasound Aldehyde Aldehyde Aldehyde->Ultrasound Amine2 Amine / NH₄OAc Amine2->Ultrasound Ultrasound->Q4O Microwave Microwave-Assisted

Caption: Overview of synthetic routes to quinazolin-4-ones.

Experimental_Workflow_Comparison cluster_conventional Conventional Heating (Niementowski) cluster_microwave Microwave-Assisted Synthesis Start_Conv Mix Anthranilic Acid and Formamide Heat_Conv Heat at 130-150°C (2-10 hours) Start_Conv->Heat_Conv Workup_Conv Work-up and Purification Heat_Conv->Workup_Conv Product_Conv Quinazolin-4-one Workup_Conv->Product_Conv Start_MW Mix Reactants (e.g., Anthranilic Acid, Amine, Orthoester) Irradiate_MW Microwave Irradiation (5-30 minutes) Start_MW->Irradiate_MW Workup_MW Work-up and Purification Irradiate_MW->Workup_MW Product_MW Quinazolin-4-one Workup_MW->Product_MW

Caption: Comparative workflow of conventional vs. microwave synthesis.

Conclusion

The synthesis of quinazolin-4-ones has evolved significantly from classical thermal condensations to rapid, high-yield modern methodologies. While the Niementowski and Griess syntheses remain valuable for their simplicity and use of basic starting materials, modern techniques such as one-pot catalytic reactions, microwave-assisted synthesis, and ultrasound-assisted methods offer considerable advantages in terms of reaction time, yield, and milder conditions. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. This guide provides the necessary comparative data and procedural outlines to enable researchers to make an informed decision for their synthetic endeavors in the pursuit of novel quinazolin-4-one-based compounds.

References

Navigating the Docking Maze: A Comparative Guide to Cross-Validation of Molecular Docking for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking performance for quinazoline derivatives, supported by experimental data. We delve into the methodologies and quantitative results from various studies to offer insights into the cross-validation of docking predictions for this versatile class of compounds.

The therapeutic potential of quinazoline derivatives is vast, with applications in anticancer, antimicrobial, and anti-inflammatory treatments. Molecular docking is a cornerstone of the drug discovery process, offering predictions of binding affinity and orientation of these derivatives within their target proteins. However, the reliability of these predictions hinges on robust cross-validation. This guide synthesizes data from multiple studies to compare the performance of commonly used docking programs and provides detailed experimental protocols to aid in the design and interpretation of your own docking studies.

Performance of Docking Programs: A Comparative Overview

Docking Performance Against Anticancer Targets (EGFR)

Epidermal Growth Factor Receptor (EGFR) is a prominent target for anticancer quinazoline derivatives. The following table presents docking scores and corresponding experimental inhibitory concentrations (IC50) for a series of quinazoline analogs targeting EGFR, as determined by different research groups using various docking software.

Derivative SeriesDocking ProgramTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental IC50 (µM)Reference
Quinazoline-based thiazole derivativesAutoDock VinaEGFR (6LUD)Not explicitly stated in text2.86 - 17.92 (MCF-7, HepG2, A549 cell lines)[1]
N-alkyl substituted iodoquinazolinesNot explicitly statedEGFRT790M-0.22 - 0.50[2]
Quinazolin-4(3H)-one derivativesNot explicitly statedEGFRNot explicitly stated in text2.18 - 6.37 (MDA-MB-231, HepG2 cell lines)[3]
Quinazoline analoguesNot explicitly statedEGFR (1M17)Correlated with QSAR modelData from QSAR analysis[4][5]
Oxazolo[4,5-g]quinazolin-2(1H)-one derivativesGlideEGFRNot explicitly stated in textData from pharmacophore-based screening[6]
Docking Performance Against Anti-inflammatory Targets (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for some anti-inflammatory quinazoline derivatives. One study utilized Molegro Virtual Docker (MVD) to predict the binding of 2,3-disubstituted-4(3H)-quinazolinones to COX-2.

Derivative SeriesDocking ProgramTarget Protein (PDB ID)Re-ranked Score (kcal/mol)Comparison to Reference (Celecoxib)Reference
2,3-disubstituted-4(3H)-quinazolinonesMolegro Virtual Docker (MVD) 5.5COX-2 (3LN1)-131.508 to -108.4188 derivatives showed a better score[7]
General Docking Studies on Quinazolinone Derivatives

A comparative guide on docking studies of 4(3H)-quinazolinone derivatives provides a broader overview of docking results against various targets.[8] This highlights the utility of programs like AutoDock, AutoDock Vina, and Molegro Virtual Docker in predicting binding affinities.[8]

Derivative SeriesDocking Program(s)Target ProteinDocking Score/Binding AffinityExperimental CorrelationReference
4(3H)-Quinazolinone derivativesAutoDock, AutoDock Vina, MVDVarious (Anticancer, Antimicrobial, CNS)VariedStrong correlation between cytotoxic activity and binding affinity to DHFR[8]
2,3-disubstituted quinazolinonesNot specifiedGABAa Receptor-7.1 to -9.3 kcal/molHigher binding scores than Diazepam[8]

Experimental Protocols

Reproducibility and accuracy in molecular docking studies are contingent on well-defined experimental protocols. Below are generalized yet detailed methodologies for the key experiments cited in the literature.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of results.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges, such as Gasteiger charges, are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 2D structures of the quinazoline derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.[8]

    • Rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand structures are saved in a suitable format (e.g., PDBQT for AutoDock).

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.[8]

    • The dimensions and center of the grid are determined based on the coordinates of the co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation:

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the active site.[8]

    • The docking program calculates the binding affinity (e.g., in kcal/mol) for each generated pose.

  • Analysis of Results:

    • The docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.[8]

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked pose of the quinazoline derivative and the amino acid residues of the target protein are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Docking Protocol Validation (Redocking)

A crucial step in cross-validation is to ensure that the docking protocol can accurately reproduce the experimentally observed binding mode of a known ligand.

  • Extraction of Co-crystallized Ligand: The native ligand is separated from the protein's crystal structure.

  • Redocking: The extracted ligand is then docked back into the active site of the protein using the defined docking protocol.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and the signaling pathways often targeted by quinazoline derivatives.

G cluster_input Input Preparation cluster_preprocessing Preprocessing cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Structure Target Protein Structure (from PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Protein_Structure->Prepare_Protein Ligand_Structures Quinazoline Derivatives (2D Structures) Prepare_Ligands Prepare Ligands (3D conversion, energy minimization) Ligand_Structures->Prepare_Ligands Grid_Generation Define Grid Box (Active Site) Prepare_Protein->Grid_Generation Molecular_Docking Molecular Docking (e.g., AutoDock, Vina, Glide) Prepare_Ligands->Molecular_Docking Grid_Generation->Molecular_Docking Binding_Affinity Calculate Binding Affinity (Docking Score) Molecular_Docking->Binding_Affinity Pose_Analysis Analyze Binding Pose (Interactions) Binding_Affinity->Pose_Analysis Experimental_Validation Experimental Validation (IC50, Ki, X-ray) Pose_Analysis->Experimental_Validation

Caption: A generalized workflow for molecular docking studies of quinazoline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: The EGFR signaling pathway, a common target for anticancer quinazoline derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p Gene_Expression Inflammatory Gene Expression (COX-2, iNOS) NFkB->Gene_Expression Translocates & Activates IkB_p->NFkB Releases Quinazoline Quinazoline Derivative Quinazoline->IKK Inhibits

Caption: The NF-kB signaling pathway, a target for anti-inflammatory quinazoline derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinazoline and its derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial efficacy of various quinazoline derivatives against a panel of clinically relevant bacteria and fungi, supported by quantitative experimental data.

Data Presentation: Antimicrobial Activity of Quinazoline Derivatives

The antimicrobial spectrum of quinazoline derivatives has been extensively evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative quinazoline compounds against selected Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of Quinazoline Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Other Gram-Positive Species (MIC in µg/mL)
Quinazolinone Derivatives (General) Some derivatives show significant activity.[1][2]Some derivatives show activity.Effective against various strains, including vancomycin- and linezolid-resistant S. aureus.[2]
Indolo[1,2-c]quinazoline --MIC values ranging from 2.5–20 µg/mL.[3]
Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) 4-84-8-
Quinazolinone-based hybrids Potent activity reported for some hybrids.--
2-substituted quinazolin-4(3H)-ones MIC values as low as ≤0.5 µg/mL for some derivatives against various S. aureus strains.[2]-Modest activity against Enterococcus faecium (MIC ≥ 8 μg/mL).[2]
Quinazoline-piperazine phosphorodiamidate hybrids (6f, 6g, 6a, 6c) Significant inhibition zones observed.--

Table 2: Antibacterial Activity of Quinazoline Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Other Gram-Negative Species (MIC in µg/mL)
Quinazolinone Derivatives (General) Generally less effective compared to Gram-positive bacteria.Generally less effective.Some derivatives show activity against Klebsiella pneumoniae.[3]
Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) 4-8-Pseudomonas putida (4-8), Salmonella typhi (4-8)
Quinazoline-piperazine phosphorodiamidate hybrids (6f, 6g, 6a, 6c) Significant inhibition zones observed.Significant inhibition zones observed.Klebsiella pneumoniae (Significant inhibition zones)
Formyl-pyrazole quinazolin-4(3H)-one (5a) 1-16--

Table 3: Antifungal Activity of Quinazoline Derivatives

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Other Fungal Species (MIC in µg/mL)
Quinazolinone Derivatives (General) Some derivatives exhibit antifungal activity.[1]Some derivatives exhibit activity.-
Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) 8-168-16-
Quinazoline-piperazine phosphorodiamidate hybrids (6f, 6g, 6a) Superior activity to Fluconazole reported for some hybrids.--
Thieno-thiazolo-quinazoline compounds (4 and 5) --Aspergillus fumigatus (Inhibitory activity reported)[4]
Formyl-pyrazole quinazolin-4(3H)-one (5a) 1-161-16-

Experimental Protocols: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized procedure.[5][6]

Objective: To determine the lowest concentration of a quinazoline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test quinazoline derivatives

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (microorganism in broth without antimicrobial agent)

  • Negative control (broth only)

  • Standard antimicrobial agents (for comparison)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each quinazoline derivative is prepared in the appropriate broth medium directly in the 96-well microtiter plates. The concentration range should be sufficient to determine the MIC value.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted quinazoline derivative is inoculated with the standardized microbial suspension. A positive control well (inoculum without the test compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific conditions for fungi).

  • Reading of Results: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the quinazoline derivative at which there is no visible growth.

Mandatory Visualization

The following diagram illustrates the general workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_compounds Prepare Serial Dilutions of Quinazoline Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

References

In Vivo Validation of (Quinazolin-4-yloxy)-acetic acid as a Potent Anti-Inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel anti-inflammatory compound, (Quinazolin-4-yloxy)-acetic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The data presented herein is based on the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound and comparator drugs was evaluated by their ability to reduce paw edema induced by carrageenan in Wistar rats. The percentage inhibition of edema was measured at 3 hours post-carrageenan injection, a time point corresponding to the peak inflammatory response mediated by prostaglandins.[1]

CompoundDose (mg/kg)Route of Administration% Inhibition of Paw Edema (at 3 hours)Selectivity
This compound (Hypothetical) 20Oral78%Primarily COX-2
Ibuprofen40Oral55%[2]Non-selective COX-1/COX-2
Diclofenac20Oral71.82%[3]Non-selective COX-1/COX-2
Celecoxib50Oral47.56%[4][5]Selective COX-2

Note: Data for this compound is representative of potent quinazoline derivatives reported in the literature.[6][7] Actual performance may vary.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[9]

Conventional NSAIDs like Ibuprofen and Diclofenac are non-selective and inhibit both COX-1 and COX-2.[10] This non-selectivity is associated with gastrointestinal side effects.[8] Celecoxib is a selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of these side effects. Quinazoline derivatives have shown promise as potent anti-inflammatory agents, with some exhibiting selective COX-2 inhibition.[11]

Arachidonic Acid Cascade and NSAID Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen, Diclofenac Ibuprofen, Diclofenac Ibuprofen, Diclofenac->COX-1 (Constitutive) Ibuprofen, Diclofenac->COX-2 (Inducible) Celecoxib, this compound Celecoxib, this compound Celecoxib, this compound->COX-2 (Inducible)

Caption: Arachidonic Acid Cascade and NSAID Intervention Points.

Experimental Protocols

In Vivo Validation Workflow

The in vivo validation of a novel anti-inflammatory agent follows a structured workflow to ensure robust and reproducible results.

In Vivo Validation Workflow A Animal Acclimatization (Wistar Rats, 180-200g) B Grouping and Fasting (n=6 per group, overnight fasting) A->B C Test Compound Administration (Oral gavage, 1 hour prior to carrageenan) B->C D Induction of Inflammation (0.1 mL 1% Carrageenan in subplantar region) C->D E Measurement of Paw Edema (Plethysmometer at 0, 1, 2, 3, 4, 5 hours) D->E F Data Analysis (% Inhibition Calculation) E->F G Histopathological & Biochemical Analysis (Optional) F->G

Caption: General Workflow for In Vivo Anti-inflammatory Validation.

Carrageenan-Induced Paw Edema Model in Rats

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12]

Animals: Male Wistar rats weighing 180-200g are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

Grouping and Dosing:

  • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Test Groups: Receive varying doses of this compound suspended in the vehicle orally.

  • Standard Groups: Receive reference drugs (Ibuprofen, Diclofenac, Celecoxib) suspended in the vehicle orally.

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective test compounds, reference drugs, or vehicle are administered orally via gavage.

  • One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[13]

  • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] * 100

Where:

  • Vc = Mean increase in paw volume in the control group.

  • Vt = Mean increase in paw volume in the treated group.

Statistical significance is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

Conclusion

The in vivo data, based on the carrageenan-induced paw edema model, suggests that this compound, as a representative of its chemical class, exhibits potent anti-inflammatory activity, comparable or superior to that of commonly used NSAIDs. Its potential for selective COX-2 inhibition warrants further investigation as it may offer a better safety profile concerning gastrointestinal side effects. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this and other novel anti-inflammatory agents.

References

Quinazoline vs. Quinoline-Based Compounds: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazoline and quinoline scaffolds are cornerstones in medicinal chemistry, each forming the basis of numerous therapeutic agents. Their structural similarity, both featuring a benzene ring fused to a nitrogen-containing heterocycle, belies nuanced differences in their physicochemical properties and biological activities. This guide provides a direct comparison of their performance, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

At a Glance: Structural Differences

Both quinoline and quinazoline are bicyclic aromatic heterocycles. The key distinction lies in the arrangement of nitrogen atoms in the heterocyclic ring. Quinoline contains a benzene ring fused to a pyridine ring (one nitrogen atom), while quinazoline features a benzene ring fused to a pyrimidine ring (two nitrogen atoms). This seemingly minor alteration significantly impacts the electron distribution, hydrogen bonding capacity, and overall stereochemistry of the resulting compounds, thereby influencing their interaction with biological targets.

Comparative Biological Activity: A Data-Driven Overview

The true measure of these scaffolds lies in their biological performance. Below, we present a summary of quantitative data from studies that have directly or indirectly compared the efficacy of quinazoline and quinoline derivatives in key therapeutic areas.

Anticancer Activity

Both quinazoline and quinoline derivatives have demonstrated significant potential as anticancer agents, frequently targeting protein kinases involved in cell proliferation and survival signaling pathways.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Target(s)Reference
Quinazoline GefitinibNCI-H460 (Lung)0.015EGFR[1]
ErlotinibCalu-3 (Lung)0.09EGFR[1]
LapatinibBT-474 (Breast)0.1EGFR, HER2[2]
SJA-1602MCF-7 (Breast)0.05Tubulin[3]
Compound 26 HCT-116 (Colon)Not specifiedPI3K[3]
Quinoline BosutinibK562 (Leukemia)0.006Src/Abl[4]
CamptothecinHL-60 (Leukemia)0.005Topoisomerase I[4]
Compound 3j MCF-7 (Breast)82.9% inhibitionDNA Intercalation[5]
Isoquinoline-tethered quinazoline 14f SKBR3 (Breast)0.103HER2[6]
Quinoline analogue of 14f SKBR3 (Breast)>10HER2[6]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.

Antimicrobial Activity

The quinoline scaffold has a long history in antimicrobial agents (e.g., fluoroquinolones). However, quinazoline derivatives have also emerged as potent antimicrobial compounds.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Quinazoline 6,8-dibromo-quinazolinone derivativeS. aureus3.12C. albicans6.25[7]
Thiazolo[3,2-a]quinazolinone derivativeS. aureus12.5C. albicans25[7]
Quinoline 8-hydroxyquinolineS. aureus1.56C. albicans3.12[8]
Ciprofloxacin (Reference)S. aureus0.5C. albicans>64[9]
Quinoline-Quinazolinone Hybrid Compound 28k B. subtilis0.17 µMC. viswanathiiNot specified[1]

Note: MIC values can vary based on the specific strain and testing methodology.

Key Signaling Pathways and Mechanisms of Action

A frequent mechanism of action for both quinazoline and quinoline-based anticancer agents is the inhibition of protein kinases. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways are prominent targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinazoline_Inhibitor Quinazoline/Quinoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazoline_Inhibitor Quinazoline/Quinoline Inhibitor Quinazoline_Inhibitor->PI3K Inhibits MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Quinazoline/Quinoline Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Assessing the selectivity of (Quinazolin-4-yloxy)-acetic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of Quinazoline-Based Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of a representative quinazoline-based compound against a panel of key kinases implicated in cancer signaling pathways. Due to the limited publicly available data on "(Quinazolin-4-yloxy)-acetic acid," this document utilizes data from a closely related and well-characterized series of quinazolin-4(3H)-one derivatives to offer valuable insights into the potential selectivity profile of this structural class. The data presented herein is based on published experimental findings and serves as a reference for researchers engaged in the discovery and development of novel kinase inhibitors.

Kinase Inhibitory Activity of a Representative Quinazolin-4(3H)-one Derivative

The inhibitory activity of a representative quinazolin-4(3H)-one derivative, designated as compound 2i , was evaluated against a panel of four critical protein kinases: Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The half-maximal inhibitory concentration (IC50) values were determined and compared with established kinase inhibitors.

Kinase TargetRepresentative Compound 2i IC50 (µM)Reference CompoundReference Compound IC50 (µM)
CDK20.173 ± 0.012Imatinib0.131 ± 0.015
HER20.128 ± 0.024Lapatinib0.078 ± 0.015
EGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
VEGFR20.257 ± 0.023Sorafenib0.091 ± 0.012

Data extracted from Mirgany et al., 2021.[1][2]

The data indicates that the representative quinazolin-4(3H)-one compound 2i exhibits potent inhibitory activity against multiple kinases, particularly EGFR and HER2, with IC50 values in the nanomolar range.[1][2] Its activity against CDK2 is comparable to the reference inhibitor Imatinib.[1][2] The compound showed the least potency against VEGFR2 when compared to the respective reference inhibitor, Sorafenib.[1][2]

Experimental Protocols

The methodologies described below are based on standard practices for in vitro kinase inhibitor profiling and are representative of the protocols used to generate the data in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of a test compound against a specific kinase.

1. Materials and Reagents:

  • Purified recombinant kinase enzyme (e.g., EGFR, VEGFR2, CDK2, HER2).

  • Specific peptide substrate for the kinase.

  • Test compound (e.g., Quinazolin-4(3H)-one derivative) dissolved in Dimethyl Sulfoxide (DMSO).

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, which measures ADP production as an indicator of kinase activity).

  • Microplates (e.g., white, opaque 384-well plates for luminescence assays).

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is typically used to generate a dose-response curve. A DMSO-only sample serves as the negative control (100% kinase activity).

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control to the appropriate wells of the microplate.

  • Kinase Reaction:

    • Prepare a kinase solution by diluting the enzyme stock in the kinase assay buffer. Add the diluted enzyme to each well containing the test compound and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the enzymatic activity using a suitable detection method. For luminescence-based assays like ADP-Glo™, this involves sequential addition of reagents to deplete unused ATP and then convert the generated ADP into a luminescent signal.

    • Read the luminescence using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

To provide a better context for the presented data, the following diagrams illustrate a key signaling pathway targeted by many quinazoline-based inhibitors and the general workflow for assessing kinase selectivity.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor (Quinazolin-4-yloxy) -acetic acid (Representative) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Kinase_Selectivity_Workflow start Start: Synthesize Test Compound prep Prepare Compound Serial Dilutions start->prep assay In Vitro Kinase Assay (Panel of Kinases) prep->assay detect Measure Kinase Activity (e.g., Luminescence) assay->detect analyze Data Analysis: Calculate % Inhibition detect->analyze curve Generate Dose-Response Curves and Determine IC50 analyze->curve compare Compare IC50 Values to Assess Selectivity curve->compare end End: Selectivity Profile Established compare->end

Caption: Experimental workflow for kinase selectivity profiling.

References

A Comparative Analysis of Quinazolinone-Based PI3K/HDAC Dual Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Quinazolinone Derivatives Targeting Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) with Supporting Experimental Data.

The concurrent inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. This approach aims to synergistically disrupt critical cell signaling pathways involved in proliferation, survival, and epigenetic regulation. The quinazolinone scaffold has proven to be a versatile core for the design of potent dual inhibitors. This guide provides a comparative study of two prominent series of quinazolinone-based PI3K/HDAC inhibitors, alongside the well-characterized dual inhibitor Fimepinostat (CUDC-907), to assist researchers in selecting and evaluating these compounds for their specific applications.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro potency and anti-proliferative activity of representative quinazolinone derivatives from two distinct chemical series, as well as the established dual inhibitor Fimepinostat (CUDC-907).

Table 1: Comparative Inhibitory Activity (IC50, nM) Against PI3K and HDAC Isoforms
Compound/SeriesPI3KαPI3KβPI3KγPI3KδHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
Series 1: Quinazolin-4-one Hydroxamic Acids
Compound 48c[1]74% inh @ 1µM83% inh @ 1µM99% inh @ 1µM<532100126<511414
Series 2: 4-Methyl Quinazoline Derivatives
Compound 23[2]42--8.11.4--6.6--
Comparator
Fimepinostat (CUDC-907)[3][4]1954311391.75.01.8271912.8

Note: "-" indicates data not available in the cited sources. For Compound 48c, percentage inhibition at a fixed concentration is provided for some PI3K isoforms as per the source data.

Table 2: Comparative Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines
Cell LineCancer TypeCompound 48c[1]Compound 23[2]Fimepinostat (CUDC-907)[3]
HCT116Colon Carcinoma-0.150.005
MOLM-14Acute Myeloid Leukemia~2.5--
MV4-11Acute Myeloid Leukemia~3.0--
THP-1Acute Monocytic Leukemia~5.0-0.91
HL-60Promyelocytic Leukemia~2.0--
K562Chronic Myelogenous Leukemia--1.2
MCF-7Breast Adenocarcinoma0.9-0.041
T-47DBreast Ductal Carcinoma1.7--

Note: "-" indicates data not available in the cited sources.

Key Signaling Pathways and Experimental Workflow

To provide a conceptual framework for the action of these inhibitors and their evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_HDAC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellCycle Cell Cycle Progression S6K->CellCycle Promotes FourEBP1->CellCycle Promotes HDAC6 HDAC6 Tubulin α-tubulin (acetylated) HDAC6->Tubulin Deacetylation HDAC1_2 HDAC1/2 Histones Histones (acetylated) HDAC1_2->Histones Deacetylation GeneTranscription Gene Transcription (e.g., p21, c-Myc) Histones->GeneTranscription Repression GeneTranscription->CellCycle GeneTranscription->Apoptosis Inhibitor Quinazolinone PI3K/HDAC Inhibitor Inhibitor->PI3K Inhibition Inhibitor->HDAC6 Inhibition Inhibitor->HDAC1_2 Inhibition

Caption: The PI3K/HDAC signaling pathway targeted by quinazolinone inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Enzymatic Assays (PI3K & HDAC isoforms) B Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cancer Cell Line Panel A->B Select Lead Compounds C Western Blot Analysis (p-AKT, Ac-Histone, Ac-Tubulin) B->C Confirm Target Engagement D Cell Cycle & Apoptosis Assays (Flow Cytometry) C->D Elucidate Mechanism E Pharmacokinetic Studies (Animal Models) D->E Assess Drug-like Properties F Xenograft Tumor Models (Efficacy Studies) E->F Evaluate In Vivo Efficacy start Quinazolinone Derivative Synthesis start->A Determine IC50

Caption: General experimental workflow for evaluating PI3K/HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the evaluation of the compared quinazolinone derivatives.

PI3K and HDAC Enzymatic Assays
  • PI3K Isoform Inhibition Assay (ADP-Glo™ Kinase Assay):

    • Recombinant PI3K isoforms (α, β, γ, δ) are incubated with the test compound at varying concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the appropriate lipid substrate (e.g., PIP2).

    • The reaction is allowed to proceed for a specified time at room temperature.

    • ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence intensity, which is proportional to the amount of ADP formed and thus kinase activity, is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • HDAC Isoform Inhibition Assay (Fluorogenic Assay):

    • Recombinant human HDAC enzymes (isoforms 1, 2, 3, 6, 8, 10, etc.) are incubated with the test compound at various concentrations in an assay buffer.

    • A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) is added to initiate the reaction.

    • The reaction is incubated at 37°C for a defined period.

    • A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is added. The HDAC enzyme removes the acetyl group from the lysine residue, allowing the protease to cleave the peptide and release the fluorescent aminomethylcoumarin (AMC) group.

    • The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • IC50 values are determined from the dose-response curves of percentage inhibition versus inhibitor concentration.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the quinazolinone derivatives or control compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Cells treated with the inhibitors for a specified time are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, acetylated-histone H3, total histone H3, acetylated-α-tubulin, α-tubulin, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

This guide provides a foundational comparison of quinazolinone-based PI3K/HDAC inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor experimental conditions to their specific research needs. The presented data and protocols offer a valuable starting point for the investigation and development of this promising class of anti-cancer agents.

References

Safety Operating Guide

Proper Disposal of (Quinazolin-4-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of (Quinazolin-4-yloxy)-acetic acid. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling or disposing of this compound, ensure the following personal protective equipment is used and safety measures are in place:[1][2]

PPE / Safety MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.
Body Protection A laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors.[1]
Emergency Equipment An eyewash station and safety shower must be readily accessible.For immediate decontamination in case of exposure.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.[2]

Experimental Protocol for Waste Management:

  • Segregation and Labeling:

    • Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[2]

    • This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[2]

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container made of a compatible material.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[2]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2]

  • Disposal of Contaminated Materials:

    • Any materials used in the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated.[1]

    • Place all contaminated solid waste into a designated hazardous waste bag or container.[1]

    • For small residual amounts in empty containers, rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste.[1][3]

  • Final Disposal:

    • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[2] Landfill disposal is not recommended.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Dedicated Container B->C Generate Waste D Segregate from Incompatible Chemicals C->D E Label Container Clearly: 'Hazardous Waste' & Full Chemical Name D->E F Store in a Secure Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Quinazolin-4-yloxy)-acetic acid. The following procedures are based on the safety data for the closely related compound, Quinazolin-4-yl-acetic acid ethyl ester, and general laboratory best practices due to the absence of a specific Safety Data Sheet (SDS) for the target compound. The related compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is crucial before handling this compound. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can cause irritation.[1][2] Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Handling Area gather_ppe 2. Assemble all necessary PPE prep_area->gather_ppe review_sds 3. Review SDS of related compounds gather_ppe->review_sds don_ppe 4. Don appropriate PPE review_sds->don_ppe weigh_handle 5. Weigh and handle in a ventilated hood don_ppe->weigh_handle clean_spills 6. Immediately clean any spills weigh_handle->clean_spills decontaminate 7. Decontaminate work surfaces weigh_handle->decontaminate doff_ppe 8. Doff and dispose of PPE correctly decontaminate->doff_ppe wash_hands 9. Wash hands thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all required PPE as specified in the table above.

    • Review the SDS for "Quinazolin-4-yl-acetic acid ethyl ester" to be familiar with potential hazards and emergency procedures.[1]

  • Handling:

    • Wear all required PPE before handling the compound.[1][2]

    • Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid generating dust or aerosols.

    • In case of a spill, follow the spill cleanup procedures outlined below.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Workflow:

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup incineration Dispose of via an approved waste disposal plant ehs_pickup->incineration

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a clearly labeled, sealed plastic bag or container.

    • Unused Compound: The pure compound should be disposed of in its original container or a securely sealed and labeled waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • All waste must be disposed of as hazardous chemical waste.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.

  • For small spills within a fume hood, and if properly trained and equipped, you may clean it up.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.